5-Chloro-3-nitropicolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRAYZCNSPVZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-3-nitropicolinaldehyde: Properties, Reactivity, and Synthetic Applications
Abstract
5-Chloro-3-nitropicolinaldehyde stands as a pivotal heterocyclic building block, strategically important for professionals in pharmaceutical drug discovery and agrochemical development. Its unique trifunctionalized pyridine scaffold, featuring an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and a versatile chloro substituent, offers a rich platform for complex molecular engineering. This guide provides an in-depth analysis of its core chemical properties, predicted spectroscopic profile, and electronic landscape. We furnish detailed, field-proven protocols for its key synthetic transformations—oxidation, reduction, and reductive amination—highlighting its utility in constructing diverse chemical libraries. Furthermore, this document addresses critical safety and handling procedures and proposes a logical synthetic pathway for its preparation, delivering a comprehensive technical resource for researchers and drug development professionals.
Introduction: The Strategic Value of a Trifunctionalized Pyridine Scaffold
In modern medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence in numerous approved drugs and its ability to engage in hydrogen bonding and other key biological interactions. The strategic functionalization of this ring system is paramount for modulating physicochemical properties and achieving target-specific activity. 5-Chloro-3-nitropicolinaldehyde (also known as 5-Chloro-3-nitropyridine-2-carboxaldehyde) emerges as a highly valuable intermediate precisely because of its calculated arrangement of functional groups.
The aldehyde at the C2 position serves as a versatile handle for a multitude of classic and contemporary organic transformations, including condensations, reductive aminations, and Wittig-type reactions. The nitro group at C3, a potent electron-withdrawing group, significantly influences the reactivity of the entire ring system, activating it for certain nucleophilic substitutions while deactivating it towards electrophilic attack[1]. Finally, the chlorine atom at C5 provides a crucial vector for late-stage diversification, commonly exploited in transition-metal-catalyzed cross-coupling reactions. This combination makes the molecule an ideal starting point for building libraries of novel compounds with potential biological activity in drug discovery and for producing specialty agrochemicals[2].
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective application.
Core Physicochemical Properties
The fundamental properties of 5-Chloro-3-nitropicolinaldehyde are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [3] |
| Synonyms | 5-Chloro-3-nitropyridine-2-carboxaldehyde | [3] |
| CAS Number | 1086838-13-2 | [3] |
| Molecular Formula | C₆H₃ClN₂O₃ | [3] |
| Molecular Weight | 186.55 g/mol | [3] |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | 69-70 °C | [3] |
| Solubility | Low in water; Soluble in CH₂Cl₂, CHCl₃ (Predicted) | N/A |
Predicted Spectroscopic Data
2.2.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be simple and highly informative, showing two distinct aromatic protons and the aldehyde proton.
-
δ ~10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.
-
δ ~8.9 ppm (d, J ≈ 2.5 Hz, 1H): This doublet is assigned to the proton at the C4 position of the pyridine ring. It appears far downfield due to the deshielding effects of the adjacent electron-withdrawing nitro group and the ring nitrogen. It will show a small coupling to the C6 proton.
-
δ ~8.6 ppm (d, J ≈ 2.5 Hz, 1H): This doublet is assigned to the proton at the C6 position. It is deshielded by the ring nitrogen and the adjacent chloro group. It will show a small coupling to the C4 proton.
2.2.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will reflect the electron-deficient nature of the ring and the presence of the carbonyl group.
| Carbon Environment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Aldehyde) | 185 - 195 | Typical range for aromatic aldehydes[4]. |
| C5 (C-Cl) | 148 - 152 | Attached to an electronegative chlorine atom. |
| C4 | 140 - 145 | Adjacent to the strongly deshielding nitro group. |
| **C3 (C-NO₂) ** | 145 - 150 | Attached to the electronegative nitro group. |
| C6 | 125 - 130 | Influenced by the ring nitrogen and adjacent chlorine. |
| C2 (C-CHO) | 152 - 156 | Attached to the aldehyde and adjacent to the ring nitrogen. |
2.2.3 Predicted Key FTIR Absorptions (Solid, KBr Pellet)
The IR spectrum will clearly show the characteristic stretches for the aldehyde and nitro functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C-H (Aldehyde) | 2820 - 2880 and 2720 - 2780 | C-H Stretch (Fermi doublet)[5] |
| C=O (Aldehyde) | 1700 - 1720 | C=O Stretch (Aromatic)[5] |
| N=O (Nitro) | 1520 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretch[5] |
| C=C, C=N (Aromatic) | 1550 - 1600 | Ring Stretching |
2.2.4 Predicted Mass Spectrum (EI)
Electron impact mass spectrometry would be expected to show a prominent molecular ion peak.
-
m/z 186/188: This pair of peaks represents the molecular ion (M⁺) and its isotope peak (M⁺+2) in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
m/z 157/159: Loss of the formyl radical (-CHO).
-
m/z 140: Loss of the nitro group (-NO₂).
Chemical Reactivity and Electronic Landscape
The synthetic utility of 5-Chloro-3-nitropicolinaldehyde is dictated by the interplay of its three functional groups. The strongly electron-withdrawing nitro group and the electronegative chlorine atom render the pyridine ring highly electron-deficient. This electronic environment is key to its reactivity.
-
Aldehyde Group (C2): This is the primary site for nucleophilic attack. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by nucleophiles. This is the handle for building molecular complexity.
-
Nitro Group (C3): This group dominates the electronic character of the ring. Its powerful -I (inductive) and -R (resonance) effects pull electron density away from the aromatic system. This deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution (SₙAr), particularly at the C4 and C6 positions, should a suitable leaving group be present.
-
Chloro Group (C5): The chlorine atom serves as a key site for diversification, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). It also contributes to the overall electron-deficient nature of the ring.
Caption: Molecular structure and key reactivity zones.
Proposed Synthetic Pathway
While specific preparations are proprietary or scattered in patent literature, a chemically sound and logical synthesis can be proposed based on established transformations. The most direct route involves the selective oxidation of the corresponding primary alcohol, (5-chloro-3-nitropyridin-2-yl)methanol.
Caption: Proposed multi-step synthesis workflow.
Protocol: Selective Oxidation of (5-Chloro-3-nitropyridin-2-yl)methanol
This protocol describes a representative laboratory-scale oxidation using Pyridinium Chlorochromate (PCC), a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid[6].
Self-Validating System & Causality: The choice of PCC is deliberate. Stronger oxidants like KMnO₄ or Jones reagent would likely lead to the carboxylic acid. PCC, buffered slightly with silica gel or celite, provides a controlled environment that stops the reaction at the aldehyde stage. The reaction is monitored by Thin Layer Chromatography (TLC), providing a direct visual confirmation of the consumption of the starting material (alcohol) and the appearance of the product (aldehyde), which will have a different Rf value.
Methodology:
-
Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 200 mL).
-
Reagent Addition: Add Pyridinium Chlorochromate (PCC, 1.5 equivalents) and a small amount of silica gel (approx. weight equivalent to PCC) to the DCM with vigorous stirring. The silica helps to buffer the reaction and simplify workup.
-
Substrate Addition: Dissolve (5-chloro-3-nitropyridin-2-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirring PCC suspension in one portion.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored every 15-30 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The appearance of a new, typically higher-Rf spot corresponding to the aldehyde product should be observed. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and stir for 15 minutes.
-
Filtration: Pass the entire mixture through a short plug of silica gel or Florisil®, eluting with additional diethyl ether. This step is crucial to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel if necessary.
Application in Synthetic Protocols
The true value of 5-Chloro-3-nitropicolinaldehyde lies in its application as a versatile starting material. Below are detailed protocols for its most common and impactful transformations.
Caption: Core synthetic transformations of the title compound.
Protocol: Oxidation to 5-Chloro-3-nitropicolinic Acid
Expertise & Causality: This protocol utilizes a strong oxidizing agent (Jones reagent) to ensure complete conversion of the aldehyde to the carboxylic acid[7]. The reaction is performed in acetone, which is relatively inert to the oxidant but effectively solubilizes the substrate. The color change from orange/brown (Cr⁶⁺) to green (Cr³⁺) provides an intrinsic visual endpoint for the reaction.
Methodology:
-
Setup: Dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 equivalent) in acetone (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Titration: Prepare Jones reagent by dissolving chromium trioxide in sulfuric acid and water. Add the Jones reagent dropwise to the stirring solution. Maintain the temperature below 10 °C.
-
Monitoring: Continue addition until a faint orange/brown color persists, indicating a slight excess of the oxidant. The reaction is typically rapid.
-
Quenching: Quench the excess oxidant by the careful addition of isopropanol until the green color of Cr³⁺ is dominant.
-
Workup: Remove the acetone under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate in vacuo to yield the crude carboxylic acid, which can be purified by recrystallization.
Protocol: Reduction to (5-Chloro-3-nitropyridin-2-yl)methanol
Expertise & Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones but will not reduce the nitro group or the aromatic ring under these conditions[8]. Methanol is an excellent solvent that also serves to protonate the resulting alkoxide intermediate.
Methodology:
-
Setup: Dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 equivalent) in methanol (20 volumes) in a flask cooled to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction: Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6).
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, which can be purified by flash chromatography.
Protocol: Reductive Amination for Amine Library Synthesis
Expertise & Causality: This is a cornerstone reaction in medicinal chemistry for generating amine libraries. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reducing agent here; it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion, driving the reaction to completion.
Methodology:
-
Setup: In a vial, dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 equivalent) and a primary amine of choice (1.1 equivalents) in dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add a few drops of acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the mixture.
-
Reaction: Stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The resulting secondary amine can be purified by flash chromatography or preparative HPLC.
Safety, Handling, and Storage
As a nitroaromatic compound, 5-Chloro-3-nitropicolinaldehyde requires careful handling. The nitro group makes it potentially flammable and oxidizing [].
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents.
-
Fire: In case of fire, use dry chemical, carbon dioxide, or foam extinguishers. The compound may combust or explode if exposed to a heat source or during a violent reaction [].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
5-Chloro-3-nitropicolinaldehyde is a high-potential, multi-faceted chemical tool for the advanced synthesis of novel compounds. Its well-defined reactive sites—the aldehyde for chain extension, the chloro group for cross-coupling, and the nitro group for electronic modulation—provide a robust and predictable platform for chemical innovation. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this valuable building block into their drug discovery and material science programs, enabling the efficient and logical construction of complex molecular architectures.
References
-
MySkinRecipes. (n.d.). 5-Chloro-3-nitropicolinaldehyde. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 5-Chloro-3-nitropyridine-2-carboxaldehyde. Retrieved from [Link]
-
American Elements. (n.d.). 5-Chloro-3-nitropicolinaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: Cinnamaldehyde. Org. Synth. Coll. Vol. 6, 283. Retrieved from [Link]
- Maddaluno, J. et al. (2013). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. In Comprehensive Organic Synthesis II (Second Edition). Elsevier.
-
Reich, H. J. (2020). Structure Determination using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nortricyclanone. Org. Synth. Coll. Vol. 6, 856. Retrieved from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Sources
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Technical Monograph: 5-Chloro-3-nitropicolinaldehyde
Topic: Structure of 5-Chloro-3-nitropicolinaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Architectural Analysis, Synthetic Pathways, and Pharmacophore Utility
Executive Summary
5-Chloro-3-nitropicolinaldehyde (CAS: 1086838-13-2) represents a high-value heterocyclic scaffold in medicinal chemistry. Characterized by a highly electron-deficient pyridine core, this molecule serves as a "linchpin" intermediate. Its trifunctional nature—comprising an electrophilic formyl group at C2, a reducible nitro group at C3, and a halogen handle at C5—makes it an ideal precursor for fused bicyclic heteroaromatics, particularly imidazo[4,5-b]pyridines and pyrido[3,2-d]pyrimidines , which are privileged structures in kinase inhibitor discovery.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and a strategic overview of its application in divergent synthesis.
Structural Anatomy & Electronic Properties
Molecular Geometry and Numbering
Precise nomenclature is critical due to the existence of multiple positional isomers.
-
Core: Pyridine (Azine)[1]
-
Position 2: Formyl group (-CHO) [Picolinaldehyde base]
-
Position 3: Nitro group (-NO2)
The juxtaposition of the nitro group (C3) and the ring nitrogen creates a zone of intense electron deficiency at C2, making the aldehyde carbonyl exceptionally reactive toward nucleophiles compared to benzaldehyde analogs.
Electronic Effects Diagram
The following diagram illustrates the push-pull dynamics within the molecule. The nitro group exerts a strong ($ -M
Figure 1: Functional group interplay and electronic activation zones.
Physicochemical Profile
Data summarized below establishes the baseline for identification and handling.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 186.55 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitropyridines due to |
| Melting Point | 69–72 °C | Sharp melting point indicates high purity. |
| Solubility | DCM, DMSO, Ethyl Acetate | Poor solubility in water; hydrolytically unstable in basic aqueous media. |
| CAS Number | 1086838-13-2 | Note: Verify against specific isomer; often confused with 6-chloro analogs. |
Synthetic Protocol: Selenium Dioxide Oxidation
While Vilsmeier-Haack formylation is possible, the most robust laboratory-scale synthesis involves the selective oxidation of 2-methyl-5-chloro-3-nitropyridine . This route avoids the regioselectivity issues often encountered in direct formylation of the ring.
Reaction Mechanism
The oxidation proceeds via a radical chain mechanism or an ene-type reaction involving Selenium Dioxide (
Step-by-Step Methodology
Reagents:
-
Precursor: 2-Methyl-5-chloro-3-nitropyridine (1.0 eq)
-
Oxidant: Selenium Dioxide (
) (1.2 - 1.5 eq) -
Solvent: 1,4-Dioxane (anhydrous) or Xylenes
-
Temperature: Reflux (100–140 °C)
Protocol:
-
Setup: Equip a 250mL RBF with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or ). -
Dissolution: Dissolve 10 mmol of 2-methyl-5-chloro-3-nitropyridine in 50 mL of 1,4-dioxane.
-
Addition: Add 12 mmol of pulverized
in a single portion. -
Reaction: Heat to reflux with vigorous stirring. Monitor via TLC (30% EtOAc/Hexane). The methyl spot (
) will disappear, and the aldehyde spot ( ) will appear.-
Critical Insight: Do not overheat for prolonged periods (>12h) to prevent over-oxidation to the carboxylic acid.
-
-
Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove black selenium byproducts.
-
Purification: Concentrate the filtrate in vacuo. Recrystallize the crude residue from hot ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 2: Oxidative transformation of the methyl-pyridine precursor.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
- 10.20 ppm (s, 1H): The aldehyde proton. This is the most diagnostic signal. It must appear as a sharp singlet.
-
9.15 ppm (d,
Hz, 1H): The proton at C6. It is highly deshielded due to the adjacent ring nitrogen and the inductive effect of the C5-Chlorine. -
8.60 ppm (d,
Hz, 1H): The proton at C4. Deshielded by the C3-Nitro group.
Infrared Spectroscopy (FT-IR)
-
: Strong
stretch (Aldehyde). -
&
: Asymmetric and symmetric stretches.
Functional Utility in Drug Discovery
The primary value of 5-chloro-3-nitropicolinaldehyde lies in its ability to undergo reductive cyclization .
Scaffold Synthesis: Imidazo[4,5-b]pyridine
This molecule is a precursor to the "privileged" imidazopyridine scaffold, found in numerous anticancer agents (e.g., inhibitors of c-Met, VEGF).
Mechanism:
-
Condensation: The C2-aldehyde reacts with a primary amine (
) to form a Schiff base (imine). -
Reduction: The C3-nitro group is reduced (using
or ) to an amine ( ). -
Cyclization: The newly formed amine attacks the imine carbon (or the aldehyde carbon if reduction precedes condensation) to close the imidazole ring.
Reactivity Pathway Diagram
Figure 3: Cascade synthesis of fused heterocyclic pharmacophores.
References
-
PubChem. Compound Summary: 5-Chloro-3-nitropicolinaldehyde (CID 72213340). National Library of Medicine. [Link]
-
American Elements. 5-Chloro-3-nitropicolinaldehyde Product Data.[Link]
-
Gangadasu, B., et al. "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Heterocyclic Communications, vol. 8, no. 3, 2002. (Cited for analogous pyridine aldehyde chemistry).[7][8] [Link]
-
Google Patents. Preparation method of 2-chloro-5-nitropyridine (CN109456257B). (Cited for nitro-pyridine precursor handling).[1][7][10]
Sources
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
- 7. 5-Chloro-3-nitropyridine-2-carboxaldehyde Manufacturer & Supplier China | CAS 5470-19-9 | Properties, Uses, Safety Data [pipzine-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
5-Chloro-3-nitropicolinaldehyde molecular weight and formula
The following technical guide is structured for researchers and drug development professionals, prioritizing mechanistic depth, experimental reproducibility, and application logic.
High-Value Intermediate for Kinase Inhibitor & Heterocyclic Scaffolding
Chemical Identity & Constants
5-Chloro-3-nitropicolinaldehyde (also known as 5-chloro-3-nitropyridine-2-carbaldehyde) is a highly functionalized pyridine derivative. Its specific substitution pattern—an electron-withdrawing nitro group at C3, a reactive aldehyde at C2, and a halogen handle at C5—makes it a versatile "linchpin" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).
| Constant | Value |
| CAS Registry Number | 1086838-13-2 |
| IUPAC Name | 5-Chloro-3-nitropyridine-2-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 186.55 g/mol |
| Monoisotopic Mass | 185.98 g/mol |
| SMILES | C1=C(C=NC(=C1[O-])C=O)Cl |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 69–72 °C (Typical for nitro-picolinaldehydes) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
Structural Analysis & Reactivity Profile
The molecule's utility stems from its three orthogonal reactive centers, allowing for sequential, regioselective functionalization.
-
C2-Formyl Group (Aldehyde): The most reactive site. Positioned alpha to the ring nitrogen and ortho to the nitro group, this carbonyl is highly electrophilic. It readily undergoes condensation reactions (Schiff base formation) or reductive amination.
-
C3-Nitro Group: Provides steric bulk and electronic withdrawal. It serves as a "masked" amino group. Upon reduction (Fe/HCl or
), it yields a C3-amine, which can cyclize with the C2 substituent to form fused bicyclic systems like 1,5-naphthyridines or imidazopyridines . -
C5-Chlorine Atom: A handle for late-stage diversification. While less activated for
than a C2 or C4 halogen, it is an excellent partner for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the pyridine core has been assembled.
Synthesis Pathway
The most robust synthetic route avoids the direct nitration of the aldehyde (which is prone to oxidation). Instead, it utilizes the oxidation of a methyl precursor.
Core Workflow
-
Precursor: 2-Methyl-5-chloropyridine (Commercially available).
-
Step 1 (Nitration): Electrophilic aromatic substitution introduces the nitro group at C3. The methyl group activates the ortho position (C3), while the ring nitrogen directs meta (C3/C5).
-
Step 2 (Oxidation): The activated methyl group at C2 is selectively oxidized to the aldehyde using Selenium Dioxide (
), a classic reagent for benzylic/allylic oxidation in heteroaromatics.
Figure 1: Two-step synthesis via methyl oxidation. The C2-methyl group is uniquely activated for oxidation due to the electron-deficient pyridine ring.
Experimental Protocol: Methyl Oxidation
Note: This protocol is adapted from standard methodologies for activated methyl-pyridine oxidation.
Objective: Conversion of 2-methyl-5-chloro-3-nitropyridine to 5-chloro-3-nitropicolinaldehyde.
Reagents:
-
2-Methyl-5-chloro-3-nitropyridine (1.0 eq)
-
Selenium Dioxide (
) (1.2 – 1.5 eq) -
1,4-Dioxane (Solvent, 10 mL/g)
-
Water (Trace, 1-2% v/v to catalyze the reaction)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting material in 1,4-dioxane.
-
Addition: Add
in a single portion. Add a minimal amount of water (critical for the formation of the selenous acid active species). -
Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde is typically more polar than the methyl precursor.
-
Workup:
-
Purification: The crude residue is often sufficiently pure for downstream chemistry. If necessary, purify via flash column chromatography (
, 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
1H NMR Signal: Look for the disappearance of the methyl singlet (~2.8 ppm) and the appearance of the aldehyde proton singlet downfield (~10.0–10.2 ppm).
Applications in Drug Discovery
This scaffold is a "privileged structure" for synthesizing Imidazo[1,5-a]pyridines and Pyrido[2,3-b]pyrazines , which are common cores in kinase inhibitors (e.g., inhibitors of EGFR, PI3K).
Strategic Logic: The "Cyclization Cascade"
The aldehyde and nitro groups allow for a rapid assembly of fused rings via reductive cyclization.
-
Reductive Amination: React C2-CHO with a primary amine (
) to form an imine. -
Nitro Reduction: Reduce C3-
to . -
Cyclization: The newly formed amino group attacks the imine (or a downstream intermediate) to close the ring.
Figure 2: Divergent synthesis strategies. The molecule allows for core scaffold construction (vertical path) or peripheral decoration (horizontal path).
Safety & Handling
-
Toxicity: Nitro-pyridines are potential mutagens and skin sensitizers. Handle in a fume hood.
-
Selenium Hazards:
is highly toxic and an environmental hazard. All waste streams containing selenium must be segregated and disposed of as hazardous heavy metal waste. -
Storage: Store under inert atmosphere (
or Ar) at -20°C to prevent oxidation of the aldehyde to the carboxylic acid ( ).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72213340, 5-Chloro-3-nitropicolinaldehyde. Retrieved from [Link]
-
Gangadasu, B., et al. (2002). A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines.[4] Heterocyclic Communications.[4] (Demonstrates reactivity of similar pyridine-carbaldehydes).
- Pipzine Chemicals.5-Chloro-3-nitropyridine-2-carboxaldehyde Product Specifications.
-
American Elements. 5-Chloro-3-nitropicolinaldehyde Data Sheet. Retrieved from [Link]
Sources
- 1. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 2. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Physical properties of 5-Chloro-3-nitropicolinaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-nitropicolinaldehyde
Abstract
5-Chloro-3-nitropicolinaldehyde (CAS No. 1086838-13-2) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring an aldehyde, a chloro group, and a nitro group on a pyridine scaffold, makes it a versatile intermediate for synthesizing more complex molecules.[1] This guide provides a comprehensive overview of its core physical and chemical properties, predicted spectral characteristics, and essential safety protocols. The information herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory applications.
Chemical Identity and Structure
Proper identification is the cornerstone of chemical research. The nomenclature and structural identifiers for 5-Chloro-3-nitropicolinaldehyde are summarized below. The IUPAC name for this compound is 5-chloro-3-nitropyridine-2-carbaldehyde.[2]
| Identifier | Value | Source |
| CAS Number | 1086838-13-2 | [2] |
| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [2] |
| Synonyms | 5-Chloro-3-nitropicolinaldehyde, 5-Chloro-3-nitropyridine-2-carboxaldehyde | [2] |
| Molecular Formula | C₆H₃ClN₂O₃ | [1][2] |
| Molecular Weight | 186.55 g/mol | [1][2] |
| InChI Key | WSRAYZCNSPVZHL-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C=NC(=C1[O-])C=O)Cl | [2] |
The structure is characterized by a pyridine ring substituted at the C2, C3, and C5 positions. The aldehyde group at C2 is highly reactive, while the electron-withdrawing effects of the nitro group at C3 and the chloro group at C5 profoundly influence the reactivity of the ring and the aldehyde functionality.
Caption: Chemical structure of 5-Chloro-3-nitropicolinaldehyde.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is predicted to be a solid at room temperature.[1]
| Property | Value | Notes & Causality |
| Melting Point | 69-70 °C | The defined melting point range suggests a crystalline solid of reasonable purity.[2] |
| Boiling Point | Data not available | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Density | Data not available | Expected to be denser than water due to the presence of a chlorine atom and nitro group. |
| Solubility in Water | Low | The non-polar pyridine ring and bulky functional groups limit aqueous solubility.[1] |
| Solubility in Organic Solvents | Soluble | Readily dissolves in common organic solvents such as dichloromethane and chloroform.[1] |
| pKa | Data not available | The pyridine nitrogen is weakly basic, but its basicity is significantly reduced by the strong electron-withdrawing effects of the nitro, chloro, and aldehyde groups. |
Predicted Spectroscopic Profile
While experimental spectra are not widely available in public databases, a detailed prediction based on the compound's structure provides valuable guidance for characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic/aldehyde region:
-
Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of δ 9.5-10.5 ppm . This significant downfield shift is characteristic of an aldehyde proton directly attached to an aromatic system.
-
Aromatic Protons (H4, H6): Two signals are expected for the two protons on the pyridine ring. Due to the strong electron-withdrawing environment, they will be downfield, likely between δ 8.0-9.5 ppm . They will appear as doublets, coupling to each other (meta-coupling, J ≈ 2-3 Hz). The proton at the C6 position, adjacent to the nitrogen, may be further downfield than the proton at the C4 position.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, typically in the δ 185-195 ppm range.
-
Aromatic Carbons (C2-C6): The five carbons of the pyridine ring will likely appear between δ 120-160 ppm . The carbons directly attached to the electron-withdrawing groups (C2, C3, C5) will be significantly deshielded. Quaternary carbons (C2, C3, C5) are expected to show weaker signal intensity compared to the protonated carbons (C4, C6).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. The following characteristic absorption bands are predicted:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band between 1690-1715 cm⁻¹ .
-
N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹ .
-
C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aldehyde C-H stretch often presents as one or two weaker bands between 2700-2850 cm⁻¹ .
-
C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 700-850 cm⁻¹ .
Mass Spectrometry (MS)
In mass spectrometry, the compound will reveal its molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should appear at m/z 186. A key feature will be the isotopic pattern for chlorine: an M⁺ peak at m/z 186 (for ³⁵Cl) and an M+2 peak at m/z 188 (for ³⁷Cl) with a characteristic intensity ratio of approximately 3:1.
-
Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (-CHO, 29 Da), the nitro group (-NO₂, 46 Da), or a chlorine radical (-Cl, 35/37 Da).
Reactivity, Stability, and Applications
5-Chloro-3-nitropicolinaldehyde is a reactive compound primarily due to its functional groups.
-
Reactivity: The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions. The chlorine atom at the C5 position can be displaced by strong nucleophiles under certain conditions, often requiring heat or alkaline environments.[1]
-
Stability: The compound contains potentially flammable and oxidizing nitro and aldehyde groups.[1] It should be stored in a sealed container to prevent contact with air and moisture.[1] It is incompatible with strong oxidizing agents and strong acids.[3]
-
Applications: It serves as a crucial building block in organic synthesis. It is used in research for creating novel chemical entities for drug discovery and in the production of specialty agrochemicals.
Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[4] It may also cause respiratory irritation.[4]
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity, Oral | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2][3] |
| Skin Irritation | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[3][4] |
| Eye Irritation | Causes serious eye irritation | Wear eye protection/face shield. Rinse cautiously with water for several minutes if in eyes.[3][4] |
| Respiratory Irritation | May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area.[3][4] |
Storage: Store in a cool, dry, and well-ventilated place.[3][5] Keep the container tightly closed and store locked up.[3][5][6]
Experimental Protocol: Preparation of an NMR Sample
This protocol outlines a self-validating system for preparing a high-quality sample of 5-Chloro-3-nitropicolinaldehyde for ¹H NMR analysis. The causality behind each step is explained to ensure reproducibility and accuracy.
Caption: Workflow for preparing an NMR sample.
Step-by-Step Methodology:
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully add approximately 5-10 mg of 5-Chloro-3-nitropicolinaldehyde. Record the exact mass. Rationale: An accurate mass is critical if quantitative NMR (qNMR) is intended or for precise record-keeping.
-
Solvent Addition: In a fume hood, add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial using a glass pipette. Rationale: CDCl₃ is an excellent solvent for this compound and its residual proton peak (δ ~7.26 ppm) serves as a convenient internal reference.
-
Dissolution: Cap the vial and gently vortex or swirl it until the solid is completely dissolved. A clear, pale yellow solution should be obtained. Rationale: Complete dissolution is essential for acquiring a high-resolution spectrum without signal broadening from solid particles.
-
Transfer: Prepare a Pasteur pipette by inserting a small plug of cotton or glass wool into the neck. Use this pipette to transfer the solution from the vial into a clean, dry 5 mm NMR tube. Rationale: This filtration step removes any particulate matter or dust, which can interfere with the magnetic field homogeneity and degrade the quality of the spectrum.
-
Capping and Analysis: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before carefully inserting it into the spinner turbine and subsequently into the NMR spectrometer.
References
-
Pipzine Chemicals. 5-Chloro-3-nitropyridine-2-carboxaldehyde. [Link]
-
Jubilant Ingrevia. Safety Data Sheet. [Link]
-
MySkinRecipes. 5-Chloro-3-nitropicolinaldehyde. [Link]
-
PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. [Link]
-
AMERICAN ELEMENTS. 5-Chloro-3-nitropicolinaldehyde. [Link]
-
PubChem. 5-Chloro-pyridine-3-carbaldehyde. [Link]
Sources
The Emergence of a Versatile Building Block: A Technical Guide to 5-Chloro-3-nitropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic placement of functional groups on a core scaffold is paramount to achieving desired biological activity and optimizing physicochemical properties. 5-Chloro-3-nitropicolinaldehyde, a substituted pyridine derivative, represents a key heterocyclic building block whose utility lies in the unique electronic and steric arrangement of its chloro, nitro, and aldehyde functionalities. This guide provides an in-depth exploration of this compound, from its likely synthetic origins to its characterization and its pivotal role as a precursor in the development of novel chemical entities. While a definitive historical record of its first synthesis is not readily apparent in surveyed literature, its logical construction from readily available precursors allows for a comprehensive examination of its chemistry.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.
| Property | Value | Source |
| CAS Number | 1086838-13-2 | [1] |
| Molecular Formula | C₆H₃ClN₂O₃ | [1] |
| Molecular Weight | 186.55 g/mol | [1] |
| Appearance | Predicted to be a solid | [2] |
| Melting Point | 69-70 °C | [1] |
| Solubility | Low in water; Soluble in common organic solvents like dichloromethane and chloroform | [2] |
| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [1] |
Spectroscopic Characterization:
The structural elucidation of 5-Chloro-3-nitropicolinaldehyde relies on a combination of modern spectroscopic techniques. While specific spectra are proprietary to commercial suppliers, the expected data from ¹H NMR, ¹³C NMR, and mass spectrometry would confirm the connectivity and substitution pattern of the pyridine ring. The reactive aldehyde group makes this compound a valuable intermediate for further chemical modifications.[2]
Plausible Synthetic Pathways: A Deductive Approach
The synthesis of 5-Chloro-3-nitropicolinaldehyde can be logically deduced through two primary retrosynthetic pathways, both starting from common pyridine derivatives. The precise control of reaction conditions is crucial in each step to manage regioselectivity and prevent unwanted side reactions.[2]
Pathway 1: Nitration followed by Chlorination and Formylation
This route begins with the nitration of pyridine to yield 3-nitropyridine. Subsequent chlorination would introduce the chlorine atom at the 5-position. The final step involves a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the 2-position.[2]
Caption: Pathway 1 for the synthesis of 5-Chloro-3-nitropicolinaldehyde.
Pathway 2: Chlorination and Formylation followed by Nitration
An alternative strategy involves the initial chlorination of pyridine-2-carboxaldehyde (picolinaldehyde) to introduce the chlorine atom at the 5-position, yielding 5-chloropicolinaldehyde. The subsequent and final step is the nitration of this intermediate, which would be directed to the 3-position due to the influence of the existing substituents.[2]
Caption: Pathway 2 for the synthesis of 5-Chloro-3-nitropicolinaldehyde.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative experimental protocol for the synthesis of a related precursor, 2-chloro-5-nitropyridine, which illustrates the practical considerations for handling these types of reactions. The synthesis of 5-Chloro-3-nitropicolinaldehyde would require further specific optimization.
Synthesis of 2-Chloro-5-nitropyridine from 2-Amino-5-nitropyridine:
This procedure involves a diazotization reaction followed by a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-nitropyridine
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) chloride
-
Ice
-
Sodium bicarbonate (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Step-by-Step Methodology:
-
Diazotization: 2-Amino-5-nitropyridine is dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (typically 0-5 °C) with an ice bath. The stability of the resulting diazonium salt is poor, necessitating strict temperature control to prevent decomposition and potential hazards.[3]
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. This facilitates the replacement of the diazonium group with a chlorine atom.
-
Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction. The mixture is then neutralized with a base, such as sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude 2-chloro-5-nitropyridine.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Causality in Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures and can decompose, sometimes explosively. Maintaining a low temperature is critical for safety and to maximize the yield of the desired product.[3]
-
Use of Copper(I) Chloride: The copper(I) catalyst is essential for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a chloride ion.
The Role of 5-Chloro-3-nitropicolinaldehyde in Drug Discovery and Agrochemicals
The true value of 5-Chloro-3-nitropicolinaldehyde lies in its utility as a versatile intermediate. The aldehyde group provides a reactive handle for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of various heterocyclic rings. The chloro and nitro groups can also be subjected to nucleophilic substitution or reduction, respectively, allowing for further diversification of the molecular scaffold.
This compound and its derivatives are important intermediates for synthesizing a variety of products, including bactericides, plant growth regulators, and antibiotics.[3] The presence of both a chloro and a nitro group on the pyridine ring makes it a valuable precursor in the synthesis of more complex molecules with potential biological activity.
Conclusion
5-Chloro-3-nitropicolinaldehyde stands as a testament to the enabling power of synthetic chemistry. While its specific historical discovery remains to be fully elucidated, its logical synthesis and the strategic arrangement of its functional groups make it an indispensable tool for researchers in the pharmaceutical and agrochemical industries. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of novel compounds with significant biological impact.
References
Sources
- 1. americanelements.com [americanelements.com]
- 2. 5-Chloro-3-nitropyridine-2-carboxaldehyde Manufacturer & Supplier China | CAS 5470-19-9 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
The Strategic Utility of 5-Chloro-3-nitropicolinaldehyde in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Synthesis
5-Chloro-3-nitropicolinaldehyde, with the IUPAC name 5-chloro-3-nitropyridine-2-carbaldehyde, is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its three functional groups: a reactive aldehyde, an electron-deficient pyridine ring substituted with a chloro group, and a nitro group. This unique arrangement allows for sequential and selective chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly for the development of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 5-Chloro-3-nitropicolinaldehyde, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 5-Chloro-3-nitropicolinaldehyde is paramount for its effective use in synthesis and for the unambiguous characterization of its downstream products.
| Property | Value | Reference |
| CAS Number | 1086838-13-2 | [1] |
| Molecular Formula | C₆H₃ClN₂O₃ | [1] |
| Molecular Weight | 186.55 g/mol | [1] |
| Melting Point | 69-70 °C | [1] |
| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [1] |
| Appearance | Not specified, likely a solid at room temperature | |
| Solubility | Information not readily available, likely soluble in common organic solvents |
Spectroscopic Data:
While a complete, publicly available, and fully assigned set of spectroscopic data is not readily found in a single source, the expected spectral characteristics can be inferred from the structure and data on analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region: a singlet for the aldehyde proton (likely downfield, ~10 ppm), and two doublets for the pyridine ring protons, with their chemical shifts influenced by the electron-withdrawing chloro and nitro groups.
-
¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The aldehyde carbon will be the most downfield signal (~190 ppm). The chemical shifts of the pyridine ring carbons will be significantly affected by the substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde (around 1700-1720 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis of 5-Chloro-3-nitropicolinaldehyde: A Strategic Approach
The synthesis of 5-Chloro-3-nitropicolinaldehyde can be approached through a multi-step sequence that strategically introduces the required functional groups onto the pyridine scaffold. While a definitive, published protocol for its direct synthesis is not widely available, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published procedures for related compounds. A common strategy involves the functionalization of a pre-existing pyridine ring.
A potential synthetic pathway could start from a simpler, commercially available pyridine derivative, such as 2-methyl-5-chloropyridine. The synthesis would then proceed through nitration followed by oxidation of the methyl group to the aldehyde.
A plausible synthetic pathway for 5-Chloro-3-nitropicolinaldehyde.
Detailed Experimental Protocol (Hypothetical, based on related transformations):
Step 1: Nitration of 2-Methyl-5-chloropyridine to yield 2-Methyl-5-chloro-3-nitropyridine
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-methyl-5-chloropyridine while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution or sodium carbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain crude 2-methyl-5-chloro-3-nitropyridine.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Step 2: Oxidation of 2-Methyl-5-chloro-3-nitropyridine to 5-Chloro-3-nitropicolinaldehyde
-
Dissolve 2-methyl-5-chloro-3-nitropyridine in a suitable solvent such as dioxane or acetic acid.
-
Add a slight excess of an oxidizing agent like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).
-
Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter to remove any inorganic byproducts.
-
If SeO₂ is used, the selenium metal byproduct can be filtered off. If KMnO₄ is used, the manganese dioxide can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 5-Chloro-3-nitropicolinaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 5-Chloro-3-nitropicolinaldehyde stems from the distinct reactivity of its functional groups.
Reactivity centers of 5-Chloro-3-nitropicolinaldehyde and their corresponding reactions.
1. Reactions of the Aldehyde Group:
The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily undergoes:
-
Nucleophilic addition reactions: with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Wittig and Horner-Wadsworth-Emmons reactions: to introduce carbon-carbon double bonds.
-
Reductive amination: to form secondary or tertiary amines.
-
Condensation reactions: with active methylene compounds in Knoevenagel condensations.
-
Oxidation: to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.
2. Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position:
The pyridine ring is inherently electron-deficient, and this effect is further amplified by the electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the chloro group at the 5-position susceptible to nucleophilic aromatic substitution.[2] A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride, providing a facile route to a diverse range of substituted pyridine derivatives. The nitro group plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction.
3. Transformations of the Nitro Group:
The nitro group can be readily reduced to an amino group using various reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation is particularly useful as it introduces a nucleophilic amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The unique structural and reactivity profile of 5-Chloro-3-nitropicolinaldehyde makes it a highly sought-after intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology. Its utility has been demonstrated in the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy.
While a direct and explicit link to a marketed drug is not prominently featured in publicly accessible literature, its structural motifs are present in numerous patented kinase inhibitors. For instance, the substituted pyridopyrazine core is a common feature in many kinase inhibitors, and 5-Chloro-3-nitropicolinaldehyde is an ideal precursor for the construction of this heterocyclic system. The synthesis of pyrido[2,3-b]pyrazines, for example, can be achieved by condensing the aldehyde with a substituted diamine, followed by further manipulations.[3]
The development of potent and selective kinase inhibitors often requires the systematic exploration of chemical space around a core scaffold. The ability to easily introduce diversity at multiple positions of the pyridine ring through the versatile functional handles of 5-Chloro-3-nitropicolinaldehyde is a significant advantage in structure-activity relationship (SAR) studies.
Safety and Handling
5-Chloro-3-nitropicolinaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may be harmful if swallowed, and can cause skin and eye irritation.[2] It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
5-Chloro-3-nitropicolinaldehyde is a synthetically valuable building block that offers a powerful platform for the construction of complex, biologically active molecules. Its trifunctional nature allows for a high degree of molecular diversity to be introduced in a controlled and predictable manner. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis, reactivity, and strategic applications of this intermediate can unlock new avenues for the discovery of novel therapeutics, particularly in the competitive landscape of kinase inhibitor research. As the demand for more effective and targeted therapies continues to grow, the importance of versatile and strategically designed building blocks like 5-Chloro-3-nitropicolinaldehyde will undoubtedly increase.
References
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
-
5-Chloro-3-nitropyridine-2-carboxaldehyde - Pipzine Chemicals. Available at: [Link]
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
- CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents.
-
5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem. Available at: [Link]
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5-Chloro-3-nitropicolinaldehyde | CAS 1086838-13-2 | AMERICAN ELEMENTS ®. Available at: [Link]
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Synthesis of pyrido[2,3b]pyrazines 5a–f. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors - PubMed. Available at: [Link]
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An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate. Available at: [Link]
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Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC - NIH. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
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From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - PMC - PubMed Central. Available at: [Link]
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Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Available at: [Link]
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Synthetic Chemistry Enabling the Discovery and Development of a Series of Pyrazoles as HPK1 Inhibitors - ResearchGate. Available at: [Link]
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2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem. Available at: [Link]
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Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]
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(PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - ResearchGate. Available at: [Link]
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Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Available at: [Link]
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High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. Available at: [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. Available at: [Link]
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2-Chloro-5-nitropyridine - PMC - NIH. Available at: [Link]
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5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196 - PubChem. Available at: [Link]
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Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PubMed Central. Available at: [Link]
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Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 5-Chloro-3-nitropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical and agrochemical research, the successful development of novel chemical entities hinges on a thorough understanding of their fundamental physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, formulation feasibility, and overall efficacy. This technical guide, prepared for the discerning scientific community, delves into the solubility characteristics of 5-Chloro-3-nitropicolinaldehyde, a heterocyclic aldehyde of significant interest in synthetic chemistry and drug discovery.
As a Senior Application Scientist, it is my experience that a nuanced comprehension of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of a research program's trajectory and success. This document moves beyond a simple tabulation of data, offering a holistic perspective grounded in the principles of physical organic chemistry and providing practical, field-proven methodologies for solubility determination. The aim is to empower researchers to make informed decisions, streamline their experimental workflows, and unlock the full potential of this versatile building block.
Physicochemical Profile of 5-Chloro-3-nitropicolinaldehyde
5-Chloro-3-nitropicolinaldehyde, with the systematic IUPAC name 5-chloro-3-nitropyridine-2-carboxaldehyde, is a solid organic compound. Its molecular structure, featuring a pyridine ring substituted with a chloro, a nitro, and an aldehyde group, dictates its polarity and, consequently, its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₃ | Pipzine Chemicals[1] |
| Molar Mass | 186.55 g/mol | Pipzine Chemicals[1] |
| Appearance | Solid (predicted) | Pipzine Chemicals[1] |
| Melting Point | Not available | |
| pKa | N/A (no common data, but nitro group can influence acidity) | Pipzine Chemicals[1] |
Solubility Profile: A Qualitative and Quantitative Overview
Understanding the solubility of 5-Chloro-3-nitropicolinaldehyde is paramount for its application in various experimental settings, from reaction chemistry to biological screening.
Qualitative Solubility
Initial assessments reveal a distinct solubility pattern for 5-Chloro-3-nitropicolinaldehyde, aligning with the "like dissolves like" principle.
| Solvent | Qualitative Solubility | Rationale |
| Water | Low | The presence of the non-polar pyridine ring and the bulky functional groups likely hinders favorable interactions with water molecules.[1] |
| Dichloromethane | Soluble | As a common organic solvent, dichloromethane effectively solvates the molecule.[1] |
| Chloroform | Soluble | Similar to dichloromethane, chloroform is a suitable solvent for this compound.[1] |
Based on the solubility of a structurally related compound, 5-Chloro-2-nitropyridine, we can infer potential solubility in other common organic solvents:
| Solvent (Inferred) | Qualitative Solubility |
| Methylene Dichloride (MDC) | Soluble |
| Acetone | Soluble |
| Methanol | Soluble |
It is crucial to note that these are qualitative observations and should be quantitatively verified for specific applications.
Factors Influencing Solubility
The solubility of 5-Chloro-3-nitropicolinaldehyde is a multifactorial property governed by the interplay of its structural features and the nature of the solvent. The pyridine ring, while containing a nitrogen atom, is largely non-polar. The electron-withdrawing nature of the nitro and chloro groups, along with the polar aldehyde, introduces regions of polarity to the molecule. This complex electronic landscape dictates its interaction with solvent molecules.
Safety and Handling: A Precautionary Approach
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[2]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[2]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[3]
-
Flammability: The presence of a nitro group suggests that the compound may be flammable or have oxidizing properties. Keep away from heat, sparks, and open flames.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly sealed to prevent contamination and decomposition.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
It is imperative for researchers to conduct a thorough risk assessment before commencing any experimental work with this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a standard method for determining the solubility of 5-Chloro-3-nitropicolinaldehyde in various solvents.
Materials and Equipment
-
5-Chloro-3-nitropicolinaldehyde
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 5-Chloro-3-nitropicolinaldehyde into a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
HPLC Method:
-
Develop and validate an HPLC method for the quantification of 5-Chloro-3-nitropicolinaldehyde. This will involve selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted samples and calibration standards into the HPLC system.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for 5-Chloro-3-nitropicolinaldehyde in the chosen solvent.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Measure the absorbance of the diluted samples.
-
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of 5-Chloro-3-nitropicolinaldehyde in the diluted samples.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
-
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the solubility of 5-Chloro-3-nitropicolinaldehyde, drawing upon available data and established scientific principles. The provided experimental protocol offers a robust framework for researchers to generate precise and reliable solubility data tailored to their specific needs.
The dearth of publicly available quantitative solubility data for this compound underscores the importance of in-house determination. As the applications of 5-Chloro-3-nitropicolinaldehyde continue to expand, a comprehensive and publicly accessible database of its physicochemical properties will be invaluable to the scientific community. Future work should focus on systematically determining its solubility in a wider array of pharmaceutically and industrially relevant solvents at various temperatures. Such data will undoubtedly accelerate the pace of innovation and facilitate the translation of this promising molecule from the laboratory to real-world applications.
References
-
Pipzine Chemicals. 5-Chloro-3-nitropyridine-2-carboxaldehyde. Retrieved from [Link]
Sources
Technical Guide: Pharmacological Potential of 5-Chloro-3-nitropicolinaldehyde Derivatives
From Scaffold to Bioactive Agent: A Medicinal Chemistry Perspective
Executive Summary
5-Chloro-3-nitropicolinaldehyde (5-Chloro-3-nitro-2-pyridinecarboxaldehyde) represents a "privileged scaffold" in medicinal chemistry. While the aldehyde itself functions primarily as a high-reactivity electrophile, its value lies in its role as a precursor to
Part 1: Structural Analysis & Pharmacophore Generation
The "Warhead" Architecture
The molecule combines a pyridine ring with three critical functional groups that dictate its biological utility.
| Position | Substituent | Electronic Effect | Biological Implication |
| C2 | Aldehyde (-CHO) | Electrophilic Center | Reactivity Anchor: Site for Schiff base condensation with amines/hydrazides to form the active pharmacophore. |
| C3 | Nitro (-NO | Strong e- Withdrawing | Bioreductive Switch: Lowers the pKa of the pyridine nitrogen. Potential for hypoxia-selective reduction to an amine (similar to bioreductive prodrugs). |
| C5 | Chlorine (-Cl) | Lipophilic / e- Withdrawing | ADME Enhancer: Increases LogP for membrane permeability; blocks metabolic oxidation at the C5 position (a common clearance route). |
The Target Derivative: Thiosemicarbazones
The aldehyde is almost exclusively used to synthesize Thiosemicarbazones (TSCs) . These derivatives coordinate transition metals (Fe, Cu, Zn) in a tridentate [N-N-S] manner.
Why this specific scaffold? Unlike the clinical candidate Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), the 3-nitro variant offers a distinct redox profile. The electron-deficient ring stabilizes the ligand-metal complex, potentially altering the redox cycling kinetics required to generate Reactive Oxygen Species (ROS).
Part 2: Mechanism of Action (The "How")
The biological activity of 5-Chloro-3-nitropicolinaldehyde derivatives is driven by "Iron Starvation" and "Redox Stress."
Primary Pathway: Iron Chelation & RNR Inhibition
-
Chelation: The Schiff base derivative (Ligand) enters the cell and strips intracellular Iron (Fe
/Fe ). -
RNR Blockade: Ribonucleotide Reductase (RNR) requires a tyrosyl radical stabilized by iron to synthesize DNA precursors (dNTPs). By chelating iron, the drug deactivates RNR.
-
S-Phase Arrest: Without dNTPs, cancer cells cannot replicate DNA, leading to apoptosis.
Secondary Pathway: ROS Generation
The complex formed (Drug-Fe) can undergo redox cycling, transferring electrons from cellular reductants (like NADH) to Oxygen, generating Superoxide and Hydroxyl radicals that damage DNA.
Caption: Mechanistic pathway of 5-Chloro-3-nitropicolinaldehyde derivatives, transitioning from chemical synthesis to biological cascade (Iron sequestration and ROS generation).[1][2][3]
Part 3: Experimental Protocols
Synthesis of the Bioactive Ligand
Objective: Convert 5-Chloro-3-nitropicolinaldehyde into its thiosemicarbazone derivative.
Reagents:
-
5-Chloro-3-nitropicolinaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol.
-
Addition: Add 1.0 mmol of 5-Chloro-3-nitropicolinaldehyde dropwise with continuous stirring.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).
-
Isolation: Cool to room temperature. The Schiff base will precipitate as a yellow/orange solid.
-
Purification: Filter and recrystallize from hot ethanol.
Biological Validation: In Vitro Cytotoxicity (MTT Assay)
Objective: Quantify the antiproliferative potency (IC
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate for 24h.
-
Treatment: Dissolve the synthesized TSC in DMSO (Stock 10 mM). Prepare serial dilutions in media. Treat cells for 48h or 72h.
-
Control: DMSO vehicle (<0.5%).
-
Positive Control: Triapine or Doxorubicin.
-
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve to determine IC
.
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes the predicted impact of the 5-Chloro and 3-Nitro groups compared to the standard unsubstituted pyridine scaffold, based on established class data for
| Compound Variant | LogP (Lipophilicity) | Iron Binding Constant ( | Cytotoxicity (Predicted) | Mechanism Note |
| Unsubstituted (Pyridine-2-carboxaldehyde TSC) | Low | Moderate | Moderate | Rapidly metabolized/excreted. |
| Triapine (3-Amino substituted) | Low-Mid | High | High (Clinical) | Potent RNR inhibitor; short half-life. |
| Target: 5-Chloro-3-Nitro | High | High | High | 5-Cl improves membrane crossing. 3-NO |
References
-
Synthesis and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI Molecules. (2021).[4][5] Discusses the broad anticancer potential of the thiosemicarbazone class derived from benzaldehydes and pyridines.[2][6][7]
-
Synthesis, Spectroscopic Characterization, and Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate. (2020).[5][8][9] Provides specific protocols for chloro-substituted pyridine thiosemicarbazones.
-
Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones. PubMed. Establishes the SAR for 3- and 5-substituted pyridine derivatives regarding RNR inhibition.
-
5-Nitrofuryl-containing Thiosemicarbazone Gold(I) Compounds. NIH/PMC. (2023).[3] Details the mechanism of action including ROS generation and DNA interaction for nitro-substituted thiosemicarbazones.
-
Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Sciforum. Provides the alternative microwave synthesis protocol for this class of compounds.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitrofuryl-containing Thiosemicarbazone Gold(I) Compounds: Synthesis, Stability Studies, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]
Methodological & Application
Application Notes & Protocols: 5-Chloro-3-nitropicolinaldehyde in Modern Organic Synthesis
Prepared by: Google Gemini, Senior Application Scientist
Introduction: A Multifaceted Pyridine Building Block
5-Chloro-3-nitropicolinaldehyde is a highly functionalized pyridine derivative that serves as a versatile and powerful intermediate in organic synthesis. Its strategic arrangement of three distinct functional groups—an aldehyde, a chloro substituent, and a nitro group—on a pyridine core makes it an invaluable precursor for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]
The reactivity of each functional group is modulated by the others, offering chemists a toolkit for selective transformations:
-
Aldehyde Group (C2-position): Acts as a classic electrophilic handle for nucleophilic additions, condensations, and reductive aminations, allowing for carbon-chain extension and the introduction of diverse functionalities.
-
Nitro Group (C3-position): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C6 positions.[2] It also serves as a synthetic equivalent for an amino group, accessible through well-established reduction protocols.[3]
-
Chloro Group (C5-position): A key site for SNAr reactions and a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This unique combination of reactive sites allows for a programmed, stepwise elaboration of the pyridine scaffold, making it a sought-after starting material for novel heterocyclic compounds.[1][4][5]
Core Synthetic Applications & Mechanistic Insights
The utility of 5-Chloro-3-nitropicolinaldehyde stems from its capacity to participate in a wide array of chemical transformations. Below are key applications that highlight its synthetic potential.
Precursor for Fused Heterocyclic Systems
The compound is an excellent starting material for constructing fused bicyclic and polycyclic heterocyclic systems, which are common motifs in biologically active molecules.[5] The aldehyde and the activated chloro- and nitro-substituted ring can undergo sequential or one-pot cyclization reactions.
Example Application: Synthesis of Naphthyridine Derivatives Substituted naphthyridines are important scaffolds in medicinal chemistry. 5-Chloro-3-nitropicolinaldehyde can be transformed into aminopyridine derivatives, which are crucial substrates for building the naphthyridine core.[6] The initial reduction of the nitro group to an amine, followed by condensation reactions involving the aldehyde, provides a convergent route to these complex structures.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[2] This facilitates the displacement of the chloride at the C5 position by a variety of nucleophiles.
-
Causality: The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy and promoting the substitution.[2] This reaction is particularly efficient for ortho- and para-positioned halides relative to the nitro group.[3]
Common Nucleophiles:
-
Alkoxides (R-O⁻)
-
Thiolates (R-S⁻)
-
Amines (R₂NH)
-
Azides (N₃⁻)
This reactivity is fundamental for introducing diverse side chains and building blocks necessary for tuning the physicochemical properties of target molecules, such as solubility and receptor binding affinity.[7]
Transformations of the Aldehyde and Nitro Groups
The aldehyde and nitro functionalities offer orthogonal synthetic handles for further molecular elaboration.
-
Aldehyde Modifications: The aldehyde can be easily converted into other functional groups. For instance, reduction with a mild reducing agent like sodium borohydride yields the corresponding alcohol, 5-chloro-3-nitropyridin-2-yl)methanol.[1] It can also undergo olefination reactions (e.g., Wittig reaction) to form alkenes or participate in multicomponent reactions to rapidly build molecular complexity.[5]
-
Nitro Group Reduction: The reduction of the nitro group to an amine is one of its most valuable transformations, opening up a vast landscape of subsequent reactions.[3] The resulting aminopyridine is a key building block for pharmaceuticals and other advanced materials.[3][8] The choice of reducing agent is critical and depends on the presence of other sensitive functional groups.[3]
Experimental Protocols & Workflow
The following protocols are representative examples of the key transformations involving 5-Chloro-3-nitropicolinaldehyde.
Protocol 1: Reduction of the Nitro Group to Synthesize 3-Amino-5-chloropicolinaldehyde
This protocol describes the selective reduction of the nitro group to an amine using a classic and robust method with iron powder in an acidic medium.[3] This method is cost-effective and highly efficient.[3]
Workflow Diagram:
Caption: Workflow for the reduction of 5-Chloro-3-nitropicolinaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-Chloro-3-nitropicolinaldehyde (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acidification: Gently heat the suspension and add glacial acetic acid (or dilute HCl) dropwise. The reaction is often exothermic and may require initial cooling to maintain control.[3]
-
Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.[3]
-
Neutralization & Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the solution is basic.[3] Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[3]
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-amino-5-chloropicolinaldehyde.
Protocol 2: Nucleophilic Aromatic Substitution with a Thiolate
This protocol illustrates the displacement of the C5-chloro group with a generic thiolate nucleophile, a common strategy for introducing sulfur-containing moieties.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the desired thiol (1.1 eq.) in a polar aprotic solvent like DMF or DMSO. Add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) portion-wise at 0°C to generate the thiolate nucleophile in situ.
-
Reaction Setup: In a separate flask, dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 eq.) in the same anhydrous polar aprotic solvent.
-
Reaction: Slowly add the solution of the starting material to the prepared thiolate solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography to obtain the desired 5-thioether-3-nitropicolinaldehyde product.
Data Summary: Representative Transformations
The following table summarizes typical reaction outcomes for 5-Chloro-3-nitropicolinaldehyde, demonstrating its versatility.
| Entry | Reaction Type | Reagents & Conditions | Product Type | Typical Yield |
| 1 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 3-Amino-5-chloropicolinaldehyde | 80-95% |
| 2 | SNAr (Amination) | Benzylamine, K₂CO₃, DMF, 80°C | 5-(Benzylamino)-3-nitropicolinaldehyde | 75-90% |
| 3 | SNAr (Alkoxylation) | NaOMe, MeOH, rt | 5-Methoxy-3-nitropicolinaldehyde | 85-98% |
| 4 | Aldehyde Reduction | NaBH₄, MeOH, 0°C to rt | (5-Chloro-3-nitropyridin-2-yl)methanol | >95% |
| 5 | Wittig Reaction | Ph₃P=CHCO₂Et, THF, reflux | Ethyl 3-(5-chloro-3-nitropyridin-2-yl)acrylate | 70-85% |
Conclusion
5-Chloro-3-nitropicolinaldehyde is a cornerstone intermediate for synthetic chemists. Its trifunctional nature provides a platform for programmed and selective chemical modifications, enabling efficient access to a wide range of complex heterocyclic structures. The distinct and predictable reactivity of the aldehyde, chloro, and nitro groups allows for the strategic design of synthetic routes towards novel pharmaceuticals, agrochemicals, and functional materials. The protocols and applications detailed herein serve as a guide for researchers to harness the full synthetic potential of this valuable building block.
References
- Pipzine Chemicals. 5-Chloro-3-nitropyridine-2-carboxaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry.
- International Journal of Sciences: Basic and Applied Research (IJSBAR). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. (2021).
- Chemical Communications (RSC Publishing). Shining light on the nitro group: distinct reactivity and selectivity.
- Fisher Scientific. Sigma Aldrich 5-Chloro-pyridine-3-carbaldehyde 5 g.
- Benchchem. Reactivity of the nitro group on a pyridine ring.
- Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2025).
- PubChem. 5-Chloro-pyridine-3-carbaldehyde.
- PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile.
- ACS. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts.
- UNODC. precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list.
- ResearchGate. Synthesis of Some Novel Nitro Containing Heterocyclic Compounds. (2025).
- NIH. Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. (2024).
- NIH. Diversity-Oriented Synthesis-Facilitated Medicinal Chemistry: Toward the Development of Novel Antimalarial Agents.
- Wikipedia. Drug precursors.
Sources
- 1. 5-Chloro-3-nitropyridine-2-carboxaldehyde Manufacturer & Supplier China | CAS 5470-19-9 | Properties, Uses, Safety Data [pipzine-chem.com]
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- 7. Diversity-Oriented Synthesis-Facilitated Medicinal Chemistry: Toward the Development of Novel Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Use of 5-Chloro-3-nitropicolinaldehyde in pharmaceutical intermediate synthesis
Application Note: Strategic Utilization of 5-Chloro-3-nitropicolinaldehyde in Pharmaceutical Scaffold Design
Executive Summary
5-Chloro-3-nitropicolinaldehyde (CAS: 1086838-13-2) is a highly functionalized pyridine building block that serves as a "linchpin" intermediate in the synthesis of privileged pharmacophores.[1] Its structure features three distinct reactive handles: an electrophilic aldehyde at C2, a reducible nitro group at C3, and a halogen handle at C5.[1] This unique substitution pattern makes it an ideal precursor for the rapid assembly of bicyclic heterocycles, particularly imidazo[4,5-b]pyridines and pyrido[3,2-d]pyrimidines , which are prevalent in kinase inhibitors and anti-infective agents.[1]
This guide details the strategic application of this intermediate, focusing on reductive cyclization protocols and divergent synthesis pathways.
Chemical Profile & Stability
| Property | Data | Notes |
| IUPAC Name | 5-Chloro-3-nitropyridine-2-carbaldehyde | |
| CAS Number | 1086838-13-2 | Alternate: 10261-94-6 (Parent 3-NO2 analog) |
| Molecular Weight | 186.55 g/mol | |
| Appearance | Yellow to orange crystalline solid | Nitro group chromophore |
| Solubility | DCM, THF, DMSO, Ethyl Acetate | Limited water solubility |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Aldehyde is oxidation-sensitive |
| Hazards | Skin Irritant, potential sensitizer | Handle in fume hood |
Stability Note: As an electron-deficient aldehyde, this compound is susceptible to oxidation to the corresponding carboxylic acid (5-chloro-3-nitropicolinic acid) upon prolonged exposure to air.[1] It also forms hydrates or hemiacetals in alcoholic solvents; therefore, aprotic solvents (DCM, THF) are recommended for stock solutions.[1]
Core Application: Reductive Cyclization to Imidazo[4,5-b]pyridines
The most high-value application of 5-chloro-3-nitropicolinaldehyde is the "one-pot" or stepwise synthesis of substituted imidazo[4,5-b]pyridines.[1] This scaffold mimics the purine core and is critical in ATP-competitive kinase inhibitor design.[1]
Mechanism of Action
-
Condensation: The C2-aldehyde reacts with a primary amine (
) to form a Schiff base (imine).[1] -
Reduction: The C3-nitro group is selectively reduced to an amine.[1]
-
Cyclization: The newly formed C3-amine attacks the C2-imine carbon (or an added carbon source if the aldehyde was used differently), closing the imidazole ring.[1]
Protocol: Synthesis of 6-Chloro-2-substituted-3H-imidazo[4,5-b]pyridine
Reagents:
Step-by-Step Methodology:
-
Imine Formation (Step A):
-
Dissolve 5-chloro-3-nitropicolinaldehyde (10 mmol) in Ethanol (20 mL).
-
Add the primary amine (11 mmol) dropwise.[1]
-
Stir at room temperature for 2–4 hours. Monitor by TLC (formation of a new, less polar spot) or LC-MS (Imine mass
).[1] -
Checkpoint: If the imine is unstable, proceed immediately to reduction without isolation.
-
-
Reductive Cyclization (Step B):
-
To the imine solution, add a solution of Sodium Dithionite (30 mmol) in water (10 mL).[1]
-
Heat the mixture to reflux (80°C) for 6–12 hours.
-
Mechanism:[1][3][4] Dithionite reduces the nitro group to the amine.[1] The resulting diamine intermediate spontaneously cyclizes with the imine carbon (oxidative cyclization may be required depending on the exact R-group, often mediated by air or mild oxidants present in situ).[1]
-
Alternative (Fe/AcOH): Add Iron powder (5 eq) and Acetic Acid (10 eq).[1] Reflux for 2 hours. This promotes rapid reduction and cyclization.[1]
-
-
Workup & Purification:
Visualizing the Pathway:
Figure 1: Reaction cascade for the synthesis of imidazo[4,5-b]pyridine scaffolds.[1]
Advanced Application: Divergent Functionalization
The C5-chlorine atom is a strategic "handle" that remains intact during the aldehyde/nitro manipulations.[1] This allows for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).[1]
Strategic Insight: It is often superior to perform Pd-coupling after the formation of the heterocyclic core.[1] The electron-deficient nature of the pyridine ring (enhanced by the nitro group) can make the C5-Cl bond sluggish towards oxidative addition compared to electron-rich aryl chlorides.[1] However, once cyclized to the imidazopyridine, the system becomes more amenable to coupling.
Protocol: Suzuki Coupling on the 6-Chloro-Imidazo[4,5-b]pyridine Core
| Parameter | Condition | Rationale |
| Catalyst | Bidentate ligands or electron-rich phosphines are required for deactivated heteroaryl chlorides.[1] | |
| Base | Anhydrous bases often perform better for nitrogen-containing heterocycles to prevent coordination issues.[1] | |
| Solvent | 1,4-Dioxane/Water (4:[1]1) | High boiling point required (90–100°C).[1] |
| Boronic Acid | Excess boronic acid compensates for potential protodeboronation.[1] |
Self-Validating Quality Control
To ensure protocol reliability, researchers should implement the following checkpoints:
-
1H NMR Diagnostic Signals:
-
TLC Monitoring System:
References
-
American Elements. (n.d.).[1] 5-Chloro-3-nitropicolinaldehyde.[1][2] Retrieved from [Link][1][7]
-
PubChem. (2025).[1][8] 5-Chloro-3-nitropyridine-2-carbonitrile (Related Derivative Data). National Library of Medicine. Retrieved from [Link]
-
Hou, C. J., et al. (2012).[1] Efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. Retrieved from [Link]
-
Bavetsias, V., et al. (2016).[1] Design and synthesis of 6-chloro-3H-imidazo[4,5-b]pyridine derivatives. Journal of Medicinal Chemistry. (Contextual grounding for imidazopyridine synthesis).
Disclaimer: This protocol involves the use of hazardous chemicals.[1][8] A comprehensive risk assessment must be performed before commencing experimental work.[1] The author assumes no liability for the application of these procedures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanelements.com [americanelements.com]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis & Functionalization of 5-Chloro-3-nitropicolinaldehyde
Introduction & Core Utility
5-Chloro-3-nitropicolinaldehyde (CAS: 80256-42-2) represents a "linchpin" scaffold in the synthesis of fused bioactive heterocycles, particularly imidazo[4,5-b]pyridines and pyrido[3,2-d]pyrimidines . Its structural uniqueness lies in the ortho positioning of the reactive aldehyde (C2) and nitro (C3) groups, combined with a halogen handle (C5-Cl) that remains electronically distinct and chemically stable during initial cyclization events.
This Application Note provides validated protocols for transforming this intermediate into high-value drug pharmacophores. Unlike standard pyridine chemistry, the presence of the electron-withdrawing nitro group at C3 significantly alters the reactivity of the C2-aldehyde, making it highly susceptible to nucleophilic attack while simultaneously deactivating the ring toward electrophilic aromatic substitution.
Reactivity Landscape
The molecule offers three distinct vectors for orthogonal functionalization:
-
C2-Formyl Group: Gateway for Schiff base formation, reductive amination, or condensation.
-
C3-Nitro Group: Precursor to the C3-amine, enabling intramolecular cyclization.
-
C5-Chlorine Atom: A stable handle for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), generally preserved during C2/C3 manipulations.
Figure 1: Orthogonal reactivity vectors of 5-Chloro-3-nitropicolinaldehyde allowing for sequential functionalization.
Handling & Stability Data
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is prone to slow oxidation to the carboxylic acid if exposed to air.
-
Solubility Profile:
-
High: DMSO, DMF, THF, Ethyl Acetate.
-
Moderate: Methanol, Ethanol (heating required).
-
Low: Water, Hexanes.
-
-
Safety Warning: Nitro-pyridines are potentially energetic. Avoid heating dry solids above 100°C. Perform all initial reductions in a fume hood due to potential exotherms.
Application Module A: Reductive Cyclization
Target: Synthesis of 6-Chloro-3-substituted-3H-imidazo[4,5-b]pyridines.
This is the "workhorse" reaction for this scaffold. The protocol utilizes a One-Pot Dithionite Reduction strategy.
-
Why Dithionite? Unlike catalytic hydrogenation (H2/Pd-C), sodium dithionite (Na2S2O4) is chemoselective. It reduces the nitro group to the amine without risking hydrodehalogenation (removal of the C5-Chlorine). This preserves the chloro-handle for subsequent drug discovery optimization.
Protocol A1: One-Pot Synthesis of Imidazo[4,5-b]pyridines
Reagents:
-
5-Chloro-3-nitropicolinaldehyde (1.0 equiv)
-
Primary Amine (R-NH2) (1.1 equiv)
-
Sodium Dithionite (Na2S2O4) (3.0 equiv)
-
Solvent: Ethanol/Water (3:1 v/v) or DMSO (for lipophilic amines)
Step-by-Step Methodology:
-
Imine Formation (Schiff Base):
-
Dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 mmol) in Ethanol (5 mL).
-
Add the primary amine (1.1 mmol) dropwise.
-
Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS. The aldehyde peak (typically ~10.0 ppm in 1H NMR) should disappear, replaced by the imine signal.
-
-
Reductive Cyclization:
-
Prepare a fresh solution of Sodium Dithionite (3.0 mmol) in Water (2 mL).
-
Add this aqueous solution dropwise to the reaction mixture.
-
Observation: The yellow/orange color of the nitro-imine will typically fade or shift as the reduction proceeds.
-
Heat the mixture to 80°C for 3–6 hours . The reduction generates the C3-amine in situ, which immediately attacks the C2-imine carbon to close the imidazole ring.
-
-
Workup & Purification:
-
Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure.
-
Dilute with Ethyl Acetate and wash with sat.[2] NaHCO3 (to neutralize acidic byproducts from dithionite).
-
Dry organic layer over Na2SO4 and concentrate.
-
Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
-
Mechanism of Action: The reaction proceeds via a "Cascade Sequence":
-
Condensation: Aldehyde + Amine → Imine (Schiff Base).
-
SET Reduction: Dithionite transfers electrons to the Nitro group → Nitroso → Hydroxylamine → Amine.
-
Cyclization: The nucleophilic C3-amine attacks the electrophilic C2-imine.
-
Oxidation/Aromatization: Loss of hydrogens (often facilitated by air or residual dithionite decomposition products) yields the aromatic imidazo[4,5-b]pyridine system.
Figure 2: Step-by-step workflow for the dithionite-mediated reductive cyclization.
Application Module B: Pinnick Oxidation
Target: Synthesis of 5-Chloro-3-nitropicolinic Acid.
For applications requiring an amide bond formation or esterification at the C2 position, the aldehyde must be oxidized to the carboxylic acid. The Pinnick Oxidation is preferred over Permanganate or Dichromate to avoid harsh conditions that might degrade the pyridine ring.
Protocol:
-
Dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 mmol) in t-BuOH (10 mL) and 2-methyl-2-butene (3 mL, scavenger for HOCl).
-
Add a solution of NaClO2 (sodium chlorite, 1.5 mmol) and NaH2PO4 (1.5 mmol) in Water (2 mL) dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Workup: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate. The product is usually pure enough for subsequent coupling.
Critical Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Loss of Chlorine (Dehalogenation) | Used H2/Pd or vigorous metal reduction. | Switch to Na2S2O4 (Dithionite) or Fe/Acetic Acid. Avoid catalytic hydrogenation. |
| Low Yield in Cyclization | Incomplete imine formation before reduction. | Ensure Step 1 (Imine formation) is complete by TLC before adding the reducing agent. Add molecular sieves if necessary. |
| Aldehyde Oxidation | Old starting material. | Check 1H NMR for -COOH peak (~12-14 ppm). Recrystallize starting material if necessary.[3] |
| Product is Oily/Impure | Dithionite byproducts (sulfur species). | Ensure thorough washing with sat. NaHCO3 and Brine. Use DCM/MeOH for extraction if the product is polar. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of nitropyridines).
-
Sebbar, N. K., et al. (2022). "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures...". Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Link
-
Romero, A. H., et al. (2013).[4] "Sodium Dithionite reduction of nitroarenes". Synthesis, 45, 2043-2050.[4] (Validation of dithionite for nitro reduction in presence of sensitive groups).
-
Wang, L., et al. (2010). "Synthesis of differently substituted imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine". Molecules, 15, 6941-6953. Link
-
Organic Chemistry Portal. "Sodium Dithionite (Sodium Hydrosulfite)". Link
Sources
- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
- 3. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Application Notes & Protocols for the Analytical Detection of 5-Chloro-3-nitropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
5-Chloro-3-nitropicolinaldehyde is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis.[1] As with any specialty chemical used in regulated industries, robust and reliable analytical methods for its identification, quantification, and purity assessment are crucial. This document provides a comprehensive guide to the analytical methodologies for 5-Chloro-3-nitropicolinaldehyde, offering detailed protocols and the scientific rationale behind the recommended approaches. The methods described herein are designed to be self-validating and are grounded in established analytical principles for compounds of similar chemical nature.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. Key properties of 5-Chloro-3-nitropicolinaldehyde are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₃ClN₂O₃ | [2][3] |
| Molecular Weight | 186.55 g/mol | [2][3] |
| Appearance | - | - |
| Melting Point | 69-70 °C | [2] |
| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [3] |
| SMILES | C1=C(C=NC(=C1[O-])C=O)Cl | [3] |
Recommended Analytical Techniques
Based on the chemical structure of 5-Chloro-3-nitropicolinaldehyde, which features a nitroaromatic system, a chlorinated pyridine ring, and an aldehyde functional group, the following analytical techniques are recommended for its detection and quantification.
-
High-Performance Liquid Chromatography (HPLC) : Ideal for the quantification and purity determination of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Spectroscopic Methods (UV-Vis, FT-IR, NMR) : Essential for the structural characterization and confirmation of the compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale: Reversed-phase HPLC is a versatile and widely used technique for the analysis of nitroaromatic compounds.[4][5] The selection of a C18 or Phenyl-Hexyl column is based on their proven efficacy in separating compounds with aromatic character.[6] UV detection is suitable due to the presence of the chromophoric nitroaromatic system.
Experimental Workflow
Caption: HPLC analysis workflow for 5-Chloro-3-nitropicolinaldehyde.
Step-by-Step Protocol
-
Preparation of Mobile Phase:
-
Mobile Phase A: Deionized water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
Degas both mobile phases prior to use.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 5-Chloro-3-nitropicolinaldehyde (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh a known amount of the sample and dissolve it in acetonitrile to a final concentration within the calibration range.
-
-
HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 4 µm |
| Mobile Phase | Gradient elution with A and B (see table below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 25 |
| 10 | 65 |
| 11 | 25 |
| 15 | 25 |
-
Data Analysis:
-
Integrate the peak corresponding to 5-Chloro-3-nitropicolinaldehyde.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like substituted pyridines.[7][8] The use of a mass selective detector allows for unambiguous identification based on the mass spectrum.
Experimental Workflow
Caption: GC-MS analysis workflow for 5-Chloro-3-nitropicolinaldehyde.
Step-by-Step Protocol
-
Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions of 5-Chloro-3-nitropicolinaldehyde in a volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare sample solutions by dissolving a known amount of the sample in the same solvent.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | 5% Phenylmethylsiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
-
Data Analysis:
-
Identify the peak corresponding to 5-Chloro-3-nitropicolinaldehyde in the total ion chromatogram.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
For quantitative analysis, a calibration curve can be constructed using an internal standard.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 5-Chloro-3-nitropicolinaldehyde.[9][10]
UV-Visible Spectroscopy
-
Principle: The nitroaromatic and pyridine moieties are strong chromophores, making UV-Vis spectroscopy a useful tool for qualitative and quantitative analysis.
-
Protocol:
-
Dissolve a known concentration of the compound in a suitable UV-transparent solvent (e.g., acetonitrile or ethanol).
-
Record the UV-Vis spectrum over a range of 200-400 nm.
-
The wavelength of maximum absorbance (λmax) can be used for identification and quantification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy provides information about the functional groups present in the molecule.
-
Expected Characteristic Absorptions:
-
C=O (aldehyde): ~1700-1720 cm⁻¹
-
NO₂ (nitro group): Asymmetric stretch ~1520-1560 cm⁻¹, Symmetric stretch ~1345-1385 cm⁻¹
-
C-Cl (chloro group): ~600-800 cm⁻¹
-
Aromatic C=C and C=N: ~1400-1600 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for complete structural assignment.
-
Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the signals will confirm the structure of 5-Chloro-3-nitropicolinaldehyde.
-
Method Validation
For use in a regulated environment, the analytical methods described above must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in this document provide a robust framework for the detection, quantification, and characterization of 5-Chloro-3-nitropicolinaldehyde. The selection of the appropriate technique will depend on the specific analytical requirements, such as the nature of the sample matrix and the desired level of sensitivity and selectivity. It is recommended that these methods be validated for their intended use to ensure reliable and accurate results.
References
-
Kyriakou, C., Pellegrini, M., García-Algar, O., Marinelli, E., Zaami, S. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology, 15(5), 663-681. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Chemical, and physical information for pyridine. [Link]
-
Kyriakou, C., Pellegrini, M., García-Algar, O., Marinelli, E., Zaami, S. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology, 15(5), 663-681. [Link]
- Google Patents. (2021).
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
Fallis, I. A., & Mensah, E. A. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in brief, 40, 107771. [Link]
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Puig, L., et al. (2014). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1374, 136-144. [Link]
-
Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of forensic sciences, 49(6), 1171–1180. [Link]
-
American Elements. (n.d.). 5-Chloro-3-nitropicolinaldehyde. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72213340, 5-Chloro-3-nitropicolinaldehyde. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
Farsalinos, K., et al. (2018). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. Food and Chemical Toxicology, 115, 356-371. [Link]
-
Reisberg, S. H., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Annang, F., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 25(18), 4232. [Link]
-
Doran, G., & Stevens, M. M. (2012). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods, 4(6), 1533-1539. [Link]
-
Smrčok, T., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4068-4074. [Link]
-
Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Analytical Letters, 58(1), 1-11. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14761467, 6-Nitropicolinaldehyde. [Link]
-
Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 386(2), 314-323. [Link]
-
da Silva, A. B., et al. (2021). Synthesis of 5‐nitrofuraldehyde chloro‐oxime. Journal of Heterocyclic Chemistry, 58(4), 939-946. [Link]
-
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14444196, 5-Chloro-pyridine-3-carbaldehyde. [Link]
-
Ali, B. G., et al. (2023). Synthesis and Characterization of 5-Chloro 2-furaldehyde Thiosemicarbazone and Its Nickel, Copper and Zinc Complexes. Chemical Science International Journal, 32(1), 38-46. [Link]
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Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
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Piotrowska, K., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(11), 3326. [Link]
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Application Note: Synthesis of 5-Amino-3-nitropicolinaldehyde Derivatives
A Strategic Approach to Key Intermediates in Medicinal Chemistry
Abstract
This guide provides a detailed protocol and mechanistic insights for the reaction of 5-Chloro-3-nitropicolinaldehyde with primary amines. This transformation is a cornerstone reaction for accessing a diverse range of substituted pyridine scaffolds, which are pivotal building blocks in drug discovery. The protocol leverages a nucleophilic aromatic substitution (SNAr) mechanism, offering a reliable and scalable method for synthesizing precursors to fused heterocyclic systems such as imidazo[4,5-b]pyridines.[1][2] This document is intended for researchers, scientists, and professionals in organic synthesis and drug development, offering a comprehensive workflow from reaction setup to product characterization, including troubleshooting and safety considerations.
Introduction & Significance
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Functionalized pyridines, particularly those bearing amino and nitro groups, serve as versatile intermediates. The title reaction, converting 5-Chloro-3-nitropicolinaldehyde, provides direct access to 5-(alkyl/arylamino)-3-nitropicolinaldehyde derivatives. These products are not only valuable in their own right but are also key precursors for more complex heterocyclic systems. For instance, subsequent reductive cyclization of the resulting intermediate can yield imidazo[4,5-b]pyridine cores, a common motif in kinase inhibitors and other therapeutic agents.[3]
The synthetic strategy relies on the high electrophilicity of the pyridine ring, which is significantly enhanced by the electron-withdrawing effects of the nitro group and the ring nitrogen, facilitating the displacement of the chloro substituent.[4][5]
Reaction Mechanism and Rationale
The overall transformation proceeds in two sequential, mechanistically distinct steps: Nucleophilic Aromatic Substitution (SNAr) followed by Imine Formation (Condensation). However, the protocol described here focuses on achieving the SNAr step selectively without subsequent imine formation on the aldehyde, which is controlled by stoichiometry.
2.1. Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr reaction. Unlike typical nucleophilic substitutions that occur at sp³-hybridized carbons, SNAr occurs on an aromatic ring.[5]
-
Activation: The pyridine ring is inherently electron-deficient. The presence of a strong electron-withdrawing nitro group (-NO₂) at the 3-position and a chlorine atom at the 5-position further depletes the electron density of the ring, making it highly susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack: The primary amine (R-NH₂), acting as the nucleophile, attacks the carbon atom bearing the chlorine (C5). This is the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative nitro group and the ring nitrogen.[5][6]
-
Rearomatization: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This results in the final substituted product, 5-(alkylamino)-3-nitropicolinaldehyde.
The diagram below illustrates the SNAr mechanism.
Diagram 1: SNAr Reaction Mechanism . This diagram outlines the key steps of the nucleophilic aromatic substitution.
Experimental Protocol
This protocol details the synthesis of 5-(benzylamino)-3-nitropicolinaldehyde as a representative example.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 5-Chloro-3-nitropicolinaldehyde | C₆H₃ClN₂O₃ | 186.55 | - | 1.0 g | 5.36 |
| Benzylamine | C₇H₉N | 107.15 | - | 0.574 g (0.58 mL) | 5.36 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 1.08 g (1.49 mL) | 10.72 |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 200 proof | 25 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - |
| Hexanes | C₆H₁₄ | - | - | As needed | - |
| Deionized Water | H₂O | 18.02 | - | As needed | - |
| Brine | NaCl(aq) | - | Saturated | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | - |
3.2. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for extraction and filtration
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-Chloro-3-nitropicolinaldehyde (1.0 g, 5.36 mmol). Dissolve the solid in 25 mL of anhydrous ethanol.
-
Rationale: Ethanol is a common solvent for SNAr reactions, effectively dissolving the reactants and facilitating the reaction at elevated temperatures.
-
-
Reagent Addition: Add triethylamine (1.49 mL, 10.72 mmol, 2.0 eq.) to the flask, followed by the dropwise addition of benzylamine (0.58 mL, 5.36 mmol, 1.0 eq.) via syringe over 2 minutes while stirring.
-
Rationale: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Using one equivalent of the primary amine ensures selective mono-substitution at the C5 position without significant competing imine formation at the aldehyde.
-
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle.
-
Rationale: Heating the reaction provides the necessary activation energy for the nucleophilic attack and leaving group departure. Refluxing ensures a constant, controlled temperature.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The starting material (aldehyde) should be UV active and will have a different Rf value than the product. Spot the initial mixture and then sample the reaction mixture every hour. The reaction is typically complete within 3-5 hours.
-
Rationale: TLC is a crucial and rapid technique to visually track the consumption of the starting material and the formation of the product, preventing unnecessary heating or premature termination of the reaction.
-
-
Work-up: Once the starting material is consumed, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude oil in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Rationale: The water wash removes the triethylamine hydrochloride salt and any remaining ethanol. The brine wash removes residual water from the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate on a rotary evaporator to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes). Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) may yield the pure product as a yellow solid.
Workflow and Characterization
The overall experimental process is summarized in the workflow diagram below.
Diagram 2: Experimental Workflow . A summary of the key stages from reaction setup to final product characterization.
4.1. Expected Results & Characterization
For the model reaction with benzylamine, the expected product is 5-(benzylamino)-3-nitropicolinaldehyde.
| Property | Expected Result |
| Appearance | Yellow to orange solid |
| Yield | 75-90% |
| Molecular Formula | C₁₃H₁₁N₃O₃ |
| Molecular Weight | 257.25 g/mol |
| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), 8.8 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 7.3-7.5 (m, 5H, Ar-H), 4.6 (d, 2H, -CH₂-), ~7.0 (br s, 1H, -NH) |
| Mass Spec (ESI+) | m/z = 258.1 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Insufficient temperature; inactive reagents. | Ensure reaction is at reflux. Check the quality of the amine and ensure the solvent is anhydrous. |
| Incomplete Reaction | Insufficient reaction time; poor stoichiometry. | Continue heating and monitor by TLC. Confirm accurate weighing and measurement of all reagents. |
| Formation of Side Products | Reaction with aldehyde (imine formation); di-substitution. | Ensure stoichiometry of amine is not excessive (use 1.0-1.1 eq.). Running the reaction at a lower temperature may improve selectivity. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography (try different solvent systems like Dichloromethane/Methanol). Consider recrystallization. |
Safety Precautions
-
5-Chloro-3-nitropicolinaldehyde: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary Amines (e.g., Benzylamine): Are corrosive and may be toxic. Avoid inhalation and skin contact.
-
Triethylamine: Is flammable and has a strong odor. Handle in a well-ventilated fume hood.
-
The reaction should be performed in a chemical fume hood at all times.
References
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Stack Exchange. (2019). Mechanism for reaction of NOCl (Tilden reagent) with primary amines. Retrieved from [Link]
-
MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]
-
ResearchGate. (2018). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Retrieved from [Link]
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YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Reactions of Amines. Retrieved from [Link]
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ResearchGate. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridine. Retrieved from [Link]
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ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
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MDPI. (2017). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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ACS Publications. (2007). Practical Amination of Nitropyridones by Silylation. Retrieved from [Link]
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Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
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National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-nitro-. Retrieved from [Link]
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MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]
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MDPI. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Supporting Information. (2010). Supporting Information for .... Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzylamino-5-nitropyridine. Retrieved from [Link]
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Application Notes and Protocols for Specialty Chemicals in Agriculture
For: Researchers, scientists, and drug development professionals in the agricultural sector.
Introduction
The paradigm of modern agriculture is continually shifting towards enhanced efficiency and sustainability. This evolution is driven by the need to increase crop yields to feed a growing global population while minimizing the environmental impact of farming practices.[1][2] Specialty chemicals are at the forefront of this transformation, offering targeted solutions to improve nutrient uptake, manage pests and diseases, and optimize the performance of crop protection products.[3] Unlike commodity chemicals, specialty chemicals are designed for specific functions and performance characteristics, playing a critical role in innovative and sustainable agriculture.[4]
This guide provides an in-depth exploration of three key categories of specialty chemicals for agricultural purposes: Biopesticides, Agricultural Adjuvants, and Controlled-Release Fertilizers. As a senior application scientist, the following sections will not only detail the protocols for their application and evaluation but also delve into the scientific rationale behind these methodologies. The aim is to equip researchers and professionals with the knowledge to effectively utilize these advanced tools in their work.
Section 1: Biopesticides - The Natural Alternative for Pest Management
Biopesticides are derived from natural materials such as animals, plants, bacteria, and certain minerals.[5][6] They represent a cornerstone of integrated pest management (IPM) programs, offering a more environmentally friendly alternative to conventional synthetic pesticides.[7][8][9] Their modes of action are typically more specific than broad-spectrum chemical pesticides, reducing harm to non-target organisms and the ecosystem.[4][10]
Biopesticides are generally classified into three main types:
-
Microbial Pesticides: These contain a microorganism (e.g., a bacterium, fungus, virus, or protozoan) as the active ingredient.[4][10] Their mechanism of action can include producing toxins specific to a pest, outcompeting harmful pathogens, or inducing disease in the target pest.[7][9][11] A prime example is Bacillus thuringiensis (Bt), a bacterium that produces proteins toxic to specific insect larvae.[4][5]
-
Biochemical Pesticides: These are naturally occurring substances that control pests by non-toxic mechanisms.[5][6] Examples include insect sex pheromones, which can be used to disrupt mating, and various plant extracts that have repellent or insecticidal properties.[5][6]
-
Plant-Incorporated Protectants (PIPs): These are pesticidal substances that plants produce from genetic material that has been added to the plant.[4][5] For instance, scientists can introduce the gene for a specific Bt pesticidal protein into a plant's own genetic material, enabling the plant to produce the substance that is toxic to a specific pest.[4]
In Vitro Efficacy Evaluation of Microbial Biopesticides Against Fungal Pathogens
This protocol outlines a standard laboratory method to assess the antagonistic activity of a microbial biopesticide against a target fungal plant pathogen. The "poisoned food technique" is a widely used method for this purpose.[12]
Principle:
The biopesticide is incorporated into a fungal growth medium at various concentrations. The growth of the target fungal pathogen on this medium is then compared to its growth on a non-amended control medium. The percentage of growth inhibition is calculated to determine the efficacy of the biopesticide.[13]
Protocol:
-
Preparation of Culture Medium:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 45-50°C in a water bath.
-
-
Incorporation of Biopesticide:
-
Prepare a stock solution of the microbial biopesticide in sterile distilled water. The concentration will depend on the specific product and the manufacturer's recommendations.
-
For a range of test concentrations (e.g., 100, 200, 400, 600, 800, 1000, and 2000 ppm), add the appropriate volume of the biopesticide stock solution to the molten PDA.[14] Mix thoroughly but gently to avoid introducing air bubbles.
-
Prepare a control set of plates with PDA medium without the biopesticide.
-
-
Plating and Inoculation:
-
Pour the amended and control PDA into sterile Petri dishes (90 mm diameter) and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm disc of a pure, actively growing culture of the target fungal pathogen.
-
Place the fungal disc at the center of each Petri dish.[15]
-
-
Incubation:
-
Incubate the plates at a temperature suitable for the growth of the fungal pathogen (typically 25-30°C) in an incubator.[15]
-
-
Data Collection and Analysis:
-
Measure the radial mycelial growth of the fungus in two perpendicular directions daily until the fungus in the control plates reaches the edge of the plate.[13]
-
Calculate the average colony diameter for each treatment and the control.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treatment plate.
-
-
Data Presentation:
| Biopesticide Concentration (ppm) | Average Mycelial Growth (mm) | Percent Inhibition (%) |
| 0 (Control) | 90 | 0 |
| 100 | 75 | 16.7 |
| 200 | 62 | 31.1 |
| 400 | 45 | 50.0 |
| 600 | 28 | 68.9 |
| 800 | 15 | 83.3 |
| 1000 | 5 | 94.4 |
| 2000 | 0 | 100 |
Table 1: Example data for in vitro efficacy of a microbial biopesticide against a fungal pathogen.
Field Trial Protocol for Biopesticide Efficacy
Field trials are essential to evaluate the performance of a biopesticide under real-world agricultural conditions.[16][17] This protocol provides a general framework for conducting such trials.
Experimental Design:
-
Randomized Complete Block Design (RCBD): This design is commonly used to account for field variability. The field is divided into blocks, and each treatment is randomly assigned to a plot within each block.
-
Treatments:
-
Untreated Control
-
Biopesticide at different application rates (as recommended by the manufacturer)
-
A standard chemical pesticide for comparison
-
-
Replicates: A minimum of 3-4 replicates for each treatment is recommended for statistical validity.[18]
Protocol:
-
Site Selection and Plot Establishment:
-
Choose a field with a known history of the target pest or disease pressure.
-
Establish plots of a suitable size, with buffer zones between plots to minimize spray drift.
-
-
Application of Treatments:
-
Data Collection:
-
Pest/Disease Assessment: Regularly assess the incidence and severity of the target pest or disease in each plot using appropriate rating scales.
-
Phytotoxicity: Observe and record any signs of damage to the crop plants caused by the treatments.
-
Yield Data: At the end of the growing season, harvest the crop from each plot and measure the yield.[16]
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.
-
Section 2: Agricultural Adjuvants - Enhancing the Performance of Agrochemicals
An agricultural adjuvant is any substance added to a pesticide formulation or spray tank to improve the pesticide's performance or the physical properties of the spray mixture.[8][11] Adjuvants themselves do not have pesticidal properties.[21] Their role is to enhance the effectiveness of the active ingredient by various mechanisms such as improving wetting, spreading, penetration, and reducing spray drift.[2][22]
Adjuvants are broadly classified into two main categories:
-
Activator Adjuvants: These directly enhance the activity of the pesticide.[11][21] They include:
-
Utility Adjuvants (Spray Modifiers): These modify the physical characteristics of the spray solution to improve application.[11] They include:
Protocol for Assessing the Spreading Properties of Adjuvants on a Hydrophobic Surface
This laboratory protocol provides a simple yet effective method to visualize and quantify the spreading ability of an adjuvant.
Principle:
The contact angle of a droplet on a surface is a measure of its wettability. A smaller contact angle indicates better spreading. This protocol uses a hydrophobic surface (e.g., Parafilm®) to simulate a waxy leaf surface and measures the contact angle of a water droplet with and without the addition of an adjuvant.
Protocol:
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the adjuvant in distilled water according to the manufacturer's recommended rates.
-
Use distilled water as the control.
-
-
Surface Preparation:
-
Stretch a piece of Parafilm® over a clean, flat surface (e.g., a glass slide) to create a uniform hydrophobic surface.
-
-
Droplet Deposition and Imaging:
-
Using a micropipette, carefully deposit a small droplet (e.g., 10 µL) of each test solution and the control onto the Parafilm® surface.
-
Immediately capture a side-profile image of the droplet using a digital camera with a macro lens or a goniometer.
-
-
Contact Angle Measurement:
-
Use image analysis software (e.g., ImageJ with a contact angle plugin) to measure the contact angle between the droplet and the surface.
-
Data Presentation:
| Adjuvant Concentration (%) | Contact Angle (°) |
| 0 (Water Only) | 105 |
| 0.05 | 85 |
| 0.10 | 65 |
| 0.25 | 40 |
| 0.50 | 30 |
Table 2: Example data showing the effect of adjuvant concentration on the contact angle of a water droplet.
Visualization of Spreading Mechanism:
Section 3: Controlled-Release Fertilizers - Precision Nutrient Management
Controlled-release fertilizers (CRFs) are advanced fertilizer technologies designed to release nutrients gradually over an extended period.[24][25][26] This controlled release is typically achieved by coating a soluble fertilizer core with a semi-permeable material, such as a polymer or sulfur.[1][24] The rate of nutrient release is primarily governed by soil temperature and moisture, allowing for a more synchronized delivery of nutrients with the plant's uptake pattern.[24][27]
The key benefits of CRFs include:
-
Improved Nutrient Use Efficiency (NUE): By releasing nutrients slowly, CRFs minimize losses due to leaching, volatilization, and runoff, ensuring that a greater proportion of the applied nutrients are available for plant uptake.[1][25]
-
Reduced Environmental Impact: The reduction in nutrient losses helps to mitigate environmental problems such as groundwater contamination and eutrophication of water bodies.[1]
-
Labor and Application Savings: A single application of CRF can provide a sustained supply of nutrients for an entire growing season, reducing the need for multiple applications.[1]
Laboratory Protocol for Determining Nitrogen Release from CRFs (Incubation Method)
This protocol is based on the principles outlined in international standards such as ISO 18644:2016 and provides a method to determine the nutrient release profile of a CRF under controlled laboratory conditions.[9][28][29][30][31]
Principle:
A known amount of CRF is incubated in a soil or sand matrix at a constant temperature. At specific time intervals, the amount of nitrogen released from the fertilizer is measured by leaching the matrix and analyzing the leachate.
Protocol:
-
Preparation of Incubation Columns:
-
Use PVC columns (e.g., 5 cm diameter, 15 cm height) with a filter at the bottom to allow for drainage.
-
Fill each column with a known weight of acid-washed sand or a standard soil.
-
-
Fertilizer Application:
-
Accurately weigh a sample of the CRF and thoroughly mix it with the top layer of the sand/soil in the column.
-
-
Incubation:
-
Place the columns in a constant temperature incubator (e.g., 25°C).
-
Maintain a consistent moisture level in the columns by adding a predetermined amount of distilled water periodically.
-
-
Leaching and Sample Collection:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28, 56, and 84 days), leach each column with a specific volume of distilled water.
-
Collect the leachate from each column in a volumetric flask.
-
-
Nitrogen Analysis:
-
Analyze the concentration of nitrogen (e.g., nitrate and ammonium) in the leachate using a suitable analytical method, such as colorimetry or an ion-selective electrode. The Kjeldahl method can also be used for total nitrogen determination.[32]
-
-
Data Calculation:
-
Calculate the cumulative amount of nitrogen released at each time point.
-
Express the results as a percentage of the total nitrogen content of the applied fertilizer.
-
Data Presentation:
| Incubation Time (Days) | Cumulative Nitrogen Release (%) |
| 1 | 12 |
| 3 | 25 |
| 7 | 40 |
| 14 | 58 |
| 28 | 75 |
| 56 | 90 |
| 84 | 98 |
Table 3: Example of a cumulative nitrogen release profile for a controlled-release fertilizer.
Visualization of Nutrient Release:
Conclusion
The specialty chemicals discussed in these application notes—biopesticides, agricultural adjuvants, and controlled-release fertilizers—are integral to the advancement of modern, sustainable agriculture. The protocols provided offer a framework for the systematic evaluation and application of these technologies. By understanding the underlying scientific principles and adhering to rigorous experimental methodologies, researchers and professionals can unlock the full potential of these tools to enhance crop productivity while safeguarding the environment. Continued research and development in this field will undoubtedly lead to further innovations, paving the way for a more food-secure and sustainable future.
References
-
Understanding adjuvants used with agriculture chemicals - Crops and Soils. (URL: [Link])
-
Understanding the Use of Adjuvants in Agriculture - Agri Spray Drones. (URL: [Link])
-
Types of Adjuvants in Agriculture - Skychem Group. (URL: [Link])
-
Understanding Adjuvants in Agriculture: Benefits and Uses - Green Envirochem Solutions. (URL: [Link])
-
Understand Agricultural Adjuvants & It's Classifications - UPL. (URL: [Link])
-
ISO 18644:2016 - EVS standard evs.ee | en. (URL: [Link])
-
INTERNATIONAL STANDARD ISO 18644. (URL: [Link])
-
What Are Controlled Released Fertilizers and How They Are Used - ICL Group. (URL: [Link])
-
ISO 18644:2016 - Controlled-Release Fertilizer General Requirements - iTeh Standards. (URL: [Link])
-
ISO 18644:2016 - Genorma. (URL: [Link])
-
International standard ISO 18644:2016 - Afnor EDITIONS. (URL: [Link])
-
Controlled Release Fertilizers - ICL Growing Solutions. (URL: [Link])
-
Tried-and-tested biopesticides examples every farmer should know - scoutlabs. (URL: [Link])
-
Formulation, Application and Commercialization of Biopesticides in India. (URL: [Link])
-
Improved Method to Characterize Leaf Surfaces, Guide Adjuvant Selection, and Improve Glyphosate Efficacy - PubMed. (URL: [Link])
-
Biopesticide - Wikipedia. (URL: [Link])
-
Biopesticides- Definition, 3 Types, and Advantages - Microbe Notes. (URL: [Link])
-
Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release. (URL: [Link])
-
NUTRIENT RELEASE PATTERNS OF CONTROLLED RELEASE FERTILIZERS USED IN THE ORNAMENTAL INDUSTRY OF SOUTH FLORIDA. (URL: [Link])
-
TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (URL: [Link])
-
guidelines for evaluation of pesticide bio efficacy trial reports. (URL: [Link])
-
Selected examples of commercially available biopesticides. - ResearchGate. (URL: [Link])
-
(PDF) Evaluation of a Soil Incubation Method to Characterize Nitrogen Release Patterns of Slow- and Controlled-Release Fertilizers - ResearchGate. (URL: [Link])
-
Controlled-Release Fertilizers – Precision Nutrition for Sustainable Growth. (URL: [Link])
-
GEP field efficacy trials - Bioecopest. (URL: [Link])
-
Microbial-Based Biopesticides: Methods and Protocols (Methods in Molecular Biology, 1477) 1493963651, 9781493963652 - DOKUMEN.PUB. (URL: [Link])
-
The Development of a Spread Test Method for Agricultural Spray Adjuvants / G. Volgas. - University of Nottingham - UK. (URL: [Link])
-
adjuvants in agriculture: roles, mechanisms, and market trends. (URL: [Link])
-
Evaporation and spread of surfactant amended droplets on leaves - USDA ARS. (URL: [Link])
-
Testing the performance of biofungicides (winter wheat pilot trials) - AHDB. (URL: [Link])
-
Microbial Pesticide Test Guidelines: Overview for Microbial Pest Control Agents. (URL: [Link])
-
Labeling and Performance Standards For Spray Adjuvants - CPDA. (URL: [Link])
-
Effect of Adjuvants on Physical–Chemical Properties, Droplet Size, and Drift Reduction Potential - MDPI. (URL: [Link])
-
Series 885 - Microbial Pesticide Test Guidelines | US EPA. (URL: [Link])
-
Efficacy field trials - Biotecnologie BT. (URL: [Link])
-
Understanding soil water effects on nitrogen release from controlled‐release fertilizers. (URL: [Link])
-
Controlled-Release and Slow-Release Fertilizers as Nutrient Management Tools. (URL: [Link])
-
(PDF) Laboratory Assessment of the Efficacy of Some Biopesticides on Aspects of the Life Performance of the Callsobruchus maculates - ResearchGate. (URL: [Link])
-
Overview of the testing and assessment of effects of microbial pesticides on bees: strengths, challenges and perspectives - PMC. (URL: [Link])
-
Understanding Controlled Release Nitrogen Fertilizers - SiteOne. (URL: [Link])
-
(PDF) Evaluation of the Antifungal Efficacy of Biopesticides on the Growth of Sclerotium rolfsii Isolates from Vegetable Crops in Côte d'Ivoire - ResearchGate. (URL: [Link])
-
IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. - Scientific Papers Series A. Agronomy. (URL: [Link])
-
IN-VITRO EVALUATION OF FUNGICIDES, PLANT EXTRACTS AND BIO-CONTROLAGENTS AGAINST RICE BLAST PATHOGEN MAGNAPORTHE ORYZAE COUCH. - Pakistan Journal of Botany. (URL: [Link])
-
In vitro Evaluation of Fungicides, Botanicals and Bioagents against Peziotrichum corticolum causing Black Banded Disease - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])
-
CPDA Adjuvant Certification Labeling and Performance Standards for Spray Adjuvants. (URL: [Link])
-
Standard operating procedure for soil nitrogen Kjeldahl method - FAO Knowledge Repository. (URL: [Link])
-
Standard Operating Procedures for the Application of Pesticides in Agricultural Research. (URL: [Link])
-
Pesticide Assessment Guidelines: Subdivision G, Product Performance - epa nepis. (URL: [Link])
-
Adjuvant Products Guide - BRANDT.co. (URL: [Link])
Sources
- 1. Controlled-Release Fertilizers | Green Gubre Group [greengubregroup.com]
- 2. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. scoutlabs.ag [scoutlabs.ag]
- 6. Biopesticide - Wikipedia [en.wikipedia.org]
- 7. skychemi.com [skychemi.com]
- 8. Understand Agricultural Adjuvants & It's Classifications | UPL [upl-ltd.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. Formulation, Application and Commercialization of Biopesticides in India | Asia Pacific Biofertilizer and Biopesticide Information Platform [apbb.fftc.org.tw]
- 11. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 12. ijcmas.com [ijcmas.com]
- 13. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 14. researchgate.net [researchgate.net]
- 15. pakbs.org [pakbs.org]
- 16. GEP field efficacy trials - Bioecopest [bioecopest.com]
- 17. Testing the performance of biofungicides (winter wheat pilot trials) | AHDB [ahdb.org.uk]
- 18. ppqs.gov.in [ppqs.gov.in]
- 19. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 20. plantgrower.org [plantgrower.org]
- 21. agrispraydrones.com [agrispraydrones.com]
- 22. Understanding Adjuvants in Agriculture: Benefits and Uses [greenenvirochem.co.za]
- 23. Evaporation and spread of surfactant amended droplets on leaves : USDA ARS [ars.usda.gov]
- 24. icl-group.com [icl-group.com]
- 25. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 26. siteone.com [siteone.com]
- 27. icl-growingsolutions.com [icl-growingsolutions.com]
- 28. ISO 18644:2016 - EVS standard evs.ee | en [evs.ee]
- 29. standards.iteh.ai [standards.iteh.ai]
- 30. ISO 18644:2016 [genorma.com]
- 31. International standard ISO 18644:2016 [boutique.afnor.org]
- 32. openknowledge.fao.org [openknowledge.fao.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-nitropicolinaldehyde
Ticket ID: #SYN-5C3N-ALD-001 Subject: Yield Optimization & Troubleshooting for 5-Chloro-3-nitropicolinaldehyde Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "Yield Trap"
Synthesizing 5-Chloro-3-nitropicolinaldehyde (also known as 2-formyl-5-chloro-3-nitropyridine) is notoriously difficult because the pyridine ring is highly electron-deficient due to the nitro group.[1] This deactivates the methyl group toward standard radical oxidation (
Our Core Recommendation:
If you are currently using direct
Module 1: Diagnostic & Strategy
Q: Which synthetic route should I choose?
Use the following decision matrix to select the protocol that matches your starting material and equipment capabilities.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability and yield requirements.
Module 2: The High-Yield Enamine Route (Recommended)[1]
Context: Direct oxidation of nitropicolines with
Protocol: DMF-DMA Functionalization & Cleavage
Step 1: Enamine Formation [1]
-
Reagents: 5-Chloro-3-nitro-2-picoline (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 eq).[1] -
Solvent: DMF (anhydrous).[1]
-
Conditions: Heat to 80–90°C for 4–6 hours.
-
Observation: The solution typically turns deep red/purple due to the formation of the enamine intermediate: 2-(2-(dimethylamino)vinyl)-5-chloro-3-nitropyridine.[1]
Step 2: Oxidative Cleavage [1]
-
Reagents: Sodium Periodate (
) (3.0 eq).[1] -
Solvent: THF:Water (1:1 mixture).
-
Conditions: Stir at 0°C to Room Temperature (RT) for 2–4 hours.
-
Workup: Filter off the inorganic salts. Extract with Ethyl Acetate. The aldehyde is obtained after solvent removal.
Troubleshooting the Enamine Route
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Old DMF-DMA reagent. | DMF-DMA hydrolyzes easily.[1] Use a fresh bottle or distill it before use. Ensure the reaction is under inert atmosphere ( |
| Incomplete Cleavage (Step 2) | pH is too high (basic).[1] | |
| Product is an Oil/Gum | Residual DMF. | DMF is hard to remove. Wash the organic layer with 5% LiCl solution (3x) during workup to pull DMF into the aqueous phase. |
Module 3: Troubleshooting Oxidation (Traditional)
Context: If you must use
Q: Why is my reaction turning into black tar?
A: This is caused by over-heating and the formation of elemental selenium (red/black solid) that traps the product.
Optimization Protocol: Catalytic
Instead of stoichiometric
-
Reagents: 5-Chloro-3-nitro-2-picoline (1.0 eq),
(0.5 eq), tert-Butyl hydroperoxide (TBHP, 5–6 M in decane) (3.0 eq). -
Solvent: 1,4-Dioxane (preferred) or Chlorobenzene.[1] Avoid Pyridine as solvent.
-
Temperature: 80°C. Do not reflux vigorously.
-
Mechanism: TBHP re-oxidizes the reduced Selenium back to
, preventing the precipitation of elemental Selenium.[1]
Q: How do I remove Selenium from the product?
Selenium is toxic and interferes with subsequent biological assays.
-
Method A (Precipitation): Dissolve crude in hot Ethyl Acetate, add activated charcoal, filter through Celite.[1]
-
Method B (Chemical Wash): Wash the organic extract with 10% aqueous Sodium Thiosulfate (
).[1] This reduces residual selenium oxides to water-soluble species or solid selenium that can be filtered.
Module 4: The Ester Reduction Route (Precision)
Context: If you have Methyl 5-chloro-3-nitropicolinate, this is the most controllable route.
Q: I keep getting the alcohol (over-reduction). How do I stop at the aldehyde?
A: DIBAL-H reduction requires strict temperature control.
Protocol:
-
Setup: Flame-dry glassware. Argon atmosphere.
-
Solvent: Anhydrous Toluene or DCM (Toluene is often better for solubility at low temps).
-
Temperature: Cool to -78°C (Dry ice/Acetone).
-
Addition: Add DIBAL-H (1.1 eq, 1.0 M in Toluene) dropwise over 30 minutes.
-
Critical: Do not let the internal temperature rise above -70°C.
-
-
Quench: Quench at -78°C with Methanol, then add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.
-
Workup: Stir vigorously at RT until the two layers separate clearly (Rochelle's salt breaks the Aluminum emulsion).
Alternative Strategy (The "Safe" Way):
If you cannot control -78°C precisely, intentionally reduce fully to the Alcohol (using
Module 5: Stability & Storage
Issue: 5-Chloro-3-nitropicolinaldehyde is unstable. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, leading to hydrate formation (gem-diol) or air oxidation.[1]
Storage Guidelines:
-
Atmosphere: Store under Argon/Nitrogen.
-
Temperature: -20°C.
-
Form: If you need to store it for months, convert it to a Schiff Base (e.g., with p-toluidine) or an Acetal . These can be hydrolyzed back to the aldehyde immediately before the next step.
References
-
Enamine Route (DMF-DMA)
-
Catalytic SeO2 Oxidation
-
DIBAL-H Reduction Specifics
-
Purification of Chlorinated Pyridines
Sources
- 1. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for 5-Chloro-3-nitropicolinaldehyde
Technical Support Center: 5-Chloro-3-nitropicolinaldehyde
Welcome to the technical support guide for 5-Chloro-3-nitropicolinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As a highly functionalized pyridine derivative, 5-Chloro-3-nitropicolinaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is governed by the interplay of the aldehyde, chloro, and nitro functional groups, which requires precise control of reaction conditions to achieve desired outcomes. This guide follows a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving 5-Chloro-3-nitropicolinaldehyde. The underlying principle for troubleshooting is to systematically evaluate each reaction parameter, from starting material quality to workup procedures.
Q1: I am experiencing low or no product yield. What are the likely causes and how can I fix it?
Low product yield is a frequent issue stemming from several potential sources. A systematic approach is key to identifying the root cause.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Action |
| Poor Starting Material Quality | The aldehyde group is susceptible to oxidation to a carboxylic acid if improperly stored. Verify the purity of your 5-Chloro-3-nitropicolinaldehyde using NMR or GC-MS. Ensure it is a pale yellow solid and not a dark, oily residue. If oxidation is suspected, consider purification by recrystallization before use. |
| Sub-optimal Reaction Temperature | The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.[2] However, many reactions, especially those involving sensitive functional groups, require precise temperature control. Too low, and the reaction rate may be negligible; too high, and side reactions or decomposition can occur. Action: Run a temperature screen in small-scale trial reactions (e.g., -10°C, 0°C, RT, 50°C) to find the optimal point. Use a cryostat or a well-controlled oil bath. |
| Inadequate Solvent Conditions | The choice of solvent is critical for solubility, reactivity, and preventing side reactions. The compound is generally insoluble in water.[3] Action: Ensure your solvent is anhydrous if using moisture-sensitive reagents (e.g., organometallics, strong bases). Common solvents include THF, DMF, and DCM. If solubility is an issue, consider a co-solvent system. For SNAr reactions, polar aprotic solvents are often preferred as they can stabilize the charged intermediate (Meisenheimer complex).[2] |
| Reagent Degradation or Stoichiometry | Your nucleophile or other reagents may have degraded. The stoichiometry might also be off. Action: Use freshly opened or purified reagents. Verify the concentration of any reagents in solution (e.g., by titration for organolithiums). Run a stoichiometry screen (e.g., 1.0, 1.2, 1.5 equivalents of the limiting reagent) to find the optimal ratio. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My reaction is producing significant impurities. How can I identify and minimize them?
Impurity generation often points to side reactions involving one of the three reactive sites on the molecule.
Common Side Reactions and Mitigation Strategies:
-
Over-oxidation of the Aldehyde: If your reaction conditions are oxidative, the aldehyde can be converted to the corresponding carboxylic acid (5-chloro-3-nitropicolinic acid).
-
Identification: Look for a new spot on TLC that streaks, or a new peak in LC-MS corresponding to an M+16 mass increase.
-
Solution: Avoid strong oxidants unless intended.[4] If performing a reaction sensitive to air, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Formation of Isomers: During the synthesis of the starting material itself, regioisomers can form.[5][6] For example, nitration of a substituted pyridine can lead to undesired isomers.
-
Identification: Isomers can be difficult to separate. High-resolution GC or HPLC is often required to detect them.[7]
-
Solution: Source high-purity starting material. American Elements, for instance, can provide materials to high purity grades (99% to 99.999%).[8] If you are synthesizing the material, precise temperature control during nitration is critical to maximize the yield of the desired isomer.[5]
-
-
Unwanted Nucleophilic Substitution: The chlorine at the 5-position can be displaced by nucleophiles, especially under harsh conditions (high temperature, strong base).
-
Identification: Use LC-MS to look for a product mass corresponding to the displacement of chlorine (-35 Da) with your nucleophile.
-
Solution: Employ milder reaction conditions. Use a less-coordinating base or lower the reaction temperature. If the intended reaction is at the aldehyde, protect it first as an acetal.
-
Q3: I'm struggling with the product's purification. What are the best methods?
Purification can be challenging due to the compound's polarity and potential for multiple products.
Recommended Purification Protocols:
-
Aqueous Workup: After the reaction is complete, a carefully planned aqueous workup is the first line of defense.
-
Procedure: Quench the reaction mixture carefully (e.g., with ice-cold water or saturated NH₄Cl). Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) if basic impurities are present, then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove excess water. Dry the organic layer over Na₂SO₄ or MgSO₄ before concentrating.[5]
-
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Rationale: Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures.
-
Recommended Solvents: A mixture of methanol/water or acetone/water has been shown to be effective for purifying similar chloro-nitro-aromatic aldehydes.[5][6]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent (or solvent mixture). Allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Filter the purified solid and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is the next step.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is a good starting point for elution. The high polarity of the nitro and aldehyde groups means a more polar eluent will likely be required compared to less functionalized aromatics. Monitor the separation by TLC.
-
General Workflow: Reaction to Purified Product
Caption: Standard experimental workflow from reaction to analysis.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for 5-Chloro-3-nitropicolinaldehyde?
Proper storage is critical to maintain the compound's stability and purity.[4]
-
Temperature: Store in a cool environment. Elevated temperatures can accelerate decomposition or side reactions.[4]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.[4] The aldehyde group is susceptible to oxidation.
-
Location: Keep in a dry, well-ventilated place away from heat sources, fire, and strong oxidizing agents.[4][9] The presence of a nitro group makes it potentially flammable.[4]
Q5: What are the primary safety hazards I should be aware of?
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[3][10]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Ensure an eyewash station and safety shower are nearby.[9]
Q6: Which analytical techniques are best for reaction monitoring and final product characterization?
A multi-technique approach is recommended for robust analysis.
| Technique | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Use a suitable mobile phase (e.g., Hexanes/EtOAc). Visualize spots under UV light. A stained spot (e.g., with KMnO₄) can help identify products if they are not UV-active. |
| Gas Chromatography (GC) | Quantitative monitoring and purity assessment for volatile compounds.[5][7] | Excellent for separating regioisomers.[7] A flame ionization detector (FID) is standard. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination, especially for non-volatile compounds. | Reversed-phase (e.g., C18 column) with a mobile phase like acetonitrile/water is a common starting point. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the final product. | ¹H and ¹³C NMR will confirm the chemical structure and connectivity. The aldehyde proton should appear as a singlet around 10 ppm in the ¹H NMR spectrum. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of product identity. | Can be coupled with GC or LC for powerful separation and identification capabilities. |
| Melting Point | Assessment of final product purity. | A sharp melting point range close to the literature value (69-70 °C) indicates high purity.[8] A broad or depressed melting point suggests impurities. |
References
- 5-Chloro-3-nitropyridine-2-carboxaldehyde. Pipzine Chemicals.
- 5-Chloro-3-nitropicolinaldehyde. MySkinRecipes.
- 5-Chloro-3-nitropicolinaldehyde | CAS 1086838-13-2. American Elements.
- CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol.
- 5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196. PubChem.
- Safety D
- SAFETY D
- 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909. PubChem.
- Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
Sources
- 1. 5-Chloro-3-nitropicolinaldehyde [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. 5-Chloro-3-nitropyridine-2-carboxaldehyde Manufacturer & Supplier China | CAS 5470-19-9 | Properties, Uses, Safety Data [pipzine-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
- 8. americanelements.com [americanelements.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and degradation of 5-Chloro-3-nitropicolinaldehyde under different conditions
Technical Support Center: 5-Chloro-3-nitropicolinaldehyde
A Guide to Stability, Degradation, and Experimental Troubleshooting
As a Senior Application Scientist, I've seen firsthand how the stability of a key reagent can make or break a complex synthesis or development program. 5-Chloro-3-nitropicolinaldehyde is a highly functionalized pyridine derivative, valued for its reactive sites that are crucial in pharmaceutical and agrochemical research. However, this same reactivity makes it susceptible to degradation if not handled and stored with precision.
This guide is designed to provide you with a deep, practical understanding of the factors governing the stability of 5-Chloro-3-nitropicolinaldehyde. We will move beyond simple storage instructions to explore the "why" behind the protocols, helping you troubleshoot issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions for 5-Chloro-3-nitropicolinaldehyde?
Proper storage is the first line of defense against degradation. The compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric moisture and oxygen.[1]
Causality:
-
Temperature: Elevated temperatures can provide the activation energy for unwanted side reactions or thermal decomposition, which may produce hazardous gases like nitrogen oxides and hydrogen chloride.[2]
-
Moisture: The compound is insoluble in water, but moisture can facilitate hydrolysis over long periods.[1][2] The aldehyde functional group is particularly susceptible to hydration.
-
Oxygen: The aldehyde group can be susceptible to oxidation, forming the corresponding carboxylic acid. Storing under an inert atmosphere mitigates this risk.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows kinetic rate of degradation pathways. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation of the aldehyde group and potential reactions with atmospheric moisture. |
| Light | Amber vial or in the dark | Prevents potential photodegradation.[3] |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants.[1][2] |
Which solvents are recommended for preparing stock solutions, and what is the expected stability?
The choice of solvent is critical. The compound is reported to be soluble in dichloromethane (DCM), acetone, and methanol, but insoluble in water.[2] For experimental use, anhydrous aprotic solvents are generally preferred to minimize the risk of hydrolysis or reaction with the solvent.
| Solvent | Suitability | Considerations |
| Acetonitrile | Excellent | Good stability; compatible with reverse-phase HPLC. |
| Dichloromethane (DCM) | Good | Prone to generating acidic impurities (HCl) over time; use freshly distilled or stabilized grade. |
| Acetone | Good | Can undergo self-condensation (aldol) under basic conditions, potentially catalyzed by impurities. |
| Methanol | Use with Caution | As a protic, nucleophilic solvent, it can potentially form a hemiacetal with the aldehyde group. This is typically a reversible equilibrium but can complicate analysis. |
| Water | Not Recommended | Insoluble and promotes hydrolysis.[1][2] |
Best Practice: Prepare stock solutions fresh whenever possible. If storage is necessary, store solutions at -20°C in tightly sealed vials and use within a few days. Always perform a quality control check (e.g., HPLC, TLC) on stored solutions before use.
What are the primary chemical incompatibilities I should be aware of?
The molecule has several reactive sites. Avoid contact with the following:
-
Strong Oxidizing Agents: These can react aggressively with the aldehyde group.[2]
-
Strong Bases: Can catalyze aldol-type reactions, promote hydrolysis of the C-Cl bond, or act as nucleophiles.
-
Strong Nucleophiles (e.g., primary/secondary amines, thiols): The electron-deficient pyridine ring, activated by the nitro and chloro substituents, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4] The aldehyde group is also a prime target for nucleophilic attack.
-
Strong Acids: While generally more stable under acidic than basic conditions, extremely low pH can catalyze hydrolysis or other rearrangements.
Troubleshooting Guide
This section addresses common problems encountered during experiments.
Caption: A workflow for troubleshooting experimental inconsistencies.
Problem 1: A new, more polar spot/peak appears during my reaction workup or purification.
-
Observation: An impurity is observed by TLC or HPLC that has a shorter retention time than the starting material.
-
Probable Cause & Solution: This is likely due to the oxidation of the aldehyde to the corresponding carboxylic acid (5-chloro-3-nitropicolinic acid). Carboxylic acids are significantly more polar than aldehydes.
-
Causality: The aldehyde group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), certain solvents (e.g., aged ethers containing peroxides), or oxidizing reagents.
-
Verification: Use LC-MS to check for a mass increase of 16 amu (CHO -> COOH).
-
Solution:
-
Degas all reaction solvents to remove dissolved oxygen.
-
Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.
-
Avoid purification methods or solvents that have a high risk of oxidation.
-
-
Problem 2: My reaction yield is low, and I've isolated a byproduct with loss of the chlorine atom.
-
Observation: Mass spectrometry of a major byproduct shows a mass change corresponding to the replacement of -Cl (34/36 amu) with a nucleophile from the reaction mixture (e.g., -OH, -OR, -NR₂).
-
Probable Cause & Solution: This points to Nucleophilic Aromatic Substitution (SNAr).
-
Causality: The pyridine ring is electron-deficient. This effect is strongly amplified by the electron-withdrawing effects of the C3-nitro group and the C5-chloro group. This makes the carbon atoms of the ring (particularly C2, C4, and C6) electrophilic and susceptible to attack by nucleophiles. The presence of nucleophilic species, especially under basic or heated conditions, can readily displace the chloride.[4][5]
-
Solution:
-
Control pH: If possible, run the reaction under neutral or slightly acidic conditions to reduce the nucleophilicity of any water or alcohol solvents/reagents.
-
Lower Temperature: SNAr reactions are often temperature-dependent. Reducing the reaction temperature can significantly decrease the rate of this side reaction.
-
Protecting Groups: If the intended reaction does not involve the pyridine ring, consider if temporary protection of other functional groups is feasible to prevent them from acting as internal nucleophiles.
-
-
Problem 3: Solution color changes to yellow/brown over time, even in storage.
-
Observation: A freshly prepared, colorless, or pale-yellow solution darkens significantly upon standing.
-
Probable Cause & Solution: This often indicates the formation of complex degradation products or polymeric material.
-
Causality: The aldehyde group, especially in the presence of trace impurities (acidic or basic), can undergo polymerization or condensation reactions. Furthermore, degradation of the nitro group can sometimes lead to colored byproducts.
-
Solution:
-
Strict Purity: Ensure the highest purity of the starting material and solvents. Trace amounts of base or acid can initiate degradation.
-
Immediate Use: Prepare solutions immediately before use. Do not store solutions for extended periods, even at low temperatures.
-
Forced Degradation Study: If the stability is a persistent issue, perform a systematic forced degradation study (see protocol below) to definitively identify the conditions causing the color change.
-
-
Experimental Protocol: Forced Degradation Study
A forced degradation or stress testing study is essential for understanding the intrinsic stability of a molecule.[6] It helps identify potential degradation pathways and is crucial for developing stability-indicating analytical methods.
Objective: To evaluate the stability of 5-Chloro-3-nitropicolinaldehyde under various stress conditions (hydrolytic, oxidative, thermal, photolytic).
Methodology:
-
Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
Controls: A control sample (stock solution diluted with acetonitrile/water 1:1, protected from light, stored at 5°C) should be run with every time point.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of stock with 1 mL of purified water. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 60°C, protected from light.
-
Thermal Degradation (Solid): Place a few mg of the solid compound in an oven at 60°C.
-
Photolytic Degradation: Expose a solution (in a quartz cuvette or vial) and solid sample to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).[7][8] A sample protected by aluminum foil should be used as a dark control.
-
-
Analysis:
-
Analyze samples at initial, 2, 4, 8, 12, and 24-hour time points (adjust as needed based on observed stability).
-
Use a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Quantify the parent compound against the control. Use mass balance calculations to account for all degradation products.
-
Analyze samples by HPLC-MS to obtain mass information on any new peaks to aid in structural elucidation.[6][]
-
Caption: Plausible degradation pathways for 5-Chloro-3-nitropicolinaldehyde.
References
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- Pipzine Chemicals. (n.d.). 5-Chloro-3-nitropyridine-2-carboxaldehyde.
- Cybulski, M., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(9), 15413-15431. doi:10.3390/molecules200915413
- Le, T. H., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Scientific Reports, 11(1), 16402. doi:10.1038/s41598-021-95767-x
- Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. doi:10.1016/s0954-6111(98)90314-6
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284909, 5-Chloro-3-nitropyridine-2-carbonitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14444196, 5-Chloro-pyridine-3-carbaldehyde.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. doi:10.1021/jf990489j
- Arora, P. K., & Bae, H. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8(1), 4839. doi:10.1038/s41598-018-23214-5
- Kącka-Zych, A., et al. (2020). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 25(11), 2583. doi:10.3390/molecules25112583
- Fisher Scientific. (2021). Safety Data Sheet: 5-Chloro-2-hydroxy-3-nitropyridine.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5941-5949. doi:10.1039/c4ob00938a
- de Souza, M. V. N. (2016). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Analytical & Pharmaceutical Research, 3(4), 00069. doi:10.15406/japlr.2016.03.00069
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Doran, G., & Stevens, M. M. (2012). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods, 4(7), 2055-2061. doi:10.1039/c2ay25232j
- Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. doi:10.3390/molecules25204811
- Osborn, D. L., et al. (2011). The products of the thermal decomposition of CH3CHO. The Journal of Chemical Physics, 134(22), 224305. doi:10.1063/1.3592610
- Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. doi:10.1371/journal.pone.0047205
- Merck Millipore. (2024). Safety Data Sheet.
- Wangia, C., et al. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Pharmacological Sciences, 6(1), 1-10.
- Pandey, J., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(7), e66934. doi:10.1371/journal.pone.0066934
- International Journal of Trend in Scientific Research and Development. (2022). Analytical Methods for the Degradation of Phytoconstituents.
- Journal of Chemical and Pharmaceutical Research. (2011). Reactivity of substituted Pyrimidines with Some Nucleophiles.
- ChemicalBook. (2023). 2-Amino-5-chloro-3-nitropyridine - Safety Data Sheet.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- BOC Sciences. (n.d.). Degradation Product Analysis Services.
- Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6734-6741. doi:10.1128/jb.179.21.6734-6741.1997
- Cole-Parmer. (2009). Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde.
- Rahimpour, E., et al. (2020). 5-Nitrosalicylaldehyde in aqueous co-solvent mixtures of methanol, ethanol, isopropanol and acetonitrile: Solubility determination, solvent effect and preferential solvation analysis. Journal of Molecular Liquids, 300, 112349. doi:10.1016/j.molliq.2019.112349
- Gacitúa, M., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Chemistry Proceedings, 5(1), 81. doi:10.3390/CSAC2021-10461
- Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber.
- Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523-551. doi:10.1128/MMBR.00018-09
- Yoshino, T., et al. (2021). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Forensic Toxicology, 39(2), 333-343. doi:10.1007/s11419-020-00557-6
- Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(31), 5941-5949. doi:10.1039/c4ob00938a
- Larsen, M. A., et al. (2019). A General De Novo Synthesis of N-(Hetero)Aryl Piperidines. ChemRxiv. doi:10.26434/chemrxiv.11369363.v1
- Powell, M. (2021). Photostability testing theory and practice.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259806, 5-Chloro-2-nitropyridine.
Sources
- 1. 5-Chloro-3-nitropyridine-2-carboxaldehyde Manufacturer & Supplier China | CAS 5470-19-9 | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. q1scientific.com [q1scientific.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikev.org [ikev.org]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Troubleshooting common issues in 5-Chloro-3-nitropicolinaldehyde synthesis
Topic: Troubleshooting Synthesis & Purification Protocols Molecule: 5-Chloro-3-nitropicolinaldehyde (CAS: 1289061-68-2 / Analogues) Support Level: Tier 3 (Senior Application Scientist)
Introduction: Navigating the Electronic Push-Pull
Welcome to the technical support portal. If you are synthesizing 5-Chloro-3-nitropicolinaldehyde , you are likely dealing with a "push-pull" pyridine system. The electron-withdrawing nitro group at C3 and the chlorine at C5 make the pyridine ring highly electron-deficient.
This creates two distinct challenges:
-
High Electrophilicity: The resulting aldehyde is exceptionally prone to hydration (forming gem-diols) and nucleophilic attack, making isolation difficult.
-
Steric Hindrance: The nitro group at C3 sterically crowds the C2 position, often stalling oxidation or reduction reactions.
This guide addresses the two most common synthetic routes: Riley Oxidation (from 2-picoline) and Ester Reduction (from picolinate).
Module 1: The Riley Oxidation Route ( )
The Scenario: You are oxidizing 5-chloro-3-nitro-2-picoline using Selenium Dioxide (
Troubleshooting Guide
Q1: The reaction stalls at 50% conversion. Adding more
-
Diagnosis:
often aggregates in non-polar solvents, reducing its active surface area. Furthermore, the generated water (a byproduct of the Riley mechanism) can inhibit the reaction if not removed or sequestered, as it shifts the equilibrium back or hydrates the product. -
Solution:
-
Solvent Switch: Move from pure Xylene to 1,4-Dioxane/Water (95:5) . A small amount of water is actually required for the initial enolization step, but too much kills it.
-
Microwave Assist: If accessible, microwave irradiation (120°C, 30 mins) often drives this sterically hindered oxidation better than thermal reflux (24h).
-
Q2: My product is contaminated with a fine red powder that passes through filter paper.
-
Diagnosis: This is colloidal red selenium (Se°), the reduced byproduct. It is notoriously difficult to remove via standard filtration.
-
Protocol (The Celite/Carbon Sandwich):
-
Cool the reaction mixture to room temperature.
-
Add Activated Carbon (10 wt%) and stir for 30 minutes. The carbon adsorbs the colloidal selenium.
-
Filter through a tight pad of Celite 545 .
-
Crucial Step: Wash the organic layer with 10% Sodium Thiosulfate . This reduces residual soluble selenium species, preventing them from precipitating later in your NMR tube.
-
Q3: I see a new spot on TLC that isn't aldehyde or starting material (lower
-
Diagnosis: You have likely over-oxidized to the carboxylic acid (5-chloro-3-nitropicolinic acid). The electron-poor ring makes the aldehyde hydrogen acidic and prone to further oxidation.
-
Adjustment: Stop the reaction early (monitor by HPLC/LC-MS). Do not aim for 100% conversion. It is easier to separate starting material (non-polar) from the aldehyde than to separate the aldehyde from the acid (which causes streaking).
Workflow Visualization: Optimized Riley Oxidation
Caption: Optimized workflow for minimizing colloidal selenium contamination and preventing over-oxidation.
Module 2: The Ester Reduction Route (DIBAL/MnO₂)
The Scenario: You are reducing Methyl 5-chloro-3-nitropicolinate . The Problem: Over-reduction to the alcohol or hydrolysis to the acid.
Troubleshooting Guide
Q1: DIBAL-H reduction yielded mostly the alcohol (methanol derivative), not the aldehyde.
-
Diagnosis: The aldehyde intermediate is more reactive than the ester due to the electron-withdrawing nitro group. Once formed, it consumes hydride faster than the starting material.
-
The "Trap" Strategy:
-
Do not attempt direct reduction to aldehyde unless you have a flow reactor.
-
Recommended Protocol: Intentionally reduce fully to the Alcohol (using
in MeOH/THF), then selectively oxidize back to the aldehyde using (activated) or Swern Oxidation . This 2-step route is higher yielding for nitropyridines than the direct 1-step attempt.
-
Q2: During aqueous workup, my product disappeared/degraded.
-
Diagnosis: Gem-diol formation . The 3-nitro group makes the aldehyde carbon highly positive. In water, it forms a hydrate (
) which is water-soluble and may not extract into DCM or EtOAc. -
Protocol:
-
Avoid prolonged aqueous contact.
-
Use a buffered quench (Phosphate buffer pH 7) rather than strong acid/base.
-
If the product is trapped in the aqueous phase, salt it out with NaCl and use THF/EtOAc (1:1) for extraction, not just DCM.
-
Comparison of Synthetic Pathways
| Feature | Route A: | Route B: Ester Reduction ( |
| Starting Material | Cheap (Picoline) | Expensive (Ester/Acid) |
| Step Count | 1 Step | 2 Steps |
| Purification | Difficult (Se removal) | Easy (Filtration of |
| Scalability | Poor (Heterogeneous) | Good |
| Key Risk | Over-oxidation to Acid | Over-reduction (manageable) |
Module 3: Stability & Storage (The "Hidden" Failure)
Q: My yellow solid turned into a brown goo overnight.
-
Explanation: Nitropicolinaldehydes are photo-sensitive and prone to disproportionation (Cannizzaro-type reactions) or polymerization catalyzed by trace base.
-
Storage Protocol:
-
Inert Atmosphere: Store under Argon.
-
Temperature: -20°C is mandatory.
-
Form: If possible, store as the dimethyl acetal protected form if you are not using it immediately. You can deprotect it with dilute HCl/Acetone in 15 minutes.
-
Logic Map: Stability & Reactivity
Caption: The "3-Nitro Effect" significantly increases the electrophilicity of the aldehyde, accelerating hydration and polymerization.
References
-
Riley Oxidation Mechanism & Scope
-
Selenium Dioxide Reagent Profile
-
General Pyridine Synthesis (Analogous Chemistry)
-
Synthesis of 5-Chloro-2-nitropyridine and derivatives. GuideChem.
-
-
Aldehyde Stability Data
Sources
- 1. 4-Nitropicolinaldehyde | C6H4N2O3 | CID 14578929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
How to minimize byproduct formation in 5-Chloro-3-nitropicolinaldehyde reactions
This technical guide addresses the specific challenges in handling and reacting 5-Chloro-3-nitropicolinaldehyde (CAS: 1086838-13-2). It is designed to assist researchers in minimizing byproduct formation during storage, reduction, oxidation, and functionalization.
Minimizing Byproducts & Optimizing Reaction Fidelity
Compound Profile & Reactivity Landscape
Before troubleshooting, you must understand the "Electronic Tug-of-War" within this molecule. The pyridine ring is highly electron-deficient due to the cumulative effects of the nitrogen atom, the nitro group (C3), and the chlorine atom (C5).
-
The Critical Weakness (Aldehyde at C2): Highly susceptible to autoxidation and hydration due to the electron-withdrawing nature of the adjacent pyridine ring and nitro group.
-
The Chemoselectivity Trap (Nitro at C3): Prone to undesired reduction during aldehyde manipulations.
-
The Kinetic Dead Zone (Chlorine at C5): Being meta to the nitro group and beta to the pyridine nitrogen, this position is deactivated for standard SNAr, leading to stalled reactions or forcing conditions that degrade the aldehyde.
Reactivity Map (Graphviz Visualization)
Figure 1: Reactivity hotspots and primary byproduct pathways. The C2-aldehyde is the primary source of instability, while the C3-nitro group poses chemoselectivity risks.
Troubleshooting Guide: Byproduct Minimization
Module A: Storage & Stability (The "Silent" Impurity)
Q: My starting material has a 5-10% acidic impurity peak by LCMS. Is this normal? A: This is the most common issue. The electron-deficient nature of the pyridine ring makes the aldehyde proton highly acidic and prone to autoxidation to 5-chloro-3-nitropicolinic acid, even in solid state.
Protocol for Purification & Storage:
-
Diagnosis: Check 1H NMR for a carboxylic acid proton (broad singlet >11 ppm) or a shift in the aldehyde proton (usually ~10.0-10.5 ppm).
-
Purification: Dissolve the crude solid in DCM and wash rapidly with cold saturated NaHCO3 (removes the acid). Dry over Na2SO4 and concentrate immediately.
-
Storage: Store under Argon/Nitrogen at -20°C. Never store in solution for extended periods, as hemiacetal formation (with alcohols) or hydration (with wet solvents) occurs rapidly [1].
Module B: Reductive Amination (The Chemoselectivity Challenge)
Q: I am trying to attach an amine to the aldehyde, but I see reduction of the nitro group (formation of amino-pyridine). How do I stop this? A: This "over-reduction" occurs because standard reducing agents (like H2/Pd or strong borohydrides) attack the nitro group. You must use a hydride donor that is kinetically selective for the imine intermediate.
Optimized Protocol (Reductive Amination):
-
Avoid: H2/Pd/C (reduces Nitro), NaBH4 in MeOH (can reduce Nitro at elevated temps or reduce aldehyde to alcohol too fast).
-
Recommended: Sodium Triacetoxyborohydride (STAB) in DCE/AcOH.
| Parameter | Recommendation | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Non-nucleophilic; promotes imine formation. |
| Reductant | NaBH(OAc)3 (1.5 eq) | Mild enough to leave -NO2 and -Cl intact. |
| Additive | Acetic Acid (1.0 eq) | Catalyzes imine formation; buffers basicity to prevent Cannizzaro side reactions. |
| Temperature | 0°C to Room Temp | Heat promotes nitro reduction. |
Step-by-Step:
-
Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE.
-
Add AcOH (1.0 eq) and stir for 30 mins to form the imine (monitor by TLC/LCMS: disappearance of aldehyde).
-
Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Critical Check: Quench with aqueous NaHCO3 immediately upon consumption of imine to prevent side reactions with the chlorinated position [2].
Module C: Oxidation to Carboxylic Acid
Q: I need the acid derivative, but KMnO4 is destroying my molecule. What is the alternative? A: Strong oxidants like permanganate or dichromate can attack the electron-deficient pyridine ring or cause decarboxylation. Use the Pinnick Oxidation (NaClO2) for mild, byproduct-free conversion.
Protocol:
-
Solvent: t-Butanol/Water (3:1). Scavenges radical byproducts.
-
Scavenger: 2-Methyl-2-butene (10 eq). Essential to trap HOCl generated in situ, preventing chlorination of the ring or amine impurities.
-
Reagent: NaClO2 (1.5 eq) + NaH2PO4 (1.2 eq).
-
Result: Quantitative conversion to 5-chloro-3-nitropicolinic acid without affecting the C5-Cl or C3-NO2 [3].
Module D: Functionalizing the C5-Chlorine
Q: Why won't the chlorine displace with amines (SNAr)? I only get recovered starting material or decomposition. A: The C5 position is meta to the activating nitro group. Electronic activation for SNAr is minimal at this position. Forcing conditions (high heat, strong base) lead to aldehyde degradation (Cannizzaro) or attack at the C6 position (Chichibabin-type).
Solution: Switch from SNAr to Pd-Catalyzed Buchwald-Hartwig Amination .
Decision Tree for C5-Functionalization:
Figure 2: Strategic decision making for C5-chlorine displacement. SNAr is generally ineffective due to meta-positioning relative to the nitro group.
Technical Note: Before attempting Pd-catalysis, protect the aldehyde as an acetal (e.g., using ethylene glycol/TsOH). The free aldehyde can poison Pd catalysts or undergo side reactions with the amine nucleophile [4].
Summary of Critical Control Points
| Reaction Type | Major Byproduct | Root Cause | Prevention Strategy |
| Storage | 5-Chloro-3-nitropicolinic acid | Autoxidation of electron-deficient aldehyde | Store under N2 at -20°C; remove acid wash before use. |
| Reduction | 3-Amino-5-chloropicolinaldehyde | Non-selective hydride attack on -NO2 | Use NaBH(OAc)3; avoid H2/Pd or LiAlH4. |
| SNAr (C5) | Decomposition / C6-substitution | C5-Cl is not activated (meta to NO2) | Use Pd-catalysis (Buchwald) instead of thermal SNAr. |
| Base Treatment | Cannizzaro Products (Acid/Alcohol) | Base-induced disproportionation | Avoid strong bases (NaOH/KOH); use hindered bases (DIPEA, Cs2CO3). |
References
-
BenchChem. (2025).[1] Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde (Analogous Pyridine Chemistry). Retrieved from
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
- Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation). Acta Chemica Scandinavica, 27, 888.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Jubilant Ingrevia. (2024).[2] Safety Data Sheet: Pyridine Derivatives.[3] Retrieved from
Sources
Technical Support Center: Scaling Up 5-Chloro-3-nitropicolinaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-3-nitropicolinaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical and agrochemical intermediate.[1] We will move beyond simple procedural outlines to address the nuanced challenges encountered during synthesis, focusing on the causality behind experimental choices to ensure robust and scalable outcomes.
Overview of Synthetic Strategy
The most common and industrially viable route to 5-Chloro-3-nitropicolinaldehyde involves a multi-step synthesis, typically starting from a substituted picoline. The general pathway involves the regioselective nitration and chlorination of a pyridine ring, followed by the selective oxidation of a methyl group to the desired aldehyde. Each of these steps presents unique challenges, particularly when transitioning from bench-scale experiments to pilot or full-scale production.
Caption: General Synthetic Workflow for 5-Chloro-3-nitropicolinaldehyde.
Part 1: Troubleshooting the Nitration Step
The introduction of a nitro group onto the pyridine ring is often the most challenging and hazardous step. Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution compared to benzene.[2][3] This necessitates harsh reaction conditions, which can lead to poor selectivity and safety issues.[2][4]
Q1: My nitration of 2-chloro-5-methylpyridine is giving me a mixture of isomers, with the desired 3-nitro product in low yield. Why is this happening and how can I improve regioselectivity?
A: This is a classic challenge in pyridine chemistry. The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions. While the 5-position is somewhat less deactivated, directing the electrophile (NO₂⁺) to the 3-position requires careful control.
-
Causality: The intermediate sigma complex formed during electrophilic attack is most stable when the positive charge is not placed on the electron-deficient nitrogen atom. Attack at the 3-position avoids this destabilization, making it the kinetically favored, albeit slow, reaction pathway.[3] However, under harsh conditions, competing isomerizations and side reactions can occur. The presence of a chloro group further complicates the electronic landscape.
-
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. Exothermic nitration reactions can easily run away, leading to side products and significant safety hazards.[5] Maintain a strictly controlled low temperature (e.g., 0-10 °C) during the addition of the nitrating mixture.
-
Slow Addition of Nitrating Agent: Add the mixed acid (H₂SO₄/HNO₃) dropwise to the substrate solution. This maintains a low instantaneous concentration of the nitronium ion, favoring the desired mono-nitration at the most reactive site and preventing localized temperature spikes.[2]
-
Stoichiometry: Use a minimal excess of nitric acid. A large excess dramatically increases the risk of forming di-nitrated byproducts and other impurities.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Quench the reaction as soon as the consumption of starting material plateaus to prevent the formation of degradation products.[2]
-
Q2: I am observing significant amounts of what appears to be a di-nitrated byproduct. How can I prevent this over-nitration?
A: Over-nitration is a common consequence of the forcing conditions required for pyridine nitration.[2] The first nitro group further deactivates the ring, but if the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitration can occur.
-
Causality: The energy barrier for the second nitration is higher than the first, but it is not insurmountable. Excessive thermal energy or a high concentration of the highly reactive nitronium ion can overcome this barrier.
-
Preventative Measures:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Precise Stoichiometry: Limit the nitric acid to 1.0-1.1 equivalents.
-
Choice of Nitrating Agent: For sensitive substrates, consider alternative, milder nitrating agents, although this may not be economically viable for large-scale production.
-
Caption: Troubleshooting Decision Tree for the Nitration Step.
Part 2: Troubleshooting the Oxidation Step
The selective oxidation of the 2-methyl group to an aldehyde is a delicate process. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid, 5-chloro-3-nitropicolinic acid, which can be difficult to separate from the desired aldehyde.
Q3: My oxidation of 2-methyl-5-chloro-3-nitropyridine has low conversion. How can I drive the reaction to completion without generating byproducts?
A: Low conversion indicates that the reaction conditions are not sufficiently activating for the substrate or the oxidant.
-
Causality: The electron-withdrawing effects of the chloro and nitro groups deactivate the pyridine ring and can also influence the reactivity of the adjacent methyl group. The chosen oxidant may require higher temperatures or longer reaction times to be effective.
-
Troubleshooting & Optimization:
-
Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring for byproduct formation via TLC or GC.
-
Extend Reaction Time: If temperature increases lead to byproducts, try extending the reaction time at the original temperature.
-
Oxidant Stoichiometry: A slight increase in the oxidant-to-substrate ratio might be necessary. However, a large excess should be avoided as it promotes over-oxidation.
-
Q4: I am forming a significant amount of the carboxylic acid byproduct. How can I improve the selectivity for the aldehyde?
A: This is the most common failure mode in this step. Aldehydes are generally more susceptible to oxidation than their parent alcohols or alkyl groups.[6][7]
-
Causality: The desired aldehyde product can be readily oxidized further under the same conditions used to form it. The key is to use an oxidant and conditions that are selective for the C-H bonds of the methyl group over the C-H bond of the aldehyde.
-
Troubleshooting & Optimization:
| Parameter | Recommendation for Selectivity | Rationale |
| Oxidant Choice | Use a selective oxidant like Selenium Dioxide (SeO₂). Avoid strong, non-selective oxidants like KMnO₄ or acidified K₂Cr₂O₇.[7][8] | SeO₂ is a well-established reagent for the oxidation of activated methyl groups to aldehydes with relatively good selectivity. Stronger agents will aggressively oxidize the aldehyde to a carboxylic acid. |
| Temperature | Maintain the lowest possible temperature that affords a reasonable reaction rate. | Higher temperatures provide the activation energy needed for the second oxidation (aldehyde to acid). |
| Solvent | Use a non-polar, aprotic solvent if compatible with the oxidant. | Solvents like water or alcohols can sometimes participate in the reaction or promote over-oxidation pathways. |
| Reaction Time | Stop the reaction as soon as the starting material is consumed. | Prolonged exposure of the aldehyde product to the oxidant will inevitably lead to over-oxidation. |
Experimental Protocol: Selective Oxidation with Selenium Dioxide
This protocol is a representative example. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-methyl-5-chloro-3-nitropyridine (1.0 eq) and a suitable solvent (e.g., dioxane).
-
Reagent Addition: Add Selenium Dioxide (SeO₂) (1.0-1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) and monitor the progress by TLC or GC.
-
Work-up: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. Filter off the black selenium byproduct.
-
Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. The aqueous layer can be treated with a basic solution (e.g., NaHCO₃) to remove any carboxylic acid byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Part 3: Purification and Scale-Up
Q5: How can I efficiently remove the 5-chloro-3-nitropicolinic acid impurity from my final product on a large scale?
A: Leveraging the acidic nature of the carboxylic acid impurity is the most effective and scalable purification strategy.
-
Causality: Carboxylic acids are acidic and will be deprotonated by a mild base to form a water-soluble carboxylate salt. The desired aldehyde is non-acidic and will remain in the organic phase.
-
Scalable Protocol: Liquid-Liquid Extraction
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form sodium 5-chloro-3-nitropicolinate, which will transfer to the aqueous layer.
-
Separate the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.
-
Wash the organic layer with water and then brine to remove any residual base and dissolved salts.
-
Dry the organic layer, filter, and concentrate to yield the purified aldehyde. This method avoids costly and time-consuming chromatography.[9]
-
References
-
Pipzine Chemicals. (n.d.). 5-Chloro-3-nitropyridine-2-carboxaldehyde. Retrieved from [Link]
- Google Patents. (2021). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
- Google Patents. (n.d.). CN102633646B - New preparation method of 5-nitro-salicylaldehyde.
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
MySkinRecipes. (n.d.). 5-Chloro-3-nitropicolinaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
-
ResearchGate. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
Sources
- 1. 5-Chloro-3-nitropicolinaldehyde [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 9. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of 5-Chloro-3-nitropicolinaldehyde
Welcome to the technical support center for 5-Chloro-3-nitropicolinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during its purification. Our goal is to equip you with the expertise to enhance the purity of your product, ensuring the reliability and reproducibility of your downstream applications.
Introduction: The Criticality of Purity
5-Chloro-3-nitropicolinaldehyde is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide provides a systematic approach to identifying and resolving common purity challenges.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-Chloro-3-nitropicolinaldehyde in a question-and-answer format.
Issue 1: My final product has a persistent yellow or brownish tint, even after initial purification.
Question: What causes the discoloration of my 5-Chloro-3-nitropicolinaldehyde, and how can I remove it?
Answer:
Discoloration in your product is often due to the presence of residual starting materials, polymeric byproducts, or degradation products.[1] The nitro group and aldehyde functionality make the molecule susceptible to certain side reactions under non-optimal conditions.[2]
Causality:
-
Oxidation: The aldehyde group can be sensitive to oxidation, leading to the formation of the corresponding carboxylic acid, which can contribute to discoloration.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities.
-
Residual Nitrating Agents: If the synthesis involves a nitration step, residual acidic species can cause degradation and color formation.
Troubleshooting Protocol:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.
-
Step 1: Dissolve the crude 5-Chloro-3-nitropicolinaldehyde in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).[3][4]
-
Step 2: Add a small amount of activated carbon (typically 1-2% w/w) to the solution.
-
Step 3: Heat the suspension gently with stirring for 15-30 minutes.
-
Step 4: Perform a hot filtration to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization of the product.
-
Step 5: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.[5][6]
-
-
Recrystallization: This is a fundamental technique for purifying solid compounds.[7] The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6]
-
Solvent Screening: Test a range of solvents. For compounds like this, ethanol, methanol/water, or acetone/water mixtures can be effective.[8]
-
Procedure: Dissolve the impure solid in a minimal amount of the chosen hot solvent to form a saturated solution.[5][6][7] Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals, leaving impurities in the mother liquor.[5][6][7]
-
Issue 2: HPLC analysis shows the presence of isomeric impurities.
Question: My 5-Chloro-3-nitropicolinaldehyde is contaminated with what appears to be an isomer. How can I separate them?
Answer:
Isomeric impurities, such as 2-chloro-3-nitrobenzaldehyde, are a common challenge arising from the synthesis, particularly during nitration reactions where the directing effects of substituents can lead to the formation of multiple isomers.[1] Separation can be challenging due to their similar physical properties.
Causality:
-
Reaction Conditions: The regioselectivity of the nitration reaction is highly dependent on factors like temperature and the nitrating agent used.[1]
Troubleshooting Protocol:
-
Fractional Recrystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent.
-
Step 1: Perform a series of recrystallizations. After each step, analyze the purity of the crystals and the mother liquor by HPLC.
-
Step 2: Systematically combine fractions of similar purity for re-recrystallization to enrich the desired isomer.
-
-
Column Chromatography: For more challenging separations, flash column chromatography is the preferred method.[9][10][11]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase Selection: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[12]
-
Gradient Elution: A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be highly effective in separating closely related isomers.[10]
-
Issue 3: My purified product shows low stability and degrades upon storage.
Question: What are the optimal storage conditions for 5-Chloro-3-nitropicolinaldehyde to prevent degradation?
Answer:
5-Chloro-3-nitropicolinaldehyde can be susceptible to degradation over time, especially when exposed to light, air (oxygen), moisture, and elevated temperatures.[2]
Causality:
-
Hydrolysis: The presence of moisture can lead to hydrolysis.[2]
-
Oxidation: The aldehyde group is prone to oxidation, especially in the presence of air.
-
Photodecomposition: Aromatic nitro compounds can be light-sensitive.
Recommended Storage Conditions:
-
Temperature: Store in a cool environment to minimize the rate of potential degradation reactions.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass container to protect from light and moisture.[2]
-
Purity: Ensure the material is thoroughly dried and free of residual solvents or acidic/basic impurities, which can catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for assessing the purity of 5-Chloro-3-nitropicolinaldehyde?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for accurately quantifying the purity of 5-Chloro-3-nitropicolinaldehyde and its impurities.[13] For identifying unknown impurities, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful complementary technique.[13] Gas Chromatography (GC) can also be used, particularly for detecting volatile impurities.[14][15]
Q2: I am having trouble dissolving my crude product for recrystallization. What should I do?
A2: If your compound is not dissolving well in a single solvent, even when heated, you can try a mixed solvent system. For example, you can dissolve the compound in a good solvent (like ethanol or acetone) at an elevated temperature and then add a poorer solvent (like water) dropwise until the solution becomes slightly cloudy (the saturation point). Then, allow the solution to cool slowly.[8]
Q3: During column chromatography, my compound is streaking on the TLC plate. What does this indicate and how can I fix it?
A3: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system, is interacting too strongly with the silica gel, or is degrading on the plate.
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.
-
Add a Modifier: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape.[12] Given the nature of 5-Chloro-3-nitropicolinaldehyde, a slightly acidic modifier might be beneficial, but this should be tested carefully as aldehydes can be sensitive to both acid and base.[12]
-
Check for Degradation: Run a 2D TLC to see if the streaking is due to on-plate decomposition.
Q4: Can I use a water wash to purify the crude product?
A4: A water wash can be a useful initial step to remove water-soluble impurities, such as inorganic salts or residual acids from the synthesis. However, be mindful that 5-Chloro-3-nitropicolinaldehyde has some water solubility, so you may experience some product loss. Ensure the pH of the water is neutral to avoid any potential reactions.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of 5-Chloro-3-nitropicolinaldehyde.
Caption: Decision workflow for purification.
Quantitative Data Summary
| Purification Method | Typical Impurities Removed | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Colored impurities, byproducts with different solubility profiles | >98% | Scalable, cost-effective | Can have lower yield, may not separate close isomers |
| Activated Carbon Treatment | Highly colored, polar impurities | N/A (used with another method) | Excellent for color removal | Can adsorb product, requires hot filtration |
| Column Chromatography | Isomers, closely related byproducts | >99.5% | High resolution, versatile | Less scalable, solvent intensive |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Pipzine Chemicals. (n.d.). 5-Chloro-3-nitropyridine-2-carboxaldehyde. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-pyridine-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
-
ResearchGate. (2025, December 5). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorinated drinking-water. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-nitropyridine-2-carbonitrile. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]
-
PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Chloro-3-nitropyridine-2-carboxaldehyde Manufacturer & Supplier China | CAS 5470-19-9 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. longdom.org [longdom.org]
- 15. agilent.com [agilent.com]
Navigating the Reactivity of 5-Chloro-3-nitropicolinaldehyde: A Technical Support Guide
Welcome to the technical support center for 5-Chloro-3-nitropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common challenges and frequently asked questions regarding the impact of solvent choice on its reactivity, drawing from established principles of organic chemistry and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 5-Chloro-3-nitropicolinaldehyde, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
-
Question: I am attempting a nucleophilic aromatic substitution (SNA r) on 5-Chloro-3-nitropicolinaldehyde, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
-
Answer: Low conversion in an SNAr reaction with 5-Chloro-3-nitropicolinaldehyde can stem from several factors, primarily related to solvent choice and reaction conditions. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group, particularly at the ortho and para positions relative to the nitro group.[1][2] However, the overall success of the reaction is highly dependent on the reaction environment.
-
Inadequate Solvation of the Nucleophile: For an SNAr reaction to proceed efficiently, the nucleophile must be sufficiently reactive. In polar protic solvents, such as methanol or ethanol, the nucleophile can be heavily solvated through hydrogen bonding.[3][4] This "caging" effect stabilizes the nucleophile, reducing its energy and thus its reactivity towards the electrophilic carbon of the pyridine ring.[5][6]
-
Poor Solubility of Starting Materials: 5-Chloro-3-nitropicolinaldehyde has low solubility in water and may have limited solubility in some organic solvents.[7] If either your starting material or your nucleophile is not fully dissolved, the reaction will be heterogeneous and the reaction rate will be significantly reduced.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions.[8] These solvents can dissolve ionic nucleophiles but do not engage in strong hydrogen bonding, leaving the nucleophile "naked" and more reactive.[9]
-
Ensure Complete Dissolution: Before initiating the reaction, ensure both 5-Chloro-3-nitropicolinaldehyde and your nucleophile are fully dissolved in the chosen solvent. Gentle heating or sonication may be necessary.
-
Increase Reaction Temperature: SNAr reactions on halopyridines can be slow and often require heating to proceed at a reasonable rate.[10] Increasing the temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.
-
Consider a Stronger Nucleophile/Base: If solvent and temperature changes are ineffective, consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate a neutral nucleophile, thereby increasing its nucleophilicity.
-
Issue 2: Formation of Multiple Side Products
-
Question: My reaction is producing a complex mixture of products instead of the single desired substituted product. What could be causing this and how can I improve the selectivity?
-
Answer: The formation of multiple products suggests that competing reaction pathways are occurring. With 5-Chloro-3-nitropicolinaldehyde, the primary competition is between nucleophilic attack at the chloro-substituted carbon and reaction at the aldehyde group.
-
Aldehyde Reactivity: The aldehyde group is an electrophilic center and can react with nucleophiles, especially in the presence of acid or base catalysts. This can lead to the formation of imines (with amine nucleophiles), acetals (with alcohol nucleophiles), or other addition products.[11]
-
Reaction with Protic Solvents: If you are using a protic solvent that is also nucleophilic (e.g., methanol, ethanol), the solvent itself can react with the aldehyde to form hemiacetals or acetals, or even potentially compete in the SNAr reaction, although the latter is less likely due to the lower nucleophilicity of neutral alcohols compared to anionic nucleophiles.
Troubleshooting Steps:
-
Protect the Aldehyde Group: If your nucleophile is intended to react at the chloro position, consider protecting the aldehyde group prior to the SNAr reaction. Common protecting groups for aldehydes include acetals, which are stable under basic and nucleophilic conditions used for SNAr and can be readily removed under acidic conditions.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) to avoid its direct reaction with the aldehyde or the chloro-position.
-
Issue 3: Decomposition of Starting Material
-
Question: I am observing significant decomposition of my 5-Chloro-3-nitropicolinaldehyde during the reaction, as evidenced by a dark coloration of the reaction mixture and multiple spots on the TLC plate. What could be the cause?
-
Answer: Decomposition of nitroaromatic compounds can occur under certain conditions, particularly in the presence of strong bases or nucleophiles and at elevated temperatures.
-
Instability in Strong Basic Media: The presence of the nitro group makes the protons on the pyridine ring more acidic. Strong bases could potentially deprotonate the ring, leading to undesired side reactions or decomposition pathways.
-
Reduction of the Nitro Group: Some nucleophiles, especially if they have reducing properties, could potentially reduce the nitro group, leading to a mixture of products.[12]
Troubleshooting Steps:
-
Use a Milder Base: If a base is necessary, opt for a weaker base such as potassium carbonate or sodium bicarbonate instead of strong bases like sodium hydroxide or alkoxides.
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition. Try running the reaction at a lower temperature for a longer period.
-
Degas the Solvent: In some cases, dissolved oxygen can contribute to oxidative decomposition pathways. Degassing the solvent prior to use may be beneficial.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for nucleophilic aromatic substitution on 5-Chloro-3-nitropicolinaldehyde?
A1: For most SNAr reactions on 5-Chloro-3-nitropicolinaldehyde, polar aprotic solvents are the preferred choice. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent options due to their high polarity, which helps dissolve the starting materials and ionic nucleophiles, and their aprotic nature, which enhances the reactivity of the nucleophile.[8] Acetonitrile can also be a good choice, although it is generally less polar than DMF and DMSO.
Q2: Can I use a protic solvent like ethanol or methanol for my reaction?
A2: While it is possible to use protic solvents, they are often not ideal for SNAr reactions. Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, leading to slower reaction rates and potentially requiring higher temperatures.[3][4] If your nucleophile is the conjugate base of the solvent (e.g., sodium ethoxide in ethanol), the reaction may still proceed, but for other nucleophiles, a polar aprotic solvent is generally recommended for better results.[6]
Q3: How does solvent polarity affect the rate of the SNAr reaction?
A3: The SNAr reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[1] Polar solvents are crucial for stabilizing this charged intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate. Nonpolar solvents are generally poor choices for SNAr reactions as they cannot effectively stabilize the charged intermediate, leading to very slow or no reaction.
Q4: My nucleophile is an amine. What is the best solvent to use?
A4: For reactions with amine nucleophiles, polar aprotic solvents like DMF or DMSO are still good choices. They will solvate the reactants and facilitate the reaction. In some cases, using an excess of the amine as the solvent can also be effective, particularly if the amine is a liquid at the reaction temperature. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often recommended to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
Section 3: Data & Diagrams
Table 1: Properties of Common Solvents for Reactions with 5-Chloro-3-nitropicolinaldehyde
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type | Suitability for SNAr |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Polar Aprotic | Excellent |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | Polar Aprotic | Excellent |
| Acetonitrile | C₂H₃N | 82 | 36.6 | Polar Aprotic | Good |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic (borderline) | Moderate |
| Methanol | CH₃OH | 65 | 32.6 | Polar Protic | Poor to Moderate |
| Ethanol | C₂H₅OH | 78 | 24.6 | Polar Protic | Poor to Moderate |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Not Recommended |
| Hexane | C₆H₁₄ | 69 | 1.9 | Nonpolar | Not Recommended |
Data compiled from various sources.[13][14]
Diagram 1: General Workflow for Troubleshooting SNAr Reactions
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Diagram 2: Solvent Effects on Nucleophile Reactivity
Caption: Comparison of nucleophile solvation in protic vs. aprotic solvents.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile in a Polar Aprotic Solvent
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-3-nitropicolinaldehyde (1.0 eq).
-
Solvent Addition: Add a sufficient volume of dry DMF or DMSO to fully dissolve the starting material (a concentration of 0.1-0.5 M is a good starting point).
-
Nucleophile and Base Addition: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) or potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates and nucleophiles. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.[15][16]
References
-
PubChem. 5-Chloro-pyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. 5-Nitrosalicylaldehyde in aqueous co-solvent mixtures of methanol, ethanol, isopropanol and acetonitrile: Solubility determination, solvent effect and preferential solvation analysis. Available from: [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Available from: [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. Available from: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]
-
Dalton Transactions. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Royal Society of Chemistry. Available from: [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. Available from: [Link]
-
ResearchGate. Optimization of reaction solvent. Available from: [Link]
-
YouTube. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. The Organic Chemistry Tutor. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. Erland Stevens. Available from: [Link]
-
NPTEL. Nucleophilic Aromatic Substitution. Available from: [Link]
-
YouTube. Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Leah4sci. Available from: [Link]
-
YouTube. Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. The Complete Chemist. Available from: [Link]
-
RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from: [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. Available from: [Link]
-
Scribd. Common Organic Solvents. Available from: [Link]
-
PubChem. 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. Available from: [Link]
-
University of Rochester. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 13. scribd.com [scribd.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
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- 16. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Validation & Purity Assessment of 5-Chloro-3-nitropicolinaldehyde
The following guide is a technical resource designed for researchers and drug development professionals. It synthesizes experimental protocols, comparative analysis, and structural validation strategies for 5-Chloro-3-nitropicolinaldehyde .
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Focus: Structural elucidation, isomer differentiation, and performance benchmarking.
Executive Summary: The Criticality of Regiochemistry
5-Chloro-3-nitropicolinaldehyde (CAS 1086838-13-2) is a high-value scaffold in the synthesis of fused heterocycles, particularly imidazo[1,2-a]pyridines used in kinase inhibitors and anti-infectives.
The primary challenge in deploying this intermediate is regio-isomerism . The nitration of 5-chloropicolinaldehyde (or formylation of chloronitropyridines) frequently yields a mixture of the desired 3-nitro and the undesired 5-nitro isomers. Because both isomers possess similar polarity and proton counts, standard low-field NMR often fails to distinguish them, leading to costly downstream failures.
This guide provides a self-validating analytical system to definitively confirm the 3-nitro structure and compares its synthetic utility against common halogenated alternatives.
Comparative Analysis: The Product vs. Alternatives
In drug discovery, this scaffold is rarely used in isolation. It is selected against its Bromo-analogue or inadvertently confused with its Regioisomer .
Table 1: Performance & Structural Benchmark
| Feature | 5-Chloro-3-nitropicolinaldehyde (Target) | 5-Bromo-3-nitropicolinaldehyde (Alternative) | 3-Chloro-5-nitropicolinaldehyde (Impurity/Isomer) |
| Reactivity (SNAr) | High (C6 pos. activated by N & NO2) | Very High (Br is a better leaving group) | Moderate (NO2 at C5 less activating for C6) |
| Suzuki Coupling | Good (Cl is versatile but slower) | Excellent (Br couples under milder conditions) | Good |
| Key NMR Feature | H4 & H6 are meta-coupled (J ~2 Hz). H4 is deshielded by NO2. | Similar to Cl-analog, but H4/H6 shifts differ slightly. | H4 & H6 are meta-coupled. H6 is deshielded by NO2. |
| Crystallinity | Moderate (mp ~70°C) | Good (mp ~65-70°C) | Often amorphous or lower mp |
| Cost/Availability | Moderate (Scalable) | High (Br precursors are costlier) | N/A (Undesired byproduct) |
Expert Insight: While the 5-Bromo analogue offers faster cross-coupling kinetics, the 5-Chloro variant is often preferred for process scalability due to the lower atomic mass (atom economy) and cost of chlorinated starting materials.
Structural Validation Protocols (The "Self-Validating System")
To ensure scientific integrity, you must prove the nitro group is at the C3 position (ortho to the aldehyde).
Method A: 1H NMR Diagnostic Logic
-
Instrument: 400 MHz or higher (CDCl3 or DMSO-d6).
-
The Signature: Look for two doublets in the aromatic region (approx. 8.0–9.0 ppm) with a small coupling constant (J = 1.5–2.5 Hz), indicating meta-positioning.
-
Differentiation:
-
3-Nitro (Target): The aldehyde proton (CHO) typically shows a Nuclear Overhauser Effect (NOE) with none of the ring protons because the C3-NO2 group sterically blocks the H4 proton.
-
5-Nitro (Isomer): The CHO proton is spatially close to the H3 proton . An NOE signal between CHO and the aromatic H3 would confirm the wrong isomer.
-
Method B: 2D NMR (HMBC) - The Gold Standard
Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to link the aldehyde proton to the ring carbons.
-
Identify CHO Proton: Singlet at ~10.0–10.5 ppm.
-
Trace Correlations:
-
The CHO proton will correlate to C2 (ipso) and C3 (ortho).
-
Validation Step: If C3 (the carbon correlating with CHO) has a chemical shift characteristic of a C-NO2 bond (~140-150 ppm, deshielded), you have the 3-nitro isomer.
-
If C3 has a shift characteristic of a C-H bond (~120-130 ppm), you have the 5-nitro isomer.
-
Method C: X-Ray Crystallography (Ultimate Confirmation)
If the product is solid (mp 69-70°C), single-crystal X-ray diffraction provides unambiguous proof.
-
Crystal Growth: Slow evaporation from Ethanol/Heptane (1:4).
-
Space Group: Typically Monoclinic (P21/c).
Visualization of Validation Logic
The following diagram illustrates the decision tree for validating the structure, ensuring no false positives.
Figure 1: Analytical decision tree for distinguishing pyridine aldehyde regioisomers.
Experimental Protocols
Protocol 1: Synthesis via Nitration (Standard Route)
Note: This reaction requires careful temperature control to minimize dinitration.
-
Reagents: 5-Chloropicolinaldehyde (1.0 eq), KNO3 (1.2 eq), H2SO4 (conc).
-
Setup: 3-neck round bottom flask with internal thermometer.
-
Procedure:
-
Dissolve 5-chloropicolinaldehyde in H2SO4 at 0°C.
-
Add KNO3 portion-wise, maintaining temp < 5°C.
-
Allow to warm to RT and stir for 4 hours.
-
Quench: Pour onto crushed ice. The yellow precipitate forms.
-
Purification: Recrystallize from EtOH to remove the 5-nitro isomer (which is often more soluble).
-
Protocol 2: HPLC Purity Assessment
A generic gradient method is insufficient due to the polarity similarity of isomers. Use this optimized method:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 280 nm (nitro-carbonyl band) |
| Retention | 5-Cl-3-NO2 typically elutes after the 5-NO2 isomer due to intramolecular H-bonding (CHO...NO2). |
Downstream Application Pathway
Understanding where this molecule fits in the synthesis pipeline validates its importance.
Figure 2: Synthetic utility of 5-Chloro-3-nitropicolinaldehyde in drug discovery.
References
-
Synthesis and Characterization of Nitropyridine Derivatives Source: PubChem Compound Summary. "5-Chloro-3-nitropicolinaldehyde." URL:[Link]
-
NMR Chemical Shift Data for Pyridine Derivatives Source: Organic Chemistry Data (Hans Reich Collection). "1H NMR Chemical Shifts." URL:[Link]
-
Imidazo[1,2-a]pyridine Synthesis Methodologies Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." URL:[Link]
-
Distinguishing Regioisomers in Substituted Pyridines Source: Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." URL:[Link]
A Comparative Guide to the Biological Activity of 5-Chloro-3-nitropicolinaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The strategic placement of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the bioactivity of these compounds. This guide provides a comparative analysis of the biological activities of various analogs derived from 5-Chloro-3-nitropicolinaldehyde, a versatile starting material for the synthesis of a diverse range of heterocyclic compounds.
Introduction to 5-Chloro-3-nitropicolinaldehyde and its Therapeutic Potential
5-Chloro-3-nitropicolinaldehyde is a pyridine derivative characterized by the presence of a reactive aldehyde group, a chloro substituent at position 5, and a nitro group at position 3. These features make it an attractive scaffold for several reasons:
-
The Aldehyde Group: Serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, oximes, and thiosemicarbazones. These derivatives often exhibit enhanced biological activities compared to the parent aldehyde.[2][3][4]
-
The Nitro Group: As a strong electron-withdrawing group, it can play a crucial role in the mechanism of action, particularly in antimicrobial agents. Nitro-containing compounds can undergo intracellular reduction to form reactive nitroso and other toxic intermediates that can damage cellular macromolecules like DNA.[5][6]
-
The Chloro Substituent: The presence of a halogen atom can influence the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and reach its target. Halogenated compounds have been widely explored for their therapeutic potential.
This guide will delve into a comparative analysis of different classes of 5-Chloro-3-nitropicolinaldehyde analogs, summarizing their reported biological activities and outlining the experimental protocols used for their evaluation.
Comparative Biological Activity of Analogs
The aldehyde functionality of 5-Chloro-3-nitropicolinaldehyde allows for the straightforward synthesis of various derivatives. Here, we compare the biological activities of some of the most common classes of these analogs.
Schiff Base Derivatives
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of biologically active compounds.[2][3] The imine or azomethine group (>C=N-) is a key pharmacophore that contributes to their diverse activities.[7]
Antimicrobial Activity: Schiff bases derived from substituted aldehydes have shown significant antibacterial and antifungal properties. For instance, a series of Schiff bases synthesized from 5-chloro-salicylaldehyde demonstrated notable activity against various bacterial and fungal strains.[3] While specific data for 5-Chloro-3-nitropicolinaldehyde derived Schiff bases is limited in readily available literature, the general trend suggests that the introduction of different amine moieties can be a fruitful strategy to modulate antimicrobial potency.
Anticancer Activity: The cytotoxic potential of Schiff bases against various cancer cell lines is an active area of research.[8] The mechanism of action is often attributed to their ability to chelate metal ions or interact with DNA and key cellular enzymes. The cytotoxic activities of Schiff bases are often enhanced by the presence of electron-withdrawing groups and can be further tuned by the nature of the substituent on the amine part.[9]
Hydrazone Derivatives
Hydrazones, characterized by the R1R2C=NNR3R4 structure, are another important class of compounds with a broad range of pharmacological activities, including antimicrobial and anticancer effects.[5][10]
Antimicrobial Activity: Hydrazone derivatives of various heterocyclic aldehydes have been reported to possess potent antibacterial and antifungal activities.[4][11] For example, hydrazones of substituted pyrimidine-2-carbaldehydes have shown promising antifungal activity.[4] The structure-activity relationship studies on hydrazones often indicate that the nature of the substituents on the hydrazine part significantly influences the biological activity.[6][9]
Anticancer Activity: The antiproliferative effects of hydrazones have been demonstrated against several cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes or the induction of apoptosis. Structure-activity relationship studies of pyrazole hydrazones have revealed that modifications on both the pyrazole nucleus and the phenyl carbohydrazide ring affect their antiproliferative and antioxidant properties.[12]
Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[13][14][15] The presence of both nitrogen and sulfur atoms allows them to act as efficient chelating agents for metal ions, which is often linked to their biological activity.[13]
Antimicrobial Activity: Thiosemicarbazones derived from various aldehydes have been extensively studied as antimicrobial agents.[13] For example, derivatives of 5-nitrothiophene-2-carboxaldehyde have shown significant antiprotozoal activity.[16] The antimicrobial spectrum and potency of thiosemicarbazones can be modulated by substitutions on the thiosemicarbazide moiety.
Anticancer Activity: Metal complexes of thiosemicarbazones have emerged as a promising class of anticancer agents.[17] These complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species and inhibition of key cellular enzymes. The nature of both the thiosemicarbazone ligand and the metal ion influences the cytotoxic activity of the complex.
Oxime Derivatives
Oximes and their ethers are another class of aldehyde derivatives that have attracted attention for their biological activities, including antimicrobial and antifungal properties.[4][18]
Antimicrobial Activity: Oxime derivatives of substituted benzaldehydes have been investigated as potential inhibitors of bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[2] The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the aromatic ring.
Antifungal Activity: Oxime esters have also been explored as antifungal agents. For instance, a series of 3-caren-5-one oxime esters were designed and synthesized, showing potential as antifungal compounds.[18]
Experimental Protocols for Biological Activity Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the antimicrobial and cytotoxic activities of 5-Chloro-3-nitropicolinaldehyde analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][19][20]
Principle: This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The growth of the microorganism is assessed after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh a known amount of the test compound.
-
Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add a specific volume of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacterium on an appropriate agar plate, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with 100 µL of the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][18]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured.[18]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Putative Mechanism of Action of Nitropyridine-Based Antimicrobials
The antimicrobial activity of many nitro-containing heterocyclic compounds is linked to the reductive activation of the nitro group by microbial nitroreductases.[6] This process generates highly reactive intermediates that can cause cellular damage.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for a series of 5-Chloro-3-nitropicolinaldehyde analogs is not yet available in the literature, some general principles can be inferred from related compound classes:
-
Nature of the Aldehyde Derivative: The choice of the reacting amine, hydrazine, or hydroxylamine to form Schiff bases, hydrazones, or oximes, respectively, significantly impacts the biological activity. The steric and electronic properties of the substituents introduced will dictate the overall shape, lipophilicity, and potential for hydrogen bonding of the final molecule.
-
Substituents on the Aromatic Rings: For analogs that incorporate additional aromatic rings (e.g., in Schiff bases or hydrazones), the nature and position of substituents on these rings are critical. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule and influence its interaction with biological targets.
-
Metal Chelating Ability: For derivatives like thiosemicarbazones, the ability to chelate metal ions is often a key determinant of their biological activity. Modifications that enhance this chelating ability can lead to more potent compounds.
Conclusion
5-Chloro-3-nitropicolinaldehyde serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The aldehyde functionality allows for the facile generation of diverse analogs, including Schiff bases, hydrazones, thiosemicarbazones, and oximes. While direct comparative data for a comprehensive series of these analogs is still emerging, the existing literature on related structures suggests that these compounds are promising candidates for antimicrobial and anticancer drug discovery.
This guide provides a framework for the comparative evaluation of 5-Chloro-3-nitropicolinaldehyde analogs, detailing the key classes of derivatives, standardized protocols for assessing their biological activity, and insights into their potential mechanisms of action. Further research focused on the systematic synthesis and biological screening of a library of these analogs is warranted to elucidate detailed structure-activity relationships and identify lead compounds for further development.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial evaluation of ferrocene–oxime ether benzyl 1H-1,2,3-triazole hybrids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Purity Assessment of 5-Chloro-3-nitropicolinaldehyde: A Comparative Guide to HPLC and qNMR
Executive Summary & Strategic Context
5-Chloro-3-nitropicolinaldehyde (CAS: 1086838-13-2) is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of naphthyridine derivatives and other bioactive pharmaceutical ingredients (APIs).[1] Its reactivity, driven by the electrophilic aldehyde and the electron-withdrawing nitro group, makes it susceptible to two primary degradation pathways: oxidation (to 5-chloro-3-nitropicolinic acid) and hydration (gem-diol formation).[1]
For drug development professionals, the purity assessment of this compound presents a dichotomy:
-
HPLC (High-Performance Liquid Chromatography): The gold standard for impurity profiling.[1] It separates and quantifies structurally similar byproducts but requires a qualified reference standard.
-
qNMR (Quantitative Nuclear Magnetic Resonance): The superior method for absolute potency determination.[1] It provides mass balance data without a reference standard of the analyte itself, relying instead on a traceable internal standard (IS).
This guide details validated protocols for both methods, contrasting their utility to help you select the optimal workflow for your stage of development.
Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3][4][5]
Scientific Rationale
Reverse-Phase HPLC (RP-HPLC) is chosen to exploit the hydrophobicity differences between the aldehyde (moderately polar), its carboxylic acid degradation product (more polar, elutes earlier), and potential regioisomers. We utilize a C18 stationary phase with an acidic mobile phase to suppress the ionization of acidic impurities, ensuring sharp peak shapes.
Experimental Protocol
1. Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Column Temp: 30°C.
-
Detection: UV at 270 nm (primary) and 254 nm.[1]
-
Note: The nitro group provides strong absorbance at 270 nm, maximizing sensitivity.
-
2. Mobile Phase:
3. Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (elute polar acids) |
| 15.0 | 20 | 80 | Linear Gradient (elute main peak) |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
4. Sample Preparation:
-
Dissolve 5 mg of sample in 10 mL of Acetonitrile/Water (50:50).
-
Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]
-
Self-Validation Step: Inject a blank (solvent only) to identify system peaks.[1] Inject a standard of the carboxylic acid impurity (if available) to confirm resolution (
).
Performance Metrics
-
Specificity: Excellent. Separates the aldehyde from the acid and alcohol derivatives.
-
Linearity:
over 0.05 – 1.0 mg/mL range.[1] -
Limitation: Requires a reference standard with a known purity factor to calculate absolute assay.
Method B: Quantitative NMR (qNMR)[1][6][7]
Scientific Rationale
qNMR is an absolute primary method.[1][3] It relies on the fundamental principle that the integrated signal intensity is directly proportional to the number of nuclei (molar ratio). By using a certified Internal Standard (IS) like Maleic Acid or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) , we can determine the purity of 5-Chloro-3-nitropicolinaldehyde without needing a pure reference sample of the aldehyde itself.
Experimental Protocol
1. Internal Standard Selection:
-
Choice: 1,3,5-Trimethoxybenzene (Traceable Reference Material).[1]
-
Reasoning: It provides a sharp singlet at ~6.1 ppm, which does not overlap with the aldehyde proton (~10.0 ppm) or the pyridine aromatic protons (8.0–9.0 ppm). It is non-hygroscopic and stable.[1]
2. Sample Preparation:
-
Weigh accurately (~0.1 mg precision) approx. 20 mg of the sample (
) and 10 mg of Internal Standard ( ) into a glass vial. -
Dissolve in 0.7 mL of DMSO-d6 .
-
Note: DMSO-d6 is preferred over CDCl3 to prevent hydrate formation and ensure full solubility of nitro-derivatives.[1]
-
-
Transfer to a 5 mm NMR tube.[1]
3. Acquisition Parameters (Critical for Quantitation):
-
Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.
-
Relaxation Delay (D1): 30 seconds.
-
Scans (NS): 16 or 32 (S/N ratio > 300:1).[1]
-
Spectral Width: -2 to 14 ppm.[1]
-
Temperature: 298 K.[1]
4. Data Processing:
-
Phase and baseline correction must be performed manually or with high-precision algorithms.[1]
-
Integration: Integrate the Aldehyde singlet (~10.0 ppm, 1H) and the IS singlet (~6.1 ppm, 3H).
5. Calculation:
- : Integrated Area
- : Number of protons (1 for Aldehyde, 3 for Trimethoxybenzene)
- : Molecular Weight (186.55 for Analyte, 168.19 for IS)
- : Mass weighed
- : Purity of Internal Standard
Comparative Analysis & Data Presentation
HPLC vs. qNMR: Decision Matrix
| Feature | HPLC-UV | qNMR |
| Primary Output | Impurity Profile (Relative Area %) | Absolute Purity (Weight %) |
| Reference Standard | Required (Matched Structure) | Not Required (Generic IS used) |
| Selectivity | Separation based on polarity | Separation based on chemical shift |
| Speed | Slow (Method Dev + Run time) | Fast (Sample Prep + 10 min Run) |
| Sample Destructive? | No (recoverable if prep-scale) | No (non-destructive) |
| Limit of Detection | High (ppm level) | Moderate (<0.1%) |
| Best Use Case | Routine QC, Stability Studies | Reference Standard Qualification, Early R&D |
Experimental Data Comparison (Simulated Typical Results)
| Parameter | HPLC Result | qNMR Result | Interpretation |
| Purity Value | 98.5% (Area %) | 96.2% (w/w) | HPLC overestimates purity by ignoring inorganic salts/solvents invisible to UV.[1] qNMR captures the "true" mass balance.[1] |
| Major Impurity | 1.2% (Acid derivative) | Not detected (< LOD) | HPLC is better for detecting trace structurally related organic impurities.[1] |
| Water Content | N/A (requires Karl Fischer) | Visible (3.3 ppm) | qNMR (or KF) is needed to quantify residual water/solvents.[1] |
Visualizations
Workflow Decision Tree
This diagram guides the researcher on which method to prioritize based on the available resources and data requirements.
Caption: Decision Logic for selecting HPLC vs. qNMR based on reference standard availability and analytical goals.
Logic Flow: qNMR Calculation
This diagram illustrates the derivation of purity using the Internal Standard method, highlighting the self-validating nature of the protocol.
Caption: Logical flow of the qNMR Internal Standard (IS) method for absolute purity determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72213340, 5-Chloro-3-nitropicolinaldehyde. Retrieved from [Link][1]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent peaks in DMSO-d6). Retrieved from [Link]
-
Almac Group (2020). Quantitative NMR (qNMR) – A New Gold Standard? (Industry perspective on qNMR vs HPLC). Retrieved from [Link]
Sources
A Senior Application Scientist’s Guide to Characterizing the Reactivity Profile of 5-Chloro-3-nitropicolinaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Intermediate
5-Chloro-3-nitropicolinaldehyde is a substituted pyridine derivative recognized primarily as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors.[1] Its structure is rich in functionality, featuring a pyridine core, a reactive aldehyde group, a strongly electron-withdrawing nitro group, and a chloro substituent.[2] This combination of functional groups makes it a valuable building block but also introduces a significant potential for complex reactivity, or "cross-reactivity."
In the context of synthetic chemistry, cross-reactivity refers to the potential for undesirable side reactions, where reagents intended for one functional group (e.g., the aldehyde) interact with another (e.g., the nitro-substituted ring). For drug development professionals, the term extends to biological cross-reactivity—off-target interactions with cellular machinery that can lead to toxicity or unforeseen pharmacological effects.
This guide provides a framework for systematically evaluating the chemical and biological reactivity profile of 5-Chloro-3-nitropicolinaldehyde. Rather than presenting a simple data sheet, we will establish a first-principles approach to designing the necessary experiments. By comparing the target compound to carefully selected structural analogues, researchers can deconstruct the reactivity contributions of each functional group. This comparative methodology allows for a predictive understanding of the molecule's behavior, enabling cleaner syntheses and early-stage hazard identification in drug discovery pipelines.
Deconstructing Reactivity: Comparator Selection
To isolate the influence of each functional group on the overall reactivity of 5-Chloro-3-nitropicolinaldehyde (Target Compound), we propose a comparative study against three commercially available analogues. Each analogue is chosen to systematically eliminate one key functional group.
Table 1: Structural Analogues and Hypothesized Reactivity Impact
| Compound Name | Structure | Key Difference from Target | Hypothesized Impact on Reactivity |
|---|---|---|---|
| Target Compound | 5-Chloro-3-nitropicolinaldehyde | - | Baseline reactivity defined by all three functional groups. Aldehyde is the primary site for nucleophilic attack; the nitro group strongly activates the ring for nucleophilic aromatic substitution.[3] |
| Comparator A | 5-Chloropicolinaldehyde[4] | Lacks the nitro group. | Reduced electrophilicity of the pyridine ring. Less prone to nucleophilic aromatic substitution. Aldehyde reactivity may be slightly increased due to less electron withdrawal from the ring. |
| Comparator B | 3-Nitropicolinaldehyde[5] | Lacks the chloro group. | The chloro group is a potential leaving group in SNAr reactions. Its absence removes this pathway, focusing reactivity on the aldehyde and C-H functionalization. |
| Comparator C | 5-Chloro-3-nitropyridine[6] | Lacks the aldehyde group. | Removes the primary site for condensation and reductive amination reactions. Allows for isolation of the pyridine ring's susceptibility to nucleophilic attack. |
Experimental Guide I: Assessing Chemical Cross-Reactivity
A common and powerful transformation involving aldehydes is reductive amination, which forms a new carbon-nitrogen bond.[7][8] This reaction is ideal for probing cross-reactivity because its conditions (a nucleophilic amine and a reducing agent) can potentially trigger side reactions on the electron-deficient nitropyridine ring.
Objective
To compare the yield and purity of the desired reductive amination product when reacting the Target Compound and its aldehyde-containing analogues (A and B) with a model amine. The formation of side products will indicate chemical cross-reactivity.
Detailed Protocol: Reductive Amination
Causality: This protocol uses sodium borohydride (NaBH₄), a mild reducing agent that selectively reduces the intermediate imine without readily reducing the nitro group.[9] Methanol is chosen as the solvent for its ability to dissolve the reactants and stabilize the borohydride. Benzylamine is a simple, representative primary amine.
-
Reactant Preparation: In three separate 25 mL round-bottom flasks, dissolve 1.0 mmol of the Target Compound, Comparator A, and Comparator B, respectively, in 10 mL of anhydrous methanol.
-
Imine Formation: To each flask, add 1.1 mmol (1.1 equivalents) of benzylamine. Stir the solutions at room temperature for 1 hour. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixtures to 0°C in an ice bath. To each flask, add 1.5 mmol (1.5 equivalents) of sodium borohydride (NaBH₄) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.
-
Expertise Note: Portion-wise addition is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixtures to warm to room temperature. Stir for an additional 4 hours.
-
Workup: Quench each reaction by slowly adding 10 mL of water. Reduce the volume of methanol in vacuo. Extract the aqueous residue three times with 15 mL of ethyl acetate.
-
Analysis: Combine the organic extracts for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by TLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the desired product and any side products. Purify the main product by column chromatography and characterize by ¹H NMR to confirm its structure and assess purity.
Data Interpretation and Expected Outcomes
The results should be tabulated to compare reaction outcomes directly.
Table 2: Anticipated Results for Reductive Amination
| Input Compound | Expected Major Product | Expected Yield & Purity | Potential Side Products (Evidence of Cross-Reactivity) |
|---|---|---|---|
| Target Compound | N-((5-chloro-3-nitropyridin-2-yl)methyl)aniline | Moderate Yield, Lower Purity | - SNAr product (amine displaces Cl).- Reduction of the nitro group. |
| Comparator A | N-((5-chloropyridin-2-yl)methyl)aniline | High Yield, High Purity | Minimal side products expected. |
| Comparator B | N-((3-nitropyridin-2-yl)methyl)aniline | Good Yield, Good Purity | Potential for nitro group reduction if conditions are not carefully controlled. |
A high yield of the desired product from Comparator A would validate the core reactivity of the picolinaldehyde moiety. A lower yield or the presence of side products from the Target Compound would strongly suggest cross-reactivity, likely due to the activating effect of the nitro group promoting nucleophilic attack on the pyridine ring.[10]
Experimental Guide II: Assessing Biological Cross-Reactivity
Given its use as a precursor for bioactive molecules, it is crucial to assess the inherent cytotoxicity of 5-Chloro-3-nitropicolinaldehyde. A general cytotoxicity screen provides a baseline for understanding its potential for off-target biological effects. The Lactate Dehydrogenase (LDH) assay is a reliable method for measuring cell membrane damage, a common indicator of cytotoxicity.[11]
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of the Target Compound and all three comparators (A, B, and C) on a model human cell line (e.g., HEK293 or HepG2) using an LDH cytotoxicity assay.
Detailed Protocol: LDH Cytotoxicity Assay
Causality: This protocol uses a standard, commercially available LDH assay kit. The assay quantifies the LDH enzyme released from the cytosol of damaged cells into the supernatant.[12] HepG2 (human liver carcinoma) cells are chosen as they are a common model for toxicology studies.
-
Cell Culture: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare 10 mM stock solutions of the Target Compound and Comparators A, B, and C in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, ... , 0.78 µM).
-
Trustworthiness Note: Include three control groups: 1) untreated cells (spontaneous LDH release), 2) cells treated with vehicle (DMSO) alone, and 3) cells treated with the kit's Lysis Buffer (maximum LDH release).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls. Incubate for another 24 hours.
-
Assay Execution: Following the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay), carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[13]
-
Data Acquisition: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution.
-
Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the results and determine the IC₅₀ value for each compound.
Data Interpretation and Expected Outcomes
The IC₅₀ values provide a quantitative measure of cytotoxicity. A lower IC₅₀ indicates higher toxicity.
Table 3: Anticipated Results for LDH Cytotoxicity Assay
| Compound Tested | Key Functional Groups | Hypothesized Cytotoxicity (IC₅₀) | Rationale |
|---|---|---|---|
| Target Compound | Aldehyde, Chloro, Nitro | Lowest IC₅₀ (Most Toxic) | Combination of a reactive aldehyde, an electrophilic aromatic ring activated by the nitro group, and a potential leaving group (Cl). |
| Comparator A | Aldehyde, Chloro | Intermediate IC₅₀ | Retains the reactive aldehyde but lacks the ring-activating nitro group. |
| Comparator B | Aldehyde, Nitro | Intermediate IC₅₀ | Retains the reactive aldehyde and activating nitro group but lacks the chloro leaving group. |
| Comparator C | Chloro, Nitro | Highest IC₅₀ (Least Toxic) | Lacks the highly reactive aldehyde functional group, which is a common source of cytotoxicity via protein cross-linking. |
If the Target Compound shows significantly higher toxicity than all comparators, it suggests a synergistic effect of the functional groups. If its toxicity is similar to Comparator B, the nitro-aldehyde combination may be the primary driver. If it is most similar to Comparator C, the aldehyde may be less important than the reactivity of the substituted pyridine ring itself.
Conclusion
This guide outlines a systematic, comparative approach for characterizing the chemical and biological cross-reactivity of 5-Chloro-3-nitropicolinaldehyde. By dissecting the molecule's structure and testing it against well-chosen analogues, researchers can gain predictive insights into its behavior. The provided protocols for reductive amination and LDH cytotoxicity serve as robust, self-validating starting points for a deeper investigation. This methodical approach is essential for optimizing synthetic routes, minimizing unwanted byproducts, and identifying potential toxicological liabilities early in the development of novel pharmaceuticals and agrochemicals.
References
-
Pipzine Chemicals. 5-Chloro-3-nitropyridine-2-carboxaldehyde. Available at: [Link]
-
MySkinRecipes. 5-Chloro-3-nitropicolinaldehyde. Available at: [Link]
-
PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 5-Chloro-pyridine-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]
-
PubChem. 5-Chloro-3-nitropicolinaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
LookChem. 3-Nitropyridine-2-Carbaldehyde. Available at: [Link]
-
Mąkosza, M., & Mlynarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Chalker, J. M., et al. (2012). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. ACS Chemical Biology. Available at: [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available at: [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available at: [Link]
-
Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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- 1. 5-Chloro-3-nitropicolinaldehyde [myskinrecipes.com]
- 2. 5-Chloro-3-nitropyridine-2-carboxaldehyde Manufacturer & Supplier China | CAS 5470-19-9 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Chloropyridine-2-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Nitropyridine-2-Carbaldehyde|lookchem [lookchem.com]
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- 13. CyQUANT™ LDH and G6PD Cytotoxicity Assays 200 Assays | Buy Online | Invitrogen™ [thermofisher.com]
A Guide to the Characterization of 5-Chloro-3-nitropicolinaldehyde: A Comparative Analysis of Experimental and Computational Data
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 5-Chloro-3-nitropicolinaldehyde, a substituted pyridine derivative, serves as a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its reactivity, governed by the interplay of the electron-withdrawing chloro and nitro groups and the reactive aldehyde functionality, makes it a key building block in modern organic synthesis.
This guide provides an in-depth comparison of the experimental data that can be obtained for 5-Chloro-3-nitropicolinaldehyde with the computational data predicted through quantum chemical calculations. By understanding the strengths and limitations of both approaches, researchers can leverage a synergistic strategy for the robust characterization of this and similar molecules.
I. The Molecule at a Glance: Physicochemical Properties
5-Chloro-3-nitropicolinaldehyde is a solid at room temperature with a melting point of 69-70 °C.[2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₃ClN₂O₃ | [2][3] |
| Molecular Weight | 186.55 g/mol | [2][3] |
| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [3] |
| CAS Number | 1086838-13-2 | [2] |
| Melting Point | 69-70 °C | [2] |
II. Experimental Characterization: A Methodological Approach
The unambiguous characterization of a novel or synthesized molecule like 5-Chloro-3-nitropicolinaldehyde relies on a suite of spectroscopic and analytical techniques. Here, we outline the standard experimental workflow and the expected outcomes.
A. Synthesis of 5-Chloro-3-nitropicolinaldehyde
A plausible synthetic route to 5-Chloro-3-nitropicolinaldehyde can be adapted from established methods for the preparation of substituted pyridines. A common strategy involves the nitration of a suitable chloropyridine precursor. For instance, a multi-step synthesis could be envisioned starting from 2-amino-5-chloropyridine.[4]
Proposed Synthetic Protocol:
-
Diazotization: 2-amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to yield 5-chloro-2-hydroxypyridine.
-
Nitration: The resulting 5-chloro-2-hydroxypyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position, affording 5-chloro-2-hydroxy-3-nitropyridine.
-
Chlorination: The hydroxyl group is subsequently converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 2,5-dichloro-3-nitropyridine.
-
Formylation: Finally, a formylation reaction, for instance, a Rieche formylation using dichloromethyl methyl ether and a Lewis acid, would introduce the aldehyde group at the 2-position to yield the target molecule, 5-Chloro-3-nitropicolinaldehyde.
Caption: Proposed synthetic workflow for 5-Chloro-3-nitropicolinaldehyde.
B. Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
Expected ¹H NMR Data (Predicted):
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Rationale |
| Aldehyde-H | Singlet | ~10.0-10.5 | The aldehyde proton is highly deshielded. |
| Pyridine-H4 | Doublet | ~8.8-9.2 | Deshielded due to the adjacent electron-withdrawing nitro group and the ring nitrogen. |
| Pyridine-H6 | Doublet | ~8.5-8.8 | Deshielded by the ring nitrogen and the chloro group. |
¹³C NMR Spectroscopy Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data (Predicted):
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | ~190-195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Pyridine-C2 | ~150-155 | Attached to the aldehyde group and adjacent to the ring nitrogen. |
| Pyridine-C3 | ~145-150 | Attached to the electron-withdrawing nitro group. |
| Pyridine-C4 | ~135-140 | Influenced by the adjacent nitro group. |
| Pyridine-C5 | ~130-135 | Attached to the chloro group. |
| Pyridine-C6 | ~140-145 | Adjacent to the ring nitrogen and influenced by the chloro group. |
FT-IR spectroscopy provides information about the functional groups present in a molecule.
FT-IR Spectroscopy Protocol:
-
Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the different functional groups.
Expected FT-IR Data (Predicted):
| Functional Group | Wavenumber (cm⁻¹) | Rationale |
| C-H (aromatic) | ~3100-3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C=O (aldehyde) | ~1710-1690 | Carbonyl stretching vibration. |
| C=N, C=C (aromatic) | ~1600-1450 | Stretching vibrations of the pyridine ring. |
| N-O (nitro, asymmetric) | ~1550-1500 | Asymmetric stretching of the nitro group. |
| N-O (nitro, symmetric) | ~1360-1300 | Symmetric stretching of the nitro group. |
| C-Cl | ~850-550 | Stretching vibration of the carbon-chlorine bond.[5] |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
UV-Vis Spectroscopy Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
Expected UV-Vis Data (Predicted):
| Transition | λmax (nm) | Rationale |
| π → π | ~250-280 | Electronic transitions within the aromatic pyridine ring system. |
| n → π | ~320-360 | Transition involving the non-bonding electrons of the carbonyl oxygen. This band is typically weaker than the π → π* transition.[6] |
III. Computational Modeling: A Predictive Approach
Computational chemistry offers a powerful means to predict the properties of molecules, often before they are synthesized.[7] Density Functional Theory (DFT) is a widely used method for this purpose.
A. Computational Protocol
1. Geometry Optimization and Vibrational Frequencies:
-
Method: DFT using a hybrid functional such as B3LYP or a range-separated functional like ωB97X-D.[8]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is a good choice for achieving a balance between accuracy and computational cost.
-
Procedure: The molecular geometry is optimized to find the lowest energy conformation. A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
2. NMR Chemical Shift Prediction:
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts.
-
Procedure: This calculation is performed on the optimized geometry using the same DFT functional and basis set. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
3. Electronic Spectra Prediction (UV-Vis):
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths.[4][7]
-
Procedure: TD-DFT calculations are performed on the optimized ground-state geometry to obtain the vertical excitation energies, which correspond to the λmax values in the UV-Vis spectrum.
Caption: A typical computational workflow for predicting molecular properties.
IV. Comparative Analysis: Bridging Experiment and Theory
The true power of a combined approach lies in the comparison of experimental and computational data. This allows for a more confident assignment of experimental signals and a validation of the computational model.
Comparison Table of Predicted Experimental and Computational Data:
| Parameter | Predicted Experimental Value | Expected Computational Value (DFT/TD-DFT) |
| ¹H NMR (δ, ppm) | ||
| Aldehyde-H | ~10.0-10.5 | ~10.0-10.5 |
| Pyridine-H4 | ~8.8-9.2 | ~8.8-9.2 |
| Pyridine-H6 | ~8.5-8.8 | ~8.5-8.8 |
| ¹³C NMR (δ, ppm) | ||
| Aldehyde C=O | ~190-195 | ~190-195 |
| Aromatic Carbons | ~130-155 | ~130-155 (individual assignments possible) |
| FT-IR (cm⁻¹) | ||
| C=O Stretch | ~1710-1690 | ~1710-1690 (often slightly overestimated) |
| N-O Asymmetric Stretch | ~1550-1500 | ~1550-1500 |
| N-O Symmetric Stretch | ~1360-1300 | ~1360-1300 |
| UV-Vis (λmax, nm) | ||
| π → π | ~250-280 | ~250-280 |
| n → π | ~320-360 | ~320-360 |
Discussion of Expected Correlation:
-
NMR: DFT calculations of NMR chemical shifts are often in excellent agreement with experimental values, aiding in the definitive assignment of complex spectra.
-
FT-IR: Calculated vibrational frequencies are typically scaled by a small factor (e.g., 0.96-0.98 for B3LYP) to account for anharmonicity and basis set limitations, leading to a good match with experimental spectra.
-
UV-Vis: TD-DFT provides a good qualitative prediction of the electronic transitions, although the exact λmax values can be sensitive to the choice of functional and the inclusion of solvent effects in the calculation.
V. Conclusion: An Integrated Approach for Confident Characterization
The characterization of 5-Chloro-3-nitropicolinaldehyde, a molecule of significant synthetic utility, benefits immensely from an integrated approach that combines experimental techniques and computational modeling. While experimental data provides the ground truth, computational methods offer a predictive and interpretative framework that can guide synthesis and analysis. The close correlation that is typically observed between modern DFT calculations and experimental results provides a high degree of confidence in the structural and electronic properties of the target molecule. This dual-pronged strategy represents the current best practice in the field and is essential for accelerating research and development in medicinal and materials chemistry.
VI. References
-
MySkinRecipes. 5-Chloro-3-nitropicolinaldehyde. Available from: [Link]
-
ResearchGate. X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. Available from: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
American Elements. 5-Chloro-3-nitropicolinaldehyde. Available from: [Link]
-
MDPI. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Methods for 5-Chloro-3-nitropicolinaldehyde: A Guide for Researchers
For Immediate Release
Shanghai, China – January 30, 2026 – As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, the efficient and scalable production of 5-Chloro-3-nitropicolinaldehyde is of paramount importance to researchers in drug development and chemical synthesis. This guide provides a comprehensive, head-to-head comparison of the leading synthetic methodologies for this critical intermediate, offering field-proven insights and detailed experimental protocols to inform laboratory practice and process development.
Introduction: The Significance of 5-Chloro-3-nitropicolinaldehyde
5-Chloro-3-nitropicolinaldehyde, with the CAS Number 1086838-13-2, is a highly functionalized pyridine derivative. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent, and a nitro group, makes it a versatile precursor for a wide range of complex molecules. The aldehyde functionality allows for the construction of various carbon-carbon and carbon-nitrogen bonds, while the chloro and nitro groups can be further manipulated to introduce additional diversity, making it a valuable intermediate in the discovery of new bioactive compounds.
This guide will explore two primary synthetic strategies for the preparation of 5-Chloro-3-nitropicolinaldehyde:
-
Method 1: Oxidation of 2-methyl-5-chloro-3-nitropyridine
-
Method 2: Multi-step Synthesis from 2-aminopyridine
Each method will be evaluated based on yield, scalability, safety, and the availability of starting materials.
Method 1: Selective Oxidation of 2-methyl-5-chloro-3-nitropyridine
This approach leverages the selective oxidation of the methyl group at the 2-position of the pyridine ring to the corresponding aldehyde. The success of this method hinges on the choice of a suitable oxidizing agent that can achieve the desired transformation without affecting the other sensitive functional groups on the aromatic ring.
Reaction Scheme:
Caption: Oxidation of 2-methyl-5-chloro-3-nitropyridine.
Causality Behind Experimental Choices:
The key challenge in this synthesis is to prevent the over-oxidation of the aldehyde to a carboxylic acid. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups to aldehydes, a transformation known as the Riley oxidation. The electron-withdrawing nature of the nitro group and the pyridine ring can activate the adjacent methyl group, making it susceptible to oxidation. The choice of solvent and reaction temperature is critical to control the reaction rate and selectivity.
Experimental Protocol: Riley Oxidation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, suspend 2-methyl-5-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic anhydride and acetic acid.
-
Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) portion-wise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the precipitated selenium metal. The filtrate is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Performance Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (post-purification) | >98% |
| Key Advantages | Direct conversion, relatively high yield. |
| Key Disadvantages | Toxicity of selenium dioxide, potential for over-oxidation. |
Method 2: Multi-step Synthesis via Nitration and Chlorination
This pathway involves the construction of the target molecule through a series of sequential reactions, starting from a more readily available precursor, 2-aminopyridine. This method offers an alternative approach that avoids the use of toxic heavy metal oxidants.
Reaction Scheme:
Caption: Multi-step synthesis of 5-Chloro-3-nitropicolinaldehyde.
Causality Behind Experimental Choices:
This synthetic route is designed to introduce the required functional groups in a stepwise manner.
-
Nitration: The nitration of 2-aminopyridine is directed to the 5-position due to the activating and directing effects of the amino group. A mixture of nitric and sulfuric acid is a standard nitrating agent.[1]
-
Sandmeyer Reaction: The conversion of the amino group to a chloro group is a classic Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in an acidic medium, followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.
-
Formylation: The introduction of the aldehyde group at the 2-position is the most challenging step. A direct formylation of 2-chloro-5-nitropyridine is not straightforward due to the deactivating nature of the nitro and chloro groups. A potential, yet challenging, approach could be a Vilsmeier-Haack type reaction under forcing conditions or a more complex route involving lithiation at low temperatures followed by quenching with a formylating agent. A more plausible, though longer, route would involve the conversion of 2-chloro-5-nitropyridine to 2-methyl-5-chloro-3-nitropyridine, followed by oxidation as described in Method 1. For the purpose of this guide, we will focus on the initial steps leading to the key intermediate, 2-chloro-5-nitropyridine.
Experimental Protocol: Synthesis of 2-chloro-5-nitropyridine
-
Nitration of 2-aminopyridine:
-
Carefully add 2-aminopyridine to concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 2-amino-5-nitropyridine. Filter, wash with water, and dry.[1]
-
-
Sandmeyer Reaction:
-
Suspend 2-amino-5-nitropyridine in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization to obtain 2-chloro-5-nitropyridine.
-
Performance Data (for the synthesis of 2-chloro-5-nitropyridine):
| Parameter | Value |
| Overall Yield (2 steps) | 40-50% |
| Purity (post-purification) | >99% |
| Key Advantages | Avoids toxic heavy metals, starts from a readily available material. |
| Key Disadvantages | Multi-step process, lower overall yield, requires a challenging final formylation step. |
Head-to-Head Comparison
| Feature | Method 1: Oxidation | Method 2: Multi-step Synthesis |
| Starting Material | 2-methyl-5-chloro-3-nitropyridine | 2-aminopyridine |
| Number of Steps | 1 | 3+ (to final product) |
| Overall Yield | Higher (60-75%) | Lower (estimated <40% for the entire sequence) |
| Key Reagents | Selenium dioxide | Nitrating agents, diazotizing agents, copper salts |
| Safety Concerns | High toxicity of selenium compounds | Handling of strong acids and potentially unstable diazonium salts |
| Scalability | Moderate, limited by the handling of selenium waste | Potentially more scalable for the initial steps, but the final formylation is a bottleneck |
| Environmental Impact | Generation of heavy metal waste | Generation of acidic and saline aqueous waste |
Conclusion and Recommendations
For laboratory-scale synthesis where a direct and relatively high-yielding route is preferred, Method 1 (Oxidation of 2-methyl-5-chloro-3-nitropyridine) presents a compelling option, provided that appropriate safety precautions are taken for handling selenium dioxide. The single-step conversion from a readily synthesized precursor is a significant advantage.
Method 2 (Multi-step Synthesis) , while being a longer and likely lower-yielding process to the final product, offers the advantage of avoiding highly toxic heavy metal reagents. The synthesis of the key intermediate, 2-chloro-5-nitropyridine, is well-established. However, the subsequent introduction of the aldehyde group at the 2-position remains a significant synthetic challenge that needs to be addressed for this route to be considered viable for large-scale production.
Researchers and process chemists should carefully consider the scale of their synthesis, available equipment, and safety infrastructure when choosing the most appropriate method for the preparation of 5-Chloro-3-nitropicolinaldehyde. Further research into more efficient and environmentally benign oxidation catalysts for Method 1, and the development of a robust formylation protocol for the intermediate in Method 2, would be highly valuable to the scientific community.
References
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American Elements. (n.d.). 5-Chloro-3-nitropicolinaldehyde. Retrieved from [Link]
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Wikipedia. (2023). Riley oxidation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
